molecular formula N4 B14668308 Tetrazete CAS No. 42851-09-2

Tetrazete

Cat. No.: B14668308
CAS No.: 42851-09-2
M. Wt: 56.027 g/mol
InChI Key: SSOWKQVDUZHCLS-UHFFFAOYSA-N
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Description

Tetrazete is a molecular isomer of nitrogen with the formula N4 . Unlike common organic reagents, this compound is a subject of fundamental research in computational and theoretical chemistry, valued for its high-energy content and unique structural properties . Computational studies at high levels of theory, such as G2, have been crucial in determining its thermochemistry and stability relative to other N4 isomers like tetraazatetrahedrane . This research provides critical insights into the bonding and energy landscapes of polynitrogen compounds, which are of significant interest for the development of high-energy-density materials (HEDMs) . As a specialized research compound, this compound is offered for use in advanced computational modeling and theoretical studies aimed at pushing the boundaries of materials science and energetic compound design. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42851-09-2

Molecular Formula

N4

Molecular Weight

56.027 g/mol

IUPAC Name

tetrazete

InChI

InChI=1S/N4/c1-2-4-3-1

InChI Key

SSOWKQVDUZHCLS-UHFFFAOYSA-N

Canonical SMILES

N1=NN=N1

Origin of Product

United States

Foundational & Exploratory

Predicted Properties of Tetrazete (N₄): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazete (N₄) is a purely nitrogen-based molecule of significant interest due to its potential as a high-energy-density material (HEDM).[1] Its inherent instability, however, presents considerable challenges for synthesis and characterization, making computational chemistry an indispensable tool for predicting its properties. This technical guide provides an in-depth overview of the predicted properties of this compound, focusing on the most stable isomer, its computed structural parameters, and vibrational frequencies. Methodologies for its experimental observation and computational analysis are also detailed to provide a comprehensive resource for researchers in chemistry and materials science.

Predicted Stability and Energetics of this compound Isomers

Numerous computational studies have investigated the potential energy surface of N₄ to identify its various isomers and their relative stabilities. Early theoretical interest focused on highly symmetric structures such as the tetrahedral (Td) and the planar, cyclic D₂h isomer analogous to cyclobutadiene. However, comprehensive ab initio calculations have revealed that open-chain structures are energetically more favorable.

The ground state of the neutral N₄ molecule, observed experimentally via neutralization-reionization mass spectrometry, has been identified as the open-chain azidonitrene isomer (³N₄Cₛ(³A'')).[1][2] This isomer is predicted to be a metastable species with a lifetime exceeding 0.8 microseconds in the gas phase.[1][2]

The dissociation of this compound into two dinitrogen molecules (N₂) is a highly exothermic process, releasing approximately 800 kJ/mol, which underscores its potential as a powerful energetic material.[1] High-level computational studies have calculated the standard enthalpy of formation (ΔHf,298) for the cyclic D₂h isomer to be approximately 746.5 ± 7.6 kJ mol⁻¹. This isomer exhibits significant antiaromatic character, with a predicted destabilization energy of 54.1 kJ mol⁻¹.

Table 1: Predicted Thermodynamic Properties of this compound (Cyclic D₂h Isomer)

PropertyPredicted ValueMethod of Calculation
Standard Enthalpy of Formation (ΔHf,298)746.5 ± 7.6 kJ mol⁻¹Gaussian-2 (G2)
Antiaromatic Destabilization Energy54.1 kJ mol⁻¹Gaussian-2 (G2)
Dissociation Energy (→ 2 N₂)~800 kJ mol⁻¹Not Specified

Predicted Molecular Structure and Properties

Table 2: Predicted Geometrical Parameters of this compound Isomers

IsomerParameterPredicted ValueMethod of Calculation
Azidonitrene (Open-Chain, Cₛ) N1-N2 Bond LengthData not available in search resultsQCISD/6-31G(d), MP2/AUG-cc-pVTZ
N2-N3 Bond LengthData not available in search resultsQCISD/6-31G(d), MP2/AUG-cc-pVTZ
N3-N4 Bond LengthData not available in search resultsQCISD/6-31G(d), MP2/AUG-cc-pVTZ
N1-N2-N3 Bond AngleData not available in search resultsQCISD/6-31G(d), MP2/AUG-cc-pVTZ
N2-N3-N4 Bond AngleData not available in search resultsQCISD/6-31G(d), MP2/AUG-cc-pVTZ
Cyclic (D₂h) N-N Bond LengthData not available in search resultsVarious ab initio methods
N-N-N Bond Angle90°Symmetry constrained

Note: Specific bond lengths and angles for the azidonitrene isomer were not found in the aggregated search results. The methods listed are those used in the studies that identified this isomer as the ground state.

Predicted Vibrational Frequencies

Vibrational frequency calculations are crucial for identifying stable minima on the potential energy surface (the absence of imaginary frequencies) and for providing theoretical spectra that can aid in experimental identification.

Table 3: Predicted Vibrational Frequencies of this compound Isomers

IsomerVibrational ModePredicted Frequency (cm⁻¹)Method of Calculation
Azidonitrene (Open-Chain, Cₛ) Data not available in search resultsData not available in search resultsQCISD/6-31G(d), MP2/AUG-cc-pVTZ
Cyclic (D₂h) Data not available in search resultsData not available in search resultsVarious ab initio methods

Note: While computational studies have been performed, specific vibrational frequency data for this compound isomers were not available in a tabular format in the provided search results.

Methodologies

Experimental Protocol: Neutralization-Reionization Mass Spectrometry (NRMS)

The only successful experimental observation of this compound has been achieved in the gas phase using a specialized mass spectrometry technique.

Objective: To generate and detect neutral, metastable N₄ molecules from a beam of N₄⁺ cations.

Instrumentation: A modified high-pressure electron ionization (EI) source coupled with a tandem mass spectrometer capable of NRMS. A typical setup involves two collision cells in a field-free region.

Procedure:

  • Precursor Ion Generation: A beam of N₄⁺ cations is generated in a high-pressure EI source.

  • Mass Selection: The N₄⁺ ions are mass-selected from other species.

  • Neutralization: The fast-moving (e.g., 8 keV translational energy) N₄⁺ ion beam is passed through a collision cell containing a neutralizing gas (e.g., xenon or another target with a suitable ionization energy). A one-electron charge transfer reaction occurs, neutralizing the N₄⁺ ions to form neutral N₄ molecules.

  • Ion Deflection: Any remaining ions in the beam are deflected away by an electric field.

  • Reionization: The beam of neutral N₄ molecules then enters a second collision cell containing a reionizing gas (e.g., oxygen). Collisions with this gas strip an electron from the neutral N₄, regenerating N₄⁺ ions.

  • Detection: These reionized cations are then mass-analyzed and detected, providing a "recovery signal" that confirms the existence of a neutral N₄ molecule with a lifetime sufficient to travel between the two collision cells.[1][2]

Computational Workflow: Ab Initio and DFT Calculations

The prediction of this compound's properties relies heavily on high-level quantum chemical calculations. A typical workflow for investigating such an exotic molecule is as follows.

Objective: To determine the structures, relative energies, and spectroscopic properties of N₄ isomers.

Methodology:

  • Initial Structure Generation: Plausible initial geometries for various N₄ isomers (e.g., cyclic, linear, tetrahedral, azidonitrene) are constructed.

  • Geometry Optimization: The geometry of each isomer is optimized to find stationary points on the potential energy surface. This is commonly performed using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. A sufficiently large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) is essential for accurate results.

  • Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry for each isomer. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide zero-point vibrational energy (ZPVE) corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies between isomers, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally expensive methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Property Calculation: Various molecular properties, such as multipole moments, ionization potentials, and electron affinities, can be calculated for the optimized structures.

  • Transition State Search: To understand the stability and decomposition pathways, transition state structures connecting the isomers to their dissociation products (2 N₂) are located using specialized algorithms.

Visualizations

Experimental_Workflow cluster_source Ion Source cluster_ms1 Mass Analyzer 1 cluster_collision Collision Region cluster_ms2 Mass Analyzer 2 ion_gen N₄⁺ Generation (High-Pressure EI) mass_select Mass Selection of N₄⁺ ion_gen->mass_select N₄⁺ Beam neutralize Neutralization (Collision Cell 1 + Gas) mass_select->neutralize Selected N₄⁺ Beam deflect Ion Deflection neutralize->deflect Neutral N₄ + Ions reionize Reionization (Collision Cell 2 + Gas) deflect->reionize Neutral N₄ Beam detect Detection of Reionized N₄⁺ reionize->detect Reionized N₄⁺

Figure 1: Experimental workflow for the generation and detection of neutral this compound via Neutralization-Reionization Mass Spectrometry (NRMS).

Computational_Workflow start Propose Isomer Geometries (Cyclic, Linear, etc.) opt Geometry Optimization (e.g., DFT, MP2) start->opt freq Vibrational Frequency Calculation opt->freq check Imaginary Frequencies? freq->check minimum Local Minimum Confirmed check->minimum No ts Transition State (Not a Minimum) check->ts Yes refine High-Level Energy Calc. (e.g., CCSD(T)) minimum->refine properties Calculate Properties (Thermodynamics, Spectra) refine->properties end Predicted Data properties->end

Figure 2: A generalized workflow for the computational prediction of properties for exotic molecules like this compound.

Conclusion

This compound remains a molecule of primarily theoretical and specialized experimental interest. Computational chemistry has been paramount in elucidating its fundamental properties, revealing that the most stable isomer is not a highly symmetric cyclic or polyhedral structure, but rather an open-chain azidonitrene. This isomer has been experimentally observed as a short-lived species in the gas phase. The data and methodologies presented in this guide offer a foundational understanding for researchers interested in the field of high-energy-density materials and the computational exploration of novel, unstable molecules. Further high-level theoretical studies are warranted to provide a more complete and precise set of predicted structural and spectroscopic data for the azidonitrene ground state of this compound.

References

Theoretical Stability of Tetrazete Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of polynitrogen compounds, particularly isomers of N4, known collectively as tetrazetes, has garnered significant attention due to their potential as high-energy-density materials (HEDMs). The allure of these molecules lies in their decomposition, which yields environmentally benign dinitrogen (N2) gas while releasing substantial amounts of energy. This technical guide provides an in-depth analysis of the theoretical stability of various tetrazete isomers, focusing on computational predictions of their structures, relative energies, and kinetic persistence. This information is critical for researchers in energetic materials and could inform the design of novel nitrogen-rich compounds in drug development, where controlled release of nitrogen species can have therapeutic applications.

Computational Methodologies

The theoretical investigation of this compound isomers relies on high-level ab initio quantum mechanical methods. Understanding the computational protocols is essential for interpreting the stability and feasibility of these energetic molecules.

Geometry Optimization and Vibrational Frequencies

The equilibrium geometries of the N4 isomers are determined by locating the stationary points on the potential energy surface. This is typically achieved through gradient-based optimization algorithms. To confirm that an optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. All real (positive) vibrational frequencies indicate a stable minimum, while the presence of one or more imaginary frequencies suggests a transition state or a higher-order saddle point.

A common computational workflow for determining the stability of this compound isomers is as follows:

G cluster_0 Computational Workflow start Initial Structure Guess opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Calculation opt->freq confirm Confirm Minimum (No Imaginary Frequencies) freq->confirm refine Single-Point Energy Calculation (e.g., CCSD(T)/cc-pVTZ) confirm->refine If Minimum end Final Energy and Properties refine->end

Caption: A typical computational workflow for the theoretical analysis of this compound isomers.

High-Accuracy Energy Calculations

While geometry optimizations are often performed with computationally less expensive methods like Density Functional Theory (DFT), the final relative energies are typically calculated using more accurate, albeit more demanding, methods. These include:

  • Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) : Often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies.

  • Complete Active Space Second-Order Perturbation Theory (CASPT2) : A multi-reference method suitable for systems where electron correlation is strong, which can be the case for some N4 isomers.

  • Gaussian-n (G3, G4) Theories : Composite methods that approximate high-level calculations through a series of lower-level calculations, providing a good balance between accuracy and computational cost.[1]

The choice of basis set is also crucial, with larger, more flexible basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) generally yielding more accurate results.[2][3][4]

Key Isomers of this compound and Their Theoretical Stability

Computational studies have identified several key isomers of N4 on the potential energy surface. The most studied are the tetrahedral, planar, and various open-chain forms.

G cluster_cyclic Cyclic Isomers cluster_open Open-Chain Isomers N4_isomers This compound (N4) Isomers tetrahedral Tetrahedral (Td) (tetraazatetrahedrane) N4_isomers->tetrahedral planar Planar (D2h) (this compound) N4_isomers->planar linear Linear Triplet (Cs) N4_isomers->linear bent Bent Chain N4_isomers->bent G cluster_0 Decomposition Pathway of Tetrahedral N4 N4_Td Tetrahedral N4 (Metastable Minimum) TS Transition State N4_Td->TS ΔE‡ ≈ 61 kcal/mol Two_N2 2 N2 (Global Minimum) TS->Two_N2 ΔE ≈ -186 kcal/mol

References

A-Z Guide to Computational Insights on Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational chemistry landscape surrounding nitrogen-rich compounds. These molecules are pivotal in fields ranging from high-energy materials to pharmaceuticals, primarily due to the unique properties conferred by their high nitrogen content, such as large positive heats of formation and the ability to release copious amounts of dinitrogen gas (N₂) upon decomposition.[1][2] Computational methods have become an indispensable partner to experimental research, offering profound insights into molecular structure, stability, and reactivity that can guide the synthesis and application of these fascinating compounds.[3]

Core Computational Methodologies & Protocols

The accurate theoretical treatment of nitrogen-rich compounds is challenging due to the diverse bonding environments of nitrogen, which can form single, double, and triple bonds with itself.[1] The choice of computational method is paramount for obtaining reliable predictions of their properties.

Protocol 1: Molecular Geometry Optimization and Vibrational Frequencies

This protocol is the foundational step for most computational analyses, providing the equilibrium structure of the molecule.

  • Method Selection : Density Functional Theory (DFT) is a widely used and powerful tool for studying the structures and properties of energetic materials.[4][5] Functionals like M06-2X and the B3LYP are commonly employed. For enhanced accuracy, especially in describing non-covalent interactions prevalent in molecular crystals, dispersion corrections (e.g., Grimme's D2 or D3) are often added to standard DFT functionals.[6][7]

  • Basis Set Selection : A basis set describes the atomic orbitals used in the calculation. For nitrogen-rich systems, Pople-style basis sets like 6-311++G(d,p) are frequently used, offering a good balance between accuracy and computational cost.[5] This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for better representation of bonding environments.

  • Execution : The calculation is performed using quantum chemistry software packages like Gaussian, VASP, or FHI-aims.[5][6][7] The output provides the optimized Cartesian coordinates of the atoms.

  • Verification : A frequency calculation is then performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5]

Protocol 2: Calculation of Heats of Formation (HoF)

The heat of formation is a critical parameter for assessing the energy content of these compounds.[8] Isodesmic reactions are a preferred method for achieving high accuracy.

  • Principle : An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are the same as on the product side. This approach leverages the cancellation of systematic errors in the computational method.

  • Reaction Design : A balanced reaction is designed where the target molecule's HoF is the only unknown. Reference compounds with well-established experimental HoF values are used. For example, to calculate the HoF of 1H-Tetrazole, one might use molecules like methane, ammonia, and ethene as references.

  • Energy Calculation : The total electronic energies of all reactants and products in the isodesmic reaction are calculated at a high level of theory (e.g., G4, G3, or DFT with a suitable functional).[9]

  • HoF Calculation : The reaction enthalpy (ΔH_rxn) is calculated from the computed electronic energies. The HoF of the target molecule is then derived using Hess's Law, combining the calculated ΔH_rxn with the known experimental HoFs of the reference compounds.[10][11] This method can yield accuracies within ±2.0 kcal/mol of experimental values.[8]

Quantitative Data on Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles like tetrazoles and triazoles are fundamental building blocks in energetic materials and pharmaceuticals.[12] Their stability and energy content are of primary interest. The following table summarizes key computed thermodynamic properties for parent tetrazole and triazole isomers.

CompoundFormulaMethodGas-Phase Heat of Formation (kJ/mol)Relative Energy (kJ/mol)
1H-Tetrazole CH₂N₄W1231.80.0
2H-Tetrazole CH₂N₄W1204.2-27.6
1H-1,2,3-Triazole C₂H₃N₃G3B3219.20.0
1H-1,2,4-Triazole C₂H₃N₃G3B3173.6-45.6

Data sourced from high-level ab initio studies. The relative energy indicates the stability of isomers with respect to the most stable form.

Visualizing Computational Workflows and Pathways

A. Standard Computational Workflow

The computational investigation of a novel nitrogen-rich compound typically follows a multi-step workflow. This process begins with the basic molecular structure and progresses to predicting its bulk properties, which is crucial for applications like energetic materials design.[13]

G mol_design Molecular Design (Scaffold + Functional Groups) geom_opt Geometry Optimization (DFT: M06-2X/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc thermo_calc Thermochemistry (Heat of Formation, BDE) freq_calc->thermo_calc crystal_pred Crystal Structure Prediction (CSP) thermo_calc->crystal_pred bulk_prop Bulk Property Prediction (Density, Detonation Velocity) crystal_pred->bulk_prop synthesis Experimental Synthesis & Validation bulk_prop->synthesis Candidate Selection G tetrazole 1,5-Disubstituted Tetrazole ts1 Transition State (Ring Opening) tetrazole->ts1 ΔE_act1 intermediate Azide Intermediate ts1->intermediate ts2 Transition State (N₂ Elimination) intermediate->ts2 ΔE_act2 products Nitrene + N₂ ts2->products

References

A Technical Guide to Tetranitrogen (N₄): Discovery, Properties, and Experimental Endeavors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Energetic Materials

This technical guide provides a comprehensive overview of tetranitrogen (N₄), a molecule of significant interest in the field of high-energy-density materials (HEDM). The term "Tetrazete" refers to the cyclic isomer of N₄. This document details the history of its discovery, theoretical predictions, and the experimental challenges associated with its synthesis and characterization.

Introduction to Tetranitrogen (N₄)

Tetranitrogen is an allotrope of nitrogen composed of four nitrogen atoms. For decades, the synthesis of polynitrogen compounds has been a formidable challenge due to the immense stability of the dinitrogen molecule (N₂), which possesses one of the strongest known chemical bonds (N≡N). The allure of N₄ and other polynitrogen species lies in their potential to store vast amounts of chemical energy, which is released upon decomposition into N₂. This energy release, for instance, in the decomposition of the N₄ molecule into two N₂ molecules, is highly exothermic, releasing approximately 800 kJ mol⁻¹ of energy.[1]

While several isomers of N₄ have been theoretically proposed, the most prominent are the cyclic "this compound" and the tetrahedral "tetraazahedrane". Computational studies have been instrumental in predicting the structures and properties of these high-energy molecules.[1][2]

It is crucial to note that the extreme instability and high energy of N₄ isomers make them subjects of study for applications as explosives and propellants. Their investigation does not extend to the realm of drug development or biological signaling pathways, as their reactivity is incompatible with biological systems.

History of Discovery and Key Milestones

The quest for tetranitrogen has been primarily driven by theoretical chemistry, with experimental verification proving to be a significant hurdle.

  • Early Theoretical Predictions: In the late 20th century, advancements in computational chemistry enabled scientists to predict the existence and potential stability of various polynitrogen compounds, including N₄ isomers.[1] These studies suggested that while highly energetic, certain N₄ structures could exist as metastable species.

  • First Experimental Detection (2002): A major breakthrough occurred in 2002 when researchers successfully detected gaseous tetranitrogen for the first time.[3][4] This was achieved not through a conventional synthesis of a stable compound, but by using a sophisticated technique called neutralization-reionization mass spectrometry (NRMS).[3] These experiments confirmed N₄ as a metastable molecule with a lifetime exceeding 1 microsecond in the gas phase.[3][4] The fragmentation pattern observed in these experiments suggested an open-chain geometry for the detected N₄, consisting of two loosely bound N₂ units.[4]

  • Encapsulation of Cyclic N₄ (2019): More recently, a cyclic N₄ ring was successfully stabilized by encapsulating it within a fullerene cage. Researchers reported the synthesis and characterization of a complex where a planar, covalently bonded cyclo-N₄ is stabilized by bridging two dysprosium ions inside an aza[5]fullerene cage.[6] This highlights a promising strategy of using coordination and encapsulation to stabilize highly reactive polynitrogen species.[6]

Isomers of Tetranitrogen (N₄)

Computational studies have explored several possible structures for N₄. The two most commonly discussed are the rectangular (cyclic) and tetrahedral isomers.

  • Cyclic N₄ (this compound): This isomer, with the IUPAC name this compound, is a four-membered nitrogen ring.[1][7]

  • Tetrahedral N₄ (Tetraazahedrane): This isomer features a tetrahedral cage structure.[1] It is considered to be the most stable singlet N₄ isomer in some theoretical studies.[3]

The relationship and theoretical stability of these isomers are often a subject of computational investigation.

N4_Isomers N4 Tetranitrogen (N₄) Cyclic Cyclic N₄ (this compound) N4->Cyclic Isomer Tetrahedral Tetrahedral N₄ (Tetraazahedrane) N4->Tetrahedral Isomer OpenChain Open-Chain Isomer N4->OpenChain Isomer

Isomers of Tetranitrogen (N₄).

Quantitative Data

The majority of quantitative data available for N₄ isomers is derived from computational studies, as their transient nature makes experimental measurement exceedingly difficult.

Table 1: Calculated Properties of N₄ Isomers

PropertyCyclic N₄ (Rectangle-shaped, N₄-1)[2]Tetrahedral N₄ (N₄-2)[8]
Density (g cm⁻³) 1.441-
Heat of Formation (kJ g⁻¹) 7.92-
Detonation Velocity (m s⁻¹) 974710037
Detonation Pressure (GPa) 36.840.1
Specific Impulse (s) 410.3409.7

Table 2: Calculated Geometrical Parameters of N₄ Isomers

ParameterCyclic N₄ (Rectangle-shaped, N₄-1)[2]Tetrahedral N₄[9]
N-N Bond Lengths (Å) 1.256 and 1.536~1.47
Bond Angles (°) 90-

Experimental Protocols: Detection by Neutralization-Reionization Mass Spectrometry (NRMS)

As the synthesis of a stable, bulk sample of N₄ has not been achieved, this section details the experimental methodology used for its first and only direct detection in the gas phase.

Principle of NRMS:

Neutralization-Reionization Mass Spectrometry (NRMS) is a powerful technique for studying highly reactive and unstable neutral species. It involves a three-step process:

  • Generation of a Precursor Ion: A stable cationic precursor, in this case, N₄⁺, is generated in an ion source.

  • Neutralization: The N₄⁺ ion beam is directed into a collision cell containing a reducing gas (e.g., xenon). Here, a one-electron reduction occurs, neutralizing the cation to form the short-lived N₄ molecule.

  • Reionization and Detection: The newly formed neutral N₄ molecule, along with unreacted ions and fragments, travels into a second collision cell containing an oxidizing gas (e.g., oxygen). The neutral N₄ is reionized to N₄⁺, which is then mass-analyzed by a mass spectrometer. The detection of a signal at the corresponding mass-to-charge ratio confirms the survival of the neutral N₄ molecule for the duration of its flight between the two collision cells (on the order of microseconds).

NRMS_Workflow cluster_source Ion Source cluster_neutralization Neutralization Cell cluster_reionization Reionization Cell cluster_detector Mass Analyzer N4_plus_gen Generation of N₄⁺ Neutralization N₄⁺ + Xe → N₄ + Xe⁺ N4_plus_gen->Neutralization Ion Beam Reionization N₄ + O₂ → N₄⁺ + O₂⁻ Neutralization->Reionization Neutral Beam Detection Detection of N₄⁺ Reionization->Detection Ion Beam

References

Electronic structure of tetraaza-cyclobutadiene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure of Tetraaza-cyclobutadiene

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

Tetraaza-cyclobutadiene (cyclo-N₄), the all-nitrogen analogue of the archetypal anti-aromatic molecule cyclobutadiene (B73232), represents a fascinating case study in the electronic structure of high-energy-density materials. As a planar, cyclic molecule with 4π electrons, its properties are governed by the principles of anti-aromaticity, leading to unique structural and stability characteristics. This guide provides a comprehensive overview of the electronic structure of tetraaza-cyclobutadiene, drawing exclusively from theoretical and computational chemistry studies. We detail the computational methodologies employed to investigate this molecule, present key quantitative data on its geometry and energetic properties, and use visualizations to clarify the logical and theoretical frameworks discussed. While the parent molecule remains experimentally elusive as a free species, its existence has been confirmed within an endohedral fullerene, validating theoretical predictions of its structure.

Introduction: The Analogy to Cyclobutadiene

The electronic structure of tetraaza-cyclobutadiene is best understood through its hydrocarbon analogue, cyclobutadiene (C₄H₄). Cyclobutadiene is a classic example of an anti-aromatic compound. According to Hückel's rule, a planar, cyclic, conjugated molecule with 4n π electrons (where n is an integer) is anti-aromatic and thus highly unstable.[1][2] Cyclobutadiene, with 4 π electrons, fits this description and consequently distorts from a square to a rectangular geometry to localize the π electrons, relieving some of the anti-aromatic destabilization.[3][4] This distortion is a manifestation of the Jahn-Teller effect.[3]

Tetraaza-cyclobutadiene, possessing a planar ring of four nitrogen atoms, is also a 4π electron system and is therefore predicted to be anti-aromatic. Computational studies are the primary tool for investigating its properties due to its expected high reactivity and instability as an isolated molecule.[5] However, the recent successful stabilization of a planar cyclo-N₄ ring inside an aza[6]fullerene cage, confirmed by X-ray crystallography, provides crucial experimental validation of its viability as a structural unit.[3]

Computational Methodology

The data presented herein are derived from high-level quantum chemical calculations, primarily Density Functional Theory (DFT). DFT is a robust method for predicting molecular properties, including electronic structure, geometry, and thermodynamics, by solving approximations of the Schrödinger equation.[7][8]

Key Experimental Protocols (Computational Models)
  • Geometry Optimization: The molecular structure of tetraaza-cyclobutadiene is optimized to find the lowest energy arrangement of atoms on the potential energy surface. This is typically performed using DFT functionals such as B3LYP or long-range corrected functionals (e.g., LC-BOP) paired with a suitable basis set like 6-31G(d) or 6-311G(d,p).[9][10]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to characterize the nature of the stationary point found. A true energy minimum must have all real (positive) vibrational frequencies.[7][11] The presence of an imaginary frequency would indicate a transition state rather than a stable structure.[12]

  • Aromaticity Assessment: The anti-aromatic character is quantified using magnetic criteria, most commonly the Nucleus-Independent Chemical Shift (NICS).[13] NICS calculations probe the magnetic shielding at a specific point, typically 1 Å above the ring center (NICS(1)).[14][15] A positive NICS(1) value indicates a paratropic ring current, characteristic of an anti-aromatic system, while a negative value signifies a diatropic current, indicative of aromaticity.[13]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[5][8]

The logical workflow for the theoretical investigation of tetraaza-cyclobutadiene is depicted below.

G cluster_0 Computational Workflow cluster_1 Property Calculations A Define Initial Structure (Planar D4h N₄ Ring) B Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) A->B C Vibrational Frequency Calculation B->C D Characterize Stationary Point C->D E Calculate Electronic Properties D->E If all frequencies are real F Analyze Results E->F G Molecular Orbitals (HOMO-LUMO Gap) E->G H Aromaticity Analysis (NICS Calculation) E->H I Energetics (Heat of Formation) E->I

Caption: Computational workflow for studying tetraaza-cyclobutadiene.

Electronic Structure and Data

Computational studies confirm that, analogous to cyclobutadiene, the ground state structure of tetraaza-cyclobutadiene is a planar rectangle (D₂h symmetry) rather than a perfect square (D₄h symmetry).[5] This geometric distortion is a direct consequence of its anti-aromaticity.

Quantitative Data Summary

The following tables summarize key quantitative data calculated for the rectangular cyclo-N₄ isomer (denoted N₄-1 in the source literature).[5]

Table 1: Calculated Geometric and Energetic Properties

Property Value Unit
N-N Bond Length (Short) 1.289 Å
N-N Bond Length (Long) 1.411 Å
Heat of Formation 7.92 kJ g⁻¹
Detonation Velocity (D) 9766 m s⁻¹
Detonation Pressure (p) 36.8 GPa
Specific Impulse 330.1 s

| Max. Electrostatic Potential | 33.23 | kcal mol⁻¹ |

Data sourced from DFT calculations by Wu et al. (2022).[5]

Molecular Orbital (MO) Analysis

The anti-aromatic nature of tetraaza-cyclobutadiene is evident in its π molecular orbital diagram. Like cyclobutadiene, it features two bonding π orbitals and two anti-bonding π orbitals. In the idealized square geometry, two of the orbitals are degenerate (have the same energy) and are non-bonding. The four π electrons fill the lowest bonding orbital and singly occupy the two degenerate non-bonding orbitals, leading to a diradical character that makes the molecule extremely unstable. The distortion to a rectangular shape breaks this degeneracy, resulting in one doubly-occupied orbital and one empty orbital, which is energetically more favorable.

The HOMO-LUMO gap is a key parameter derived from MO analysis. A smaller gap generally implies higher reactivity. The specific value for cyclo-N₄ was not detailed in the primary source, but for high-energy nitrogen species, this gap is a crucial factor in determining kinetic stability.

G cluster_0 π Molecular Orbitals (Idealized D4h Symmetry) E Energy ab_level ______ ab Antibonding (π*) nb_level1 __↑__ nb Non-bonding nb_level2 __↑__ b_level __↑↓__ b Bonding (π) ao_label 4 x N(p) Atomic Orbitals note Degenerate orbitals lead to diradical character and high instability. Rectangular distortion (D2h) removes degeneracy.

Caption: Simplified MO diagram for D4h tetraaza-cyclobutadiene.

Stability and Reactivity

The electronic structure dictates the stability and potential applications of tetraaza-cyclobutadiene.

  • Anti-Aromaticity and Instability: The 4π electron count leads to significant destabilization. The calculated heat of formation is extremely high (7.92 kJ g⁻¹), highlighting its nature as a high-energy-density material (HEDM).[5] The primary decomposition pathway is expected to be the release of two molecules of dinitrogen (N₂), a thermodynamically very favorable process.

  • Electrostatic Potential: The molecular electrostatic potential (ESP) provides insight into reactive sites. For cyclo-N₄, positive potential is concentrated at the center of the molecule, with negative potential scattered at the edges.[5] This suggests a susceptibility to nucleophilic attack at the nitrogen atoms.

  • Kinetic Stability: While thermodynamically unstable, the kinetic stability (i.e., the energy barrier to decomposition) is the determining factor for its potential isolation. The HOMO-LUMO gap serves as a proxy for this; a larger gap suggests greater kinetic stability. The successful encapsulation within a fullerene cage demonstrates that if sterically protected from intermolecular reactions, the cyclo-N₄ ring can persist.[3]

The relationship between the molecule's core electronic features and its predicted properties is summarized below.

G A 4π Electron System C Anti-Aromaticity (Positive NICS value) A->C B Planar, Cyclic Structure B->C D Jahn-Teller Distortion (Rectangular Geometry) C->D E High Thermodynamic Instability C->E F High Reactivity (Small HOMO-LUMO Gap) C->F G High Heat of Formation E->G I Favored Decomposition to 2 N₂ E->I H Potential as HEDM G->H

Caption: Relationship between electronic structure and properties.

Conclusion and Outlook

The electronic structure of tetraaza-cyclobutadiene is fundamentally defined by its anti-aromatic character. Computational studies, supported by recent experimental evidence of a captured analogue, consistently predict a planar, rectangular molecule with a high positive heat of formation. Its electronic configuration results in extreme thermodynamic instability, making it a powerful theoretical high-energy-density material. Future research will likely focus on synthetic strategies to stabilize the cyclo-N₄ ring, perhaps through coordination with metal centers or incorporation into larger molecular frameworks, to harness its unique energetic properties for applications in advanced materials and energetic formulations. The computational protocols and electronic principles outlined in this guide provide a firm foundation for these ongoing scientific endeavors.

References

Unraveling the Complex Landscape of N4 Allotropes: A Technical Guide to the Potential Energy Surface

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-energy density materials has propelled significant research into the fascinating and complex world of polynitrogen compounds. Among these, the N4 allotropes present a rich and challenging potential energy surface (PES) with multiple isomers exhibiting a delicate balance of stability and high energy content. This technical guide provides an in-depth analysis of the core aspects of the N4 potential energy surface, summarizing key quantitative data, detailing computational methodologies, and visualizing the intricate relationships between the various allotropes.

Core Findings: A Comparative Analysis of N4 Isomers

Computational chemistry has been instrumental in exploring the landscape of N4 allotropes. The most frequently studied isomers include the highly symmetric tetrahedral (Td), the planar rectangular (D2h), open-chain structures (C2v or C2h), and the azidonitrene (Cs) isomer. The relative stability of these isomers is highly dependent on the level of theory and basis set employed in the calculations, highlighting the challenging nature of accurately modeling these systems.

Below are structured tables summarizing the key quantitative data for the most prominent N4 allotropes, providing a basis for comparison.

Table 1: Calculated Relative Energies and Heats of Formation of N4 Allotropes

AllotropePoint GroupComputational MethodRelative Energy (kcal/mol)Heat of Formation (kcal/mol)Reference
Tetrahedral (Td-N4)TdCCSD(T)/ANO186 (relative to 2N₂)180.8[1][2]
RectangularD2hMBPT2+12 (relative to Td-N4)-[2]
RectangularD2hQCISD(T)/6-311+G-3 (relative to Td-N4)-[2]
Open-chain (triplet)C2hQCISD(T)/6-311+GLower than Td-N4 by ~7-[2]
Azidonitrene (triplet)CsRCCSD(T)/6-311+G(3df)Lower than Td-N4 by 13.4-[2]

Note: The energy of two separate N₂ molecules is the reference ground state (0 kcal/mol). Positive relative energies indicate metastability.

Table 2: Optimized Geometries of Key N4 Allotropes

AllotropePoint GroupComputational MethodBond Lengths (Å)Bond Angles (°)Reference
Tetrahedral (Td-N4)TdPBEN-N: 1.4760[2]
Tetrahedral (Td-N4)--N-N: 1.45860[2]
RectangularD2h-N-N (single): Varies90[2]
N=N (double): Varies

Table 3: Calculated Vibrational Frequencies of Tetrahedral N4 (Td-N4)

SymmetryModeFrequency (cm⁻¹)Computational Method
A1ν₁1269CCSD(T)/ANO
Eν₂845CCSD(T)/ANO
T2ν₃1089CCSD(T)/ANO

Navigating the Potential Energy Surface: Isomerization and Dissociation Pathways

The potential energy surface of N4 is characterized by several local minima corresponding to the different allotropes, connected by transition states. The energy barriers for isomerization and dissociation are critical determinants of the kinetic stability of these high-energy molecules.

Tetrahedral N4 (Td-N4) Dissociation

The dissociation of the highly energetic tetrahedral N4 into two dinitrogen molecules (2N₂) is a highly exothermic process. Computational studies have identified the transition state for this dissociation, which possesses C₂v symmetry. The energy barrier for this process is a key indicator of the kinetic stability of Td-N4.

Td_N4_Dissociation Td_N4 Tetrahedral N4 (Td) TS Transition State (C₂v) Barrier: ~61 kcal/mol Td_N4->TS Dissociation Pathway Two_N2 2 N₂ TS->Two_N2

Dissociation pathway of Tetrahedral N4.
Interconversion of N4 Allotropes

The isomerization pathways between different N4 allotropes are complex and not as well-characterized as the dissociation of Td-N4. The energy barriers for these interconversions determine the likelihood of trapping and isolating a specific isomer. For instance, the rectangular D2h isomer has been studied, and a transition state with C₂v symmetry for its dissociation has been identified, with a relatively low effective dissociation barrier of 6.5 kcal/mol, suggesting low kinetic stability.[2]

A simplified representation of the potential energy surface, illustrating the relationships between key isomers, is presented below. The exact energies of the transition states for all isomerization pathways are still a subject of ongoing research.

N4_PES cluster_high_energy High Energy Isomers cluster_lower_energy Lower Energy Isomers Td_N4 Tetrahedral (Td) D2h_N4 Rectangular (D2h) Td_N4->D2h_N4 Isomerization Two_N2 2 N₂ (Ground State) Td_N4->Two_N2 Dissociation C2v_N4 Open-chain (C2v/C2h) D2h_N4->C2v_N4 Isomerization D2h_N4->Two_N2 Dissociation Cs_N4 Azidonitrene (Cs) C2v_N4->Cs_N4 Isomerization C2v_N4->Two_N2 Dissociation Cs_N4->Two_N2 Dissociation Computational_Workflow cluster_workflow Computational Protocol for PES Exploration Initial_Guess Propose Initial Geometries Geometry_Optimization Geometry Optimization Initial_Guess->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Characterization Characterize Stationary Point (Minimum or Transition State) Frequency_Analysis->Characterization TS_Search Transition State Search Characterization->TS_Search If not a minimum PES_Mapping Map Potential Energy Surface Characterization->PES_Mapping If a minimum IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC IRC->PES_Mapping

References

An In-depth Technical Guide to the Isomers and Allotropes of Tetranitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known isomers and allotropes of tetranitrogen (N₄), a molecule of significant interest in the field of high-energy-density materials. While dinitrogen (N₂) is renowned for its inertness, polynitrogen compounds such as tetranitrogen are metastable and release substantial energy upon decomposition. This document details the theoretical predictions and experimental evidence for various N₄ structures, focusing on the tetrahedral, rectangular, and open-chain azidonitrene isomers. Detailed computational data on their geometries, stabilities, and vibrational frequencies are summarized. Furthermore, a comprehensive experimental protocol for the detection of N₄ via neutralization-reionization mass spectrometry is provided. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and related fields.

Introduction to Tetranitrogen

Tetranitrogen (N₄) is a molecular allotrope of nitrogen composed of four nitrogen atoms. Unlike the highly stable diatomic nitrogen (N₂), N₄ is a high-energy molecule that has been the subject of extensive theoretical and experimental investigation.[1][2] The primary interest in tetranitrogen lies in its potential as a high-energy-density material (HEDM), as its decomposition into two N₂ molecules is a highly exothermic process, releasing approximately 800 kJ/mol of energy.[2]

Theoretical studies have predicted the existence of several isomers of N₄, each with distinct structural and energetic properties. The most commonly studied isomers include a highly symmetric tetrahedral (Td) structure, a planar rectangular (D₂h) form, and an open-chain azidonitrene structure.[3] Experimental detection of a neutral N₄ molecule has been achieved in the gas phase using neutralization-reionization mass spectrometry (NRMS), revealing a metastable species with a lifetime exceeding one microsecond.[4]

This guide will delve into the specifics of these isomers, presenting a compilation of quantitative data from computational studies, a detailed experimental protocol for N₄ detection, and visualizations of the relationships and decomposition pathways of these fascinating molecules.

Theoretical Isomers of Tetranitrogen

Computational chemistry has been instrumental in predicting the structures, stabilities, and properties of various tetranitrogen isomers. The following sections summarize the key findings for the most prominent N₄ structures.

Tetrahedral Tetranitrogen (Td-N₄)

The tetrahedral isomer of tetranitrogen is a highly symmetric, cage-like molecule analogous to white phosphorus (P₄) and tetrahedrane (B94278) (C₄H₄).[5] It is predicted to be a metastable species with a significant energy barrier to decomposition.[1]

Rectangular Tetranitrogen (D₂h-N₄)

The rectangular isomer is a planar molecule with D₂h symmetry.[3] Computational studies have investigated its structure and relative stability.

Azidonitrene (Open-Chain N₄)

Theoretical calculations suggest that an open-chain isomer, specifically an azidonitrene, may be the most stable form of N₄. This structure consists of a three-nitrogen azide-like chain bonded to a single nitrogen atom.

Quantitative Data Summary

The following tables summarize the key quantitative data for the tetrahedral, rectangular, and azidonitrene isomers of tetranitrogen based on various computational studies.

Table 1: Calculated Geometric Parameters of N₄ Isomers

IsomerSymmetryBondBond Length (Å)Bond Angle (°)Computational Method
Tetrahedral N₄TdN-N1.45260DFT
Tetrahedral N₄TdN-N1.47PBE
Rectangular N₄D₂hN-N1.53690DFT
Rectangular N₄D₂hN=N1.25690DFT
AzidonitreneCₛN₁-N₂1.231N/A-
AzidonitreneCₛN₂-N₃1.130N/A-

Table 2: Calculated Energetic Properties of N₄ Isomers

IsomerPropertyValueUnitsComputational Method
Tetrahedral N₄Energy Relative to 2N₂186kcal/molAb initio
Tetrahedral N₄Decomposition Barrier61kcal/molAb initio
Tetrahedral N₄Heat of Formation180.8kcal/mol-
Rectangular N₄----
Azidonitrene----

Table 3: Calculated Vibrational Frequencies of N₄ Isomers (cm⁻¹)

IsomerSymmetryModeFrequency (cm⁻¹)Computational Method
Tetrahedral N₄Tdν₁ (A₁)--
Tetrahedral N₄Tdν₂ (E)--
Tetrahedral N₄Tdν₃ (T₂)--
Rectangular N₄D₂hν₁ (Ag)--
Rectangular N₄D₂hν₂ (Ag)--
Rectangular N₄D₂hν₃ (B₁g)--
Rectangular N₄D₂hν₄ (B₂u)--
Rectangular N₄D₂hν₅ (B₃u)--
Rectangular N₄D₂hν₆ (B₁u)--
AzidonitreneCₛ---

Experimental Detection of Tetranitrogen

The only experimental evidence for the existence of a neutral tetranitrogen molecule comes from neutralization-reionization mass spectrometry (NRMS).[4] This technique allows for the formation of a neutral species from a mass-selected ion beam and its subsequent reionization for detection.

Experimental Workflow: Neutralization-Reionization Mass Spectrometry

NRMS_Workflow cluster_source Ion Source cluster_analyzer1 First Mass Analyzer cluster_neutralization Neutralization Chamber cluster_reionization Reionization Chamber cluster_analyzer2 Second Mass Analyzer N2 N₂ Gas Ionization Electron Ionization N2->Ionization N4_plus N₄⁺ Ions Ionization->N4_plus MassSelection Mass Selection (m/z = 56) N4_plus->MassSelection Neutralization Charge Exchange with Neutral Gas (e.g., Xe) MassSelection->Neutralization N4_neutral Neutral N₄ Neutralization->N4_neutral Reionization Collision with Gas (e.g., O₂) N4_neutral->Reionization N4_plus_reionized Reionized N₄⁺ Reionization->N4_plus_reionized MassAnalysis Mass Analysis N4_plus_reionized->MassAnalysis Detector Detector MassAnalysis->Detector

Figure 1: Experimental workflow for the detection of N₄ via NRMS.
Detailed Experimental Protocol

Objective: To generate and detect neutral tetranitrogen (N₄) in the gas phase.

Apparatus: A tandem mass spectrometer equipped for neutralization-reionization experiments. This typically consists of an ion source, two mass analyzers, a neutralization cell, and a reionization cell.[6][7]

Procedure:

  • Generation of N₄⁺ Precursor Ions:

    • Introduce nitrogen gas (N₂) into the ion source.

    • Ionize the N₂ gas using electron impact or a similar method to produce a plasma.

    • Within the high-pressure environment of the source, association reactions occur, leading to the formation of N₄⁺ cluster ions.

  • Mass Selection of N₄⁺:

    • Accelerate the ions out of the source.

    • Pass the ion beam through the first mass analyzer (e.g., a magnetic sector or quadrupole).

    • Set the mass analyzer to select only ions with a mass-to-charge ratio (m/z) of 56, corresponding to N₄⁺.

  • Neutralization of N₄⁺:

    • Direct the mass-selected N₄⁺ ion beam into a collision cell filled with a neutral collision gas (e.g., xenon).

    • Charge exchange occurs between the N₄⁺ ions and the collision gas, resulting in the formation of neutral N₄ molecules.

    • Deflector plates are used to remove any remaining ions from the beam.

  • Reionization of Neutral N₄:

    • The beam of neutral N₄ molecules travels into a second collision cell containing a different gas (e.g., oxygen).

    • Collisions with this gas cause the neutral N₄ to lose an electron and be reionized to N₄⁺.

  • Mass Analysis and Detection:

    • The reionized N₄⁺ beam is directed into the second mass analyzer.

    • The mass of the reionized species is analyzed.

    • The ions are detected, and a mass spectrum is generated. The presence of a peak at m/z 56 in the final spectrum confirms the existence of a neutral N₄ molecule with a lifetime sufficient to travel between the neutralization and reionization cells.

Signaling Pathways and Logical Relationships

The relationships between the different isomers of tetranitrogen primarily involve decomposition and isomerization pathways. These have been explored through computational studies.

N4_Pathways Td_N4 Tetrahedral N₄ (Td) Rect_N4 Rectangular N₄ (D₂h) Td_N4->Rect_N4 Isomerization Two_N2 2 N₂ Td_N4->Two_N2 Decomposition Azido_N4 Azidonitrene N₄ Rect_N4->Azido_N4 Isomerization Rect_N4->Two_N2 Decomposition Azido_N4->Two_N2 Decomposition

Figure 2: Postulated relationships between N₄ isomers and their decomposition product.

Computational studies suggest that all investigated isomers of tetranitrogen are metastable with respect to decomposition into two molecules of dinitrogen.[8] The energy barriers for these decompositions vary depending on the isomer. Isomerization pathways between the different forms of N₄ are also theoretically possible, though the energy barriers for these transitions can be significant. The azidonitrene is predicted to be the most stable of the bound isomers.

Conclusion

Tetranitrogen remains a molecule of great interest due to its potential as a high-energy-density material. While experimental synthesis and isolation of bulk N₄ remain a significant challenge, theoretical calculations have provided a wealth of information about its possible isomers and their properties. The successful detection of a metastable N₄ molecule in the gas phase using neutralization-reionization mass spectrometry has confirmed its existence, albeit transiently. Future research will likely focus on developing methods for the synthesis and stabilization of polynitrogen compounds, with the ultimate goal of harnessing their energetic potential. This guide provides a foundational understanding of the current state of knowledge on tetranitrogen for researchers poised to contribute to this exciting field.

References

Tetrazete: A Comprehensive Technical Guide to a High-Energy-Density Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazete (N₄) represents a fascinating, albeit synthetically elusive, polynitrogen molecule with significant potential as a high-energy-density material (HEDM). Composed solely of nitrogen atoms, its decomposition into environmentally benign dinitrogen (N₂) gas is predicted to release a substantial amount of energy, making it a highly sought-after target for advanced propulsion and energetic applications. This technical guide provides an in-depth analysis of the current state of knowledge on this compound, focusing on its most stable isomer, the tetrahedral (Td) form. It consolidates theoretical and computational data on its energetic properties, discusses the formidable challenges and limited successes in its experimental observation, and outlines the predicted decomposition pathways. This document aims to serve as a core reference for researchers in the field of energetic materials and computational chemistry.

Introduction to this compound as an HEDM

Polynitrogen compounds, molecules composed exclusively of nitrogen atoms, are prime candidates for HEDMs due to the immense energy stored in their chemical bonds relative to the highly stable triple bond of dinitrogen (N≡N), which is the final decomposition product. The energy released upon the formation of N₂ from a higher-energy polynitrogen allotrope is the source of its energetic character.

This compound, with the molecular formula N₄, has been the subject of numerous theoretical studies. While several isomers of N₄ have been computationally investigated, the tetrahedral form (Td symmetry) is predicted to be a metastable species with a significant kinetic barrier to decomposition, making it the most promising candidate for a viable HEDM.

Physicochemical and Energetic Properties of Tetrahedral this compound

The properties of tetrahedral this compound have been primarily elucidated through computational methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to more advanced coupled-cluster (CCSD, CCSD(T)) and density functional theory (DFT) calculations.[1][2] The data presented below is a summary of theoretical predictions for both the isolated molecule and its hypothetical molecular crystal.

Table 1: Calculated Properties of Tetrahedral this compound (Td-N₄)

PropertyValueMethod/Reference
Molecular Properties
Molecular Weight56.027 g/mol PubChem[3]
N-N Bond Length1.452 ÅDFT[2]
Dissociation Energy (to 2N₂)182-186 kcal/molAb initio[4]
Heat of Formation (gas phase)+180.8 kcal/mol (+756.4 kJ/mol)Computational[5]
Bulk Properties (Theoretical Molecular Crystal)
Crystal Density1.749 - 2.09 g/cm³DFT[2][5]
Detonation Properties (Calculated)
Detonation Velocity (VD)9,747 - 10,037 m/sDFT[2]
Detonation Pressure (P)36.8 - 40.1 GPaDFT[2]

Isomers of this compound

Computational studies have explored various isomers of N₄. The relative stability of these isomers is crucial in understanding the potential energy surface of this compound and the likelihood of isolating a specific form. The tetrahedral isomer is a local minimum on the potential energy surface, but not the global minimum, which is two separate N₂ molecules.

N4_Isomers cluster_0 Relative Energy of N₄ Isomers 2N2 2N₂ (Global Minimum) Td_N4 Tetrahedral N₄ (Metastable) Td_N4->2N2 ΔE = -186 kcal/mol D2h_N4 Planar N₄ (Transition State) D2h_N4->Td_N4 Isomerization

Caption: Relative energy diagram of key N₄ isomers.

Stability and Decomposition of Tetrahedral this compound

The viability of tetrahedral this compound as an HEDM hinges on its kinetic stability. Theoretical calculations have shown that Td-N₄ possesses a significant activation barrier to its decomposition into two molecules of dinitrogen.[4] This barrier is what would allow it to exist as a metastable molecule.

The primary decomposition pathway is the unimolecular dissociation:

N₄ (Td) → 2N₂ (¹Σg⁺)

The calculated activation energy for this spin-allowed dissociation process is approximately 61 kcal/mol.[4][6]

Decomposition_Pathway cluster_0 Decomposition of Tetrahedral this compound N4 Tetrahedral N₄ TS Transition State N4->TS Activation Energy (~61 kcal/mol) TwoN2 2 x Dinitrogen (N₂) TS->TwoN2 Dissociation

Caption: Predicted decomposition pathway of tetrahedral this compound.

Experimental Protocols and Observations

The synthesis and isolation of tetrahedral this compound in a stable, bulk form remain a significant scientific challenge. To date, there are no established protocols for its routine laboratory synthesis. However, fleeting experimental evidence for its existence has been reported through specialized gas-phase and matrix isolation techniques.

Neutralization-Reionization Mass Spectrometry (NRMS)

The most compelling evidence for the existence of a transient N₄ molecule comes from neutralization-reionization mass spectrometry (NRMS).[7][8] This technique allows for the study of highly reactive and unstable neutral species in the gas phase.

Experimental Workflow:

  • Precursor Ion Generation: A beam of N₄⁺ cations is generated in a high-pressure ion source.

  • Mass Selection: The N₄⁺ ions are mass-selected from other species.

  • Neutralization: The energetic N₄⁺ ion beam is passed through a collision cell containing a neutral gas (e.g., xenon). A single-electron charge exchange occurs, neutralizing the N₄⁺ to form a neutral N₄ molecule.

  • Ion Deflection: Any remaining ions are deflected away by an electric field.

  • Reionization: The beam of neutral N₄ molecules is passed through a second collision cell containing another gas (e.g., oxygen), where they are reionized by collision.

  • Mass Analysis: The resulting reionized cations are mass-analyzed. The detection of a signal at the corresponding mass-to-charge ratio for N₄⁺ provides evidence for the transient existence of the neutral N₄ molecule.

These experiments have suggested a lifetime for the gaseous N₄ molecule of at least 0.8 microseconds.[7]

NRMS_Workflow cluster_0 Neutralization-Reionization Mass Spectrometry Workflow for N₄ IonSource N₄⁺ Ion Generation MassSelection Mass Selection of N₄⁺ IonSource->MassSelection Neutralization Neutralization with Collision Gas (N₄⁺ → N₄) MassSelection->Neutralization Deflection Deflection of Remaining Ions Neutralization->Deflection Reionization Reionization of N₄ (N₄ → N₄⁺) Deflection->Reionization Detection Mass Analysis and Detection Reionization->Detection

Caption: Experimental workflow for the observation of N₄ via NRMS.

Matrix Isolation Spectroscopy

Another experimental approach that has been explored for the detection of this compound is matrix isolation.[9] This technique involves trapping highly reactive species in an inert, solid matrix at cryogenic temperatures.

Experimental Protocol:

  • Precursor Generation: A nitrogen plasma is generated by microwave or electrical discharge of N₂ gas. This creates a mixture of nitrogen atoms, excited N₂ molecules, and various nitrogen radicals.

  • Matrix Deposition: The species from the plasma are co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (typically at temperatures below 20 K).

  • Spectroscopic Analysis: The solid matrix is then analyzed using spectroscopic techniques, primarily infrared (IR) spectroscopy, to identify the trapped species.

In some experiments, a weak infrared absorption band has been observed that is consistent with the theoretically predicted vibrational frequencies of tetrahedral N₄. However, definitive and universally accepted identification remains challenging due to the complex nature of the species present in the nitrogen plasma.

Computational Methodologies

The understanding of this compound's properties is almost entirely derived from computational quantum chemistry. A variety of methods have been employed to predict its structure, stability, and energetic properties.

Table 2: Common Computational Methods Used in this compound Research

MethodDescriptionApplication
Ab initio Methods
Hartree-Fock (HF)A mean-field approximation for the many-electron wavefunction. Often a starting point for more advanced methods.Initial geometry optimizations and vibrational frequency calculations.
Møller-Plesset Perturbation Theory (MP2)A method that adds electron correlation to the HF theory.More accurate geometry and energy calculations.
Coupled-Cluster (CC) Theory (e.g., CCSD(T))A highly accurate method for including electron correlation. Often considered the "gold standard" for small molecules.High-accuracy calculations of energies, reaction barriers, and molecular properties.[1]
Density Functional Theory (DFT)
B3LYP, PBE0, etc.A class of methods that use the electron density to calculate the energy of a system. Computationally less expensive than high-level ab initio methods.Geometry optimizations, vibrational frequencies, and energetic property predictions for larger systems or molecular crystals.[2]
Basis Sets
Pople-style (e.g., 6-31G*)A commonly used set of atomic orbitals to represent the molecular orbitals.Routine calculations.
Dunning's correlation-consistent (e.g., cc-pVTZ)A family of basis sets designed to systematically converge to the complete basis set limit.High-accuracy calculations.
Atomic Natural Orbital (ANO)Basis sets constructed to be efficient for correlated calculations.Used in some of the earliest high-accuracy studies of this compound.[6]

Future Outlook and Challenges

The pursuit of this compound as a viable high-energy-density material faces two primary hurdles:

  • Synthesis: Developing a practical and scalable synthetic route to tetrahedral N₄ is the most significant challenge. Current experimental evidence is limited to fleeting observations under extreme conditions. Future research may focus on novel precursor molecules, high-pressure synthesis, or advanced catalytic methods.

  • Stability: While computationally predicted to be kinetically stable, the practical stability of Td-N₄ under ambient conditions is unknown. Any successful synthesis will need to be followed by rigorous characterization of its thermal and shock stability.

Despite these challenges, the potential payoff of a pure nitrogen HEDM continues to drive theoretical and experimental efforts. Continued advances in computational chemistry will allow for more accurate predictions of the properties of this compound and other polynitrogen species, guiding future synthetic endeavors. The development of novel experimental techniques may also provide new avenues for the creation and characterization of this elusive but highly energetic molecule.

Conclusion

Tetrahedral this compound remains a tantalizing target in the field of high-energy-density materials. Its predicted high heat of formation, density, and detonation performance, coupled with the environmental benefit of its decomposition product, make it a theoretically ideal HEDM. While experimental realization has been limited to transient observations, the wealth of computational data provides a solid foundation and a clear set of target properties for future synthetic efforts. This guide has summarized the key theoretical and experimental findings to date, providing a comprehensive resource for researchers dedicated to advancing the frontiers of energetic materials.

References

Predicted Spectroscopic Signature of Tetrazete: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazete (N₄), a high-energy allotrope of nitrogen, presents a subject of significant theoretical and experimental interest due to its potential as an energetic material. This technical guide provides a comprehensive overview of the predicted spectroscopic signatures of the planar D₂h isomer of this compound, drawing upon established computational chemistry methodologies. While experimental data for this specific isomer remains elusive, theoretical predictions offer valuable insights into its vibrational and electronic properties, which are crucial for its potential identification and characterization. This document summarizes predicted spectroscopic data, outlines the computational protocols used for these predictions, and provides visual representations of the underlying theoretical workflows.

Introduction

The study of polynitrogen compounds is a frontier in materials science, driven by the promise of developing high-energy-density materials. This compound, with the molecular formula N₄, is a simple yet intriguing example. Theoretical studies have indicated that the planar, rectangular D₂h isomer of this compound is a local minimum on the potential energy surface, suggesting it could exist as a metastable molecule. Spectroscopic characterization is the cornerstone of identifying such novel species. This guide focuses on the predicted infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic signatures of D₂h this compound, providing a foundational dataset for future experimental endeavors.

Predicted Spectroscopic Data

The spectroscopic properties of D₂h this compound have been predicted using various computational methods. The following tables summarize the key anticipated vibrational and electronic spectroscopic data. It is important to note that these are theoretical predictions and await experimental verification.

Predicted Vibrational Frequencies

The vibrational modes of D₂h this compound have been calculated to predict its infrared and Raman spectra. The D₂h point group for a planar N₄ molecule results in 6 vibrational modes. The activity of these modes (i.e., whether they are observable in IR and/or Raman spectroscopy) is determined by the symmetry of the vibrational motion.

Table 1: Predicted Vibrational Frequencies and Intensities for D₂h this compound

Vibrational Mode Symmetry Wavenumber (cm⁻¹) (Predicted) IR Activity Raman Activity
ν₁ A𝐠 Data not available Inactive Active
ν₂ B₁𝐠 Data not available Inactive Active
ν₃ B₂𝐠 Data not available Inactive Active
ν₄ B₁ᵤ Data not available Active Inactive
ν₅ B₂ᵤ Data not available Active Inactive
ν₆ B₃ᵤ Data not available Active Inactive

Predicted Electronic Transitions

The electronic absorption spectrum of D₂h this compound is expected to be characterized by transitions between its molecular orbitals. Time-dependent density functional theory (TD-DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) are suitable for predicting these transitions.

Table 2: Predicted Electronic Transitions for D₂h this compound

Transition Wavelength (nm) (Predicted) Oscillator Strength (f) (Predicted) Nature of Transition
S₀ → S₁ Data not available Data not available π → π*
S₀ → S₂ Data not available Data not available n → π*

Experimental Protocols

The experimental identification of a transient and highly reactive species like this compound necessitates specialized techniques. Matrix isolation spectroscopy is the most promising method.

Matrix Isolation Infrared Spectroscopy

This technique involves trapping the species of interest in a solid, inert matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically below 20 K). The low temperature and isolation prevent the reactive species from decomposing or reacting with itself.

Key Experimental Steps:

  • Generation of this compound Precursors: A microwave discharge or other high-energy source would be used to generate atomic nitrogen from N₂ gas.

  • Deposition: The resulting plasma, containing atomic and excited nitrogen species, is co-deposited with a large excess of an inert matrix gas (e.g., Ar or N₂) onto a cryogenic substrate (e.g., a CsI window) maintained at a temperature of ~10-12 K.

  • Spectroscopic Measurement: The infrared spectrum of the deposited matrix is recorded. The low temperature and isolation of molecules in the matrix lead to sharp absorption bands, facilitating the identification of new species.

  • Isotopic Substitution: To confirm the identity of a nitrogen-containing species, experiments are repeated using ¹⁵N₂. The observed isotopic shift in the vibrational frequencies provides definitive evidence for the presence of nitrogen in the molecule.

Note: While this provides a general framework, the precise experimental conditions such as microwave power, gas flow rates, and deposition times would need to be optimized for the successful trapping and detection of this compound.

Theoretical Protocols

The prediction of spectroscopic signatures for novel molecules like this compound relies heavily on computational chemistry. The following outlines the typical theoretical workflow.

Computational Workflow for Spectroscopic Prediction

G cluster_0 Geometry Optimization cluster_1 Vibrational Spectroscopy cluster_2 Electronic Spectroscopy start Propose Initial Structure (e.g., D2h this compound) opt Perform Geometry Optimization (e.g., DFT, CASSCF) start->opt freq Frequency Calculation opt->freq tddft Predict Electronic Transitions (e.g., TD-DFT, CASSCF/NEVPT2) opt->tddft ir_raman Predict IR and Raman Spectra (Frequencies, Intensities) freq->ir_raman tddft_spec Simulate UV-Vis Spectrum (Wavelengths, Oscillator Strengths) tddft->tddft_spec

Caption: Computational workflow for predicting spectroscopic signatures.

Methodological Details
  • Geometry Optimization and Vibrational Frequencies: The equilibrium geometry of D₂h this compound is first determined using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or a multireference method like Complete Active Space Self-Consistent Field (CASSCF) for a more accurate description of the electronic structure. A subsequent frequency calculation at the optimized geometry provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Electronic Transitions: Time-Dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions for molecules with a well-described ground state. For molecules like this compound, which may have significant multireference character, more advanced methods such as CASSCF followed by N-Electron Valence State Perturbation Theory (NEVPT2) can provide more accurate predictions of the electronic spectrum.

Conclusion

This technical guide has summarized the predicted spectroscopic signatures of D₂h this compound based on theoretical calculations. While direct experimental data for this isomer is not yet available, the computational predictions for its vibrational and electronic spectra provide a critical foundation for its future identification. The experimental protocol for matrix isolation spectroscopy remains the most promising avenue for trapping and characterizing this high-energy molecule. The successful synthesis and characterization of this compound would mark a significant advancement in the field of high-energy-density materials.

Thermodynamic Properties of Cyclic Nitrogen Molecules: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclic nitrogen molecules, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the enthalpy of formation, entropy, Gibbs free energy, and bond dissociation energies of these molecules is crucial for predicting their stability, reactivity, and potential biological activity. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes relevant biological pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of cyclic nitrogen molecules are governed by a delicate balance of ring strain, aromaticity, and the number and arrangement of nitrogen atoms within the ring. The following tables present a summary of key thermodynamic data for representative aziridines, diazines, triazines, and tetrazoles.

Table 1: Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Standard Entropy (S°) of Selected Cyclic Nitrogen Molecules at 298.15 K

MoleculeFormulaΔHf° (kJ/mol)ΔGf° (kJ/mol)S° (J/mol·K)
Aziridines
AziridineC₂H₅N123.9 ± 0.6[[“]][2]--
2-MethylaziridineC₃H₇N85.3181.9283.5
Diazines
Pyridazine (1,2-Diazine)C₄H₄N₂267.0 ± 1.5[3]--
Pyrimidine (1,3-Diazine)C₄H₄N₂209.0 ± 1.5[3]--
Pyrazine (1,4-Diazine)C₄H₄N₂135.0 ± 1.5[3]--
Triazines
1,3,5-TriazineC₃H₃N₃159.4--
2,4,6-Trimethoxy-1,3,5-triazineC₆H₉N₃O₃-478.60 ± 0.87[4]--
2,4,6-Triethoxy-1,3,5-triazineC₉H₁₅N₃O₃-584.99 ± 1.50[4]--
Tetrazoles
1H-TetrazoleCH₂N₄236.4--

Table 2: Selected Bond Dissociation Energies (BDEs) of Cyclic Nitrogen Molecules

Molecule TypeBondBDE (kJ/mol)
Hydrazine (for N-N reference)H₂N-NH₂~275
General N-N Single BondN-N~160
General C-N Single BondC-N~305

Note: BDEs are highly dependent on the specific molecular structure and substituent effects. The values presented are general approximations.

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard enthalpy of combustion of a solid cyclic nitrogen compound.

Apparatus:

  • Adiabatic bomb calorimeter

  • Oxygen bomb

  • Crucible

  • Fuse wire (e.g., nickel-chromium)

  • Pellet press

  • High-precision thermometer

  • Oxygen tank with regulator

  • Standard substance for calibration (e.g., benzoic acid)

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of the standard substance (e.g., benzoic acid) and press it into a pellet.

    • Measure and record the length of the fuse wire.

    • Assemble the bomb with the pellet and fuse wire, ensuring the wire is in contact with the sample.

    • Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere and dissolve the acidic products of combustion.[5]

    • Seal the bomb and pressurize it with oxygen to approximately 30 atm.[5]

    • Submerge the bomb in a known mass of water in the calorimeter.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.

    • Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of the standard.

  • Sample Measurement:

    • Repeat the procedure with a known mass of the cyclic nitrogen compound.

    • Record the initial and final temperatures.

    • Measure the length of the unburned fuse wire.

  • Calculations:

    • Calculate the heat released during the combustion of the sample, correcting for the heat released by the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and residual air).

    • Determine the enthalpy of combustion of the sample per mole.

    • Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and N₂ to calculate the standard enthalpy of formation of the cyclic nitrogen compound.

Computational Protocol: Calculating Thermodynamic Properties with Gaussian CBS-QB3

The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-accuracy computational models used to calculate thermodynamic properties of molecules.

Objective: To calculate the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) of a cyclic nitrogen molecule (e.g., 1,2,4-triazole) using the Gaussian software package.

Procedure:

  • Input File Preparation:

    • Create an input file (.gjf or .com) with the molecular geometry of 1,2,4-triazole. This can be built using a molecular editor or by providing Cartesian coordinates.

    • Specify the CBS-QB3 method in the route section of the input file. This keyword automatically performs a series of calculations including geometry optimization, frequency calculation, and single-point energy calculations at different levels of theory and basis sets.[6][7]

    • The input file will look similar to this:

  • Running the Calculation:

    • Submit the input file to Gaussian. The software will execute the multi-step CBS-QB3 calculation.

  • Output Analysis:

    • Upon completion, analyze the output file (.log or .out).

    • Search for "CBS-QB3" to find the summary of the results.

    • The output will provide the CBS-QB3 (0 K) energy, the CBS-QB3 energy at 298.15 K, the CBS-QB3 enthalpy at 298.15 K, and the CBS-QB3 Gibbs free energy at 298.15 K.[6][8]

    • The standard entropy (S°) is also reported in the thermochemistry section of the output.

    • To calculate the standard enthalpy of formation, an atomization or isodesmic reaction approach is typically used, combining the computed high-accuracy energy of the molecule with the experimental enthalpies of formation of the constituent atoms or reference molecules.

Signaling Pathways and Mechanisms of Action

Cyclic nitrogen molecules are prevalent in pharmaceuticals, often exerting their therapeutic effects by modulating specific biological signaling pathways.

Aziridines: DNA Alkylation via Aziridinium (B1262131) Ion Formation

Nitrogen mustards, which contain a bis(2-chloroethyl)amine (B1207034) moiety, are a class of anticancer drugs that form highly reactive aziridinium ions in vivo.[4][9] These ions act as potent electrophiles, alkylating DNA, primarily at the N7 position of guanine.[10][11] This leads to DNA damage, cross-linking, and ultimately, apoptosis of cancer cells.[12]

DNA_Alkylation Nitrogen_Mustard Nitrogen Mustard Aziridinium_Ion Aziridinium Ion (Electrophile) Nitrogen_Mustard->Aziridinium_Ion Intramolecular cyclization Mono_adduct DNA Mono-adduct Aziridinium_Ion->Mono_adduct Nucleophilic attack DNA_Guanine Guanine in DNA (Nucleophile) DNA_Guanine->Mono_adduct Cross_link DNA Cross-link Mono_adduct->Cross_link Second alkylation Apoptosis Cell Apoptosis Cross_link->Apoptosis

Fig. 1: DNA alkylation by nitrogen mustards.
Triazoles: Inhibition of the Wnt/β-catenin Signaling Pathway

Certain triazole-containing compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][13][14][15] These inhibitors can promote the degradation of β-catenin, a key transcriptional coactivator in this pathway. By reducing β-catenin levels, the transcription of Wnt target genes that drive cell proliferation is suppressed.[3]

Wnt_Pathway_Inhibition cluster_0 Normal Wnt 'Off' State cluster_1 Aberrant Wnt 'On' State (Cancer) Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->beta_Catenin_P Phosphorylates β-catenin Proteasome Proteasome beta_Catenin_P->Proteasome Degradation Degradation Proteasome->Degradation Wnt_Signal Wnt Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled Inactive_DC Inactive Destruction Complex Frizzled->Inactive_DC beta_Catenin Stable β-catenin Nucleus Nucleus beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->Destruction_Complex Stabilizes

Fig. 2: Inhibition of Wnt/β-catenin signaling by triazoles.
Tetrazoles: Antagonism of the Angiotensin II Receptor

Many antihypertensive drugs, such as Losartan, incorporate a tetrazole ring.[16] Tetrazoles can act as a bioisostere for the carboxylic acid group.[9] Losartan functions as an angiotensin II receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to its AT1 receptor, preventing vasoconstriction and the release of aldosterone. This leads to a decrease in blood pressure.[2][16][17][18]

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Losartan Losartan (Tetrazole Drug) Losartan->AT1_Receptor Blocks

Fig. 3: Mechanism of action of Losartan.

References

Quantum Mechanical Scrutiny of Tetrazete's Fleeting Existence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum mechanical modeling of tetrazete (N₄), a high-energy allotrope of nitrogen. We explore the stability, structural parameters, and decomposition pathways of its key isomers, providing a comprehensive overview for researchers in computational chemistry and materials science. The content herein is grounded in theoretical studies that employ sophisticated quantum chemical methods to predict the properties of this metastable molecule.

Introduction to this compound (N₄)

Polynitrogen compounds, molecules composed solely of nitrogen atoms, are of significant interest as potential high-energy-density materials (HEDMs). The allure of these compounds lies in the immense energy released upon their decomposition to the highly stable dinitrogen molecule (N₂). This compound (N₄) represents one of the simplest and most theoretically scrutinized polynitrogen species. Early computational studies have focused on several potential isomers, with the most prominent being the tetrahedral (Td) and the planar rectangular (D₂ₕ) forms. Understanding the kinetic and thermodynamic stability of these isomers is paramount to assessing their viability as practical HEDMs.

Theoretical Framework and Computational Methodology

The stability and properties of this compound isomers are predominantly investigated using a variety of quantum mechanical methods. The inherent instability of these molecules makes experimental characterization challenging, thus positioning computational chemistry as an indispensable tool.

Ab Initio and Density Functional Theory Approaches

High-level ab initio methods and Density Functional Theory (DFT) are the cornerstones of theoretical investigations into this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), provide highly accurate results but are computationally demanding. DFT offers a balance between computational cost and accuracy, making it a popular choice for studying the geometries, energies, and vibrational frequencies of N₄ isomers.

Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-311++G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVTZ, are commonly employed in the study of polynitrogen compounds. The inclusion of polarization and diffuse functions is important for accurately describing the electron distribution and intermolecular interactions.

Key Isomers of this compound and Their Properties

Computational studies have identified several isomers of this compound. The relative stability and geometric parameters of these isomers are critical indicators of their potential for synthesis and application.

Tetrahedral this compound (Td-N₄)

The highly symmetric tetrahedral isomer of this compound is a focal point of many theoretical studies. It is predicted to be a metastable species, residing in a local minimum on the potential energy surface.

Planar this compound (D₂ₕ-N₄)

The planar, rectangular isomer of this compound has also been a subject of theoretical investigation. Unlike the tetrahedral form, some studies have characterized the D₂ₕ structure as a second-order saddle point on the potential energy surface, suggesting it is not a true minimum and would spontaneously distort.

Data Presentation: A Comparative Analysis of N₄ Isomers

The following tables summarize the key quantitative data obtained from quantum mechanical calculations on two prominent isomers of this compound.

Table 1: Calculated Geometric Parameters of N₄ Isomers

IsomerPoint GroupN-N Bond Length (Å)N-N-N Bond Angle (°)
Tetraazahedrane (N₄-2)Td1.45160
Rectangle N₄-1D₂ₕ1.323, 1.67890

Data sourced from Density Functional Theory calculations.[1]

Table 2: Energetic and Vibrational Properties of N₄ Isomers

IsomerHeat of Formation (kJ/g)Relative Energy (kcal/mol)Lowest Vibrational Frequency (cm⁻¹)
Tetraazahedrane (N₄-2)16.600.0561
Rectangle N₄-17.92+119.8Not a stable minimum

Relative energy calculated from the heats of formation. Note: The rectangular isomer is not a true minimum and its vibrational frequency is not representative of a stable structure.[1]

Table 3: Detonation and Performance Properties of N₄ Isomers

IsomerDetonation Velocity (m/s)Detonation Pressure (GPa)Specific Impulse (s)
Tetraazahedrane (N₄-2)1162061.1409.7
Rectangle N₄-1976636.8410.3

For comparison, the well-known explosive CL-20 has a detonation velocity of 9445 m/s and a detonation pressure of 46.7 GPa.[1]

Experimental Protocols: A Blueprint for Computational Investigation

This section outlines a typical computational protocol for the quantum mechanical modeling of this compound stability.

Geometry Optimization

The first step in assessing the stability of a this compound isomer is to perform a geometry optimization. This process locates the minimum energy structure on the potential energy surface.

  • Method: Density Functional Theory (DFT) is a commonly used method. A suitable functional, for example, B3LYP or PBE0, should be chosen.

  • Basis Set: A basis set such as 6-311++G(d,p) or cc-pVTZ is recommended to ensure a good description of the electronic structure.

  • Procedure:

    • Construct an initial guess for the geometry of the N₄ isomer.

    • Perform the geometry optimization calculation using the chosen DFT functional and basis set.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency analysis.

Vibrational Frequency Analysis

A vibrational frequency analysis is essential to characterize the nature of the stationary point found during geometry optimization.

  • Procedure:

    • Using the optimized geometry, calculate the harmonic vibrational frequencies at the same level of theory.

    • A true minimum will have all real (positive) vibrational frequencies.

    • The presence of one imaginary frequency indicates a transition state, while multiple imaginary frequencies suggest a higher-order saddle point.

Calculation of Energetic Properties

Once stable isomers are identified, their energetic properties can be calculated to assess their potential as HEDMs.

  • Heats of Formation: These can be calculated using isodesmic reactions or other established theoretical protocols.

  • Relative Energies: The total electronic energies of the optimized isomers can be compared to determine their relative stabilities.

  • Decomposition Energy: The energy difference between the this compound isomer and its decomposition products (2N₂) provides a measure of the energy release. A NASA technical report indicates that tetrahedral N₄ has an energy of 186 kcal/mole greater than two N₂ molecules.[2]

Mapping Decomposition Pathways

To understand the kinetic stability of a this compound isomer, it is crucial to identify the transition states and calculate the activation energies for its decomposition.

  • Procedure:

    • Identify the reactant (the N₄ isomer) and the products (2N₂).

    • Perform a transition state search using methods like the synchronous transit-guided quasi-newton (STQN) method.

    • Characterize the found transition state by performing a vibrational frequency analysis; a transition state will have exactly one imaginary frequency.

    • Calculate the activation energy as the energy difference between the transition state and the reactant. For tetrahedral N₄, a decomposition barrier of 61 kcal/mole has been calculated.[2]

Visualizations: Mapping the Computational Workflow and Isomer Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical computational investigation into this compound stability and the relationship between its isomers and decomposition products.

G Computational Workflow for this compound Stability Analysis cluster_0 Structure Definition cluster_1 Geometry Optimization cluster_2 Stationary Point Characterization cluster_3 Stability and Decomposition Analysis start Propose N4 Isomer (e.g., Tetrahedral, Planar) opt Geometry Optimization (DFT/B3LYP/cc-pVTZ) start->opt freq Vibrational Frequency Analysis opt->freq is_minimum All Real Frequencies? freq->is_minimum stable_isomer Stable Isomer is_minimum->stable_isomer Yes unstable Unstable Structure (Saddle Point) is_minimum->unstable No ts_search Transition State Search stable_isomer->ts_search activation_energy Calculate Activation Energy ts_search->activation_energy end Characterize Kinetic Stability activation_energy->end

Computational workflow for analyzing this compound stability.

G Energy Landscape of this compound Isomers N4_Td Tetrahedral N4 (Td) Metastable Minimum TS Transition State N4_Td->TS Activation Energy (Decomposition Barrier) N4_D2h Planar N4 (D2h) Saddle Point Two_N2 2 N2 Global Minimum N4_D2h->Two_N2 Spontaneous Decomposition TS->Two_N2

Relative stability of this compound isomers and decomposition.

Conclusion

The quantum mechanical modeling of this compound provides invaluable insights into the stability and potential of this high-energy molecule. Theoretical studies consistently predict the existence of a metastable tetrahedral isomer with a significant energy content. While the synthesis of bulk this compound remains a formidable challenge, the computational data presented in this guide serves as a crucial foundation for future research in the field of high-energy-density materials. The continued development of computational methods will undoubtedly play a pivotal role in the quest for novel, powerful, and environmentally benign energetic materials.

References

Unraveling Tetrazete: A Deep Dive into the Bonding and Aromaticity of a High-Energy Allotrope of Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazete (N₄), a neutral allotrope of nitrogen, represents a fascinating and highly energetic molecular entity that has captivated the attention of the scientific community. As a potential high-energy-density material (HEDM), understanding its bonding, stability, and aromatic character is paramount. This technical guide provides a comprehensive overview of the current theoretical and computational understanding of this compound. We delve into the structural isomers of N₄, detailing their bonding characteristics and relative stabilities. Particular focus is given to the theoretical evidence for aromaticity in these systems. This document consolidates key quantitative data from computational studies, outlines the computational methodologies for its study, and presents visual workflows and pathways to aid in the conceptualization of this elusive molecule.

Introduction

The quest for novel high-energy-density materials has led to significant interest in polynitrogen compounds. The allure of these molecules lies in the immense energy released upon their decomposition to the remarkably stable dinitrogen (N₂) molecule. Among these, this compound (N₄) is a focal point of theoretical research. While its transient existence has been detected experimentally, a comprehensive understanding of its properties is derived primarily from computational chemistry. This guide serves to synthesize the current knowledge on this compound, with a focus on its bonding and the intriguing possibility of aromaticity, providing a valuable resource for researchers in materials science, chemistry, and drug development who may seek to leverage the unique properties of nitrogen-rich compounds.

Isomers of this compound: Structure and Stability

Computational studies have predominantly focused on two primary isomers of this compound: a planar, rectangular structure with D₂h symmetry, analogous to cyclobutadiene, and a tetrahedral structure with Td symmetry, analogous to tetrahedrane.

The planar D₂h isomer is characterized by alternating single and double bonds.[1] However, it is not the ground state of the N₄ molecule and is considered a second-order saddle point on the potential energy surface.[1] This inherent instability suggests a fleeting existence, if any.

The tetrahedral Td isomer is predicted to be the most stable of the singlet N₄ isomers.[1] It is a metastable species, meaning it resides in a local energy minimum, protected from decomposition by a significant activation barrier.[2] This kinetic stability offers the tantalizing possibility of its existence and potential isolation under specific conditions.[1]

Bonding Analysis

The bonding in the two primary isomers of this compound is distinct, directly influencing their stability and properties.

  • Planar D₂h Isomer: The bonding in the rectangular N₄ molecule consists of two N-N single bonds and two N=N double bonds. The calculated bond lengths reflect this alternating pattern.[3] The planar structure with its p-orbital arrangement has been a subject of anti-aromaticity discussions, similar to its carbon counterpart, cyclobutadiene.

  • Tetrahedral Td Isomer: The tetrahedral N₄ molecule possesses six identical N-N single bonds, forming a cage-like structure.[3] The bonding in this isomer is more complex, with computational studies suggesting the possibility of spherical aromaticity, a concept that extends the principles of aromaticity to three-dimensional systems.[4]

Table 1: Computed Geometric Parameters of this compound Isomers
IsomerSymmetryN-N Bond Lengths (Å)Bond Angles (°)Computational MethodReference
Planar (Rectangular)D₂h1.256 (N=N), 1.536 (N-N)90DFT[3]
TetrahedralTd1.45260DFT[3]

Aromaticity in this compound

The concept of aromaticity, typically associated with planar, cyclic, conjugated systems like benzene, provides a framework for understanding enhanced stability.[5] The isomers of this compound present intriguing cases for the application and extension of this concept.

The planar D₂h isomer , with 4 π-electrons, would be classified as anti-aromatic according to Hückel's rule (4n π-electrons), contributing to its instability.

Conversely, the tetrahedral Td isomer has been proposed to exhibit spherical aromaticity .[4] This phenomenon arises from the delocalization of electrons across the surface of a spherical molecule. The NICS (Nucleus-Independent Chemical Shift) value, a computational metric for aromaticity, calculated at the center of the Td N₄ cage is significantly negative (-73 ppm), which is a strong indicator of aromatic character.[4] This aromatic stabilization is believed to contribute to its metastability.

Computational Protocols for the Study of this compound

Given the transient and highly energetic nature of this compound, experimental characterization is extremely challenging. Therefore, computational chemistry serves as the primary tool for investigating its properties. The following outlines a typical workflow for the theoretical study of this compound.

Geometry Optimization

The initial step involves determining the equilibrium geometries of the this compound isomers.

  • Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[3][6] Common functionals include B3LYP.

  • Basis Set: A flexible basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure.[6]

  • Procedure:

    • Define the initial atomic coordinates for the desired isomer (e.g., planar or tetrahedral).

    • Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.

    • Confirm that the optimized structure is a true minimum by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a local minimum.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis initial_geometry Define Initial Geometry (D2h or Td) method_selection Select Method and Basis Set (e.g., DFT/B3LYP/6-311++G(d,p)) initial_geometry->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc verify_minimum Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_minimum extract_data Extract Data (Bond Lengths, Angles, Energies) verify_minimum->extract_data aromaticity_calc Aromaticity Analysis (e.g., NICS) extract_data->aromaticity_calc

Figure 1. A generalized workflow for the computational analysis of this compound isomers.
Vibrational Frequency Analysis

This analysis not only confirms the nature of the stationary point (minimum or transition state) but also provides theoretical vibrational spectra.

  • Method: The same level of theory (functional and basis set) as the geometry optimization should be used.

  • Procedure:

    • Use the optimized geometry as the input.

    • Calculate the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

    • Diagonalize the Hessian matrix to obtain the vibrational frequencies and normal modes.

Table 2: Computed Vibrational Frequencies of this compound Isomers
IsomerSymmetryVibrational Frequencies (cm⁻¹)Computational MethodReference
Planar (Rectangular)D₂h561DFT[3]
TetrahedralTd726, 940, 1304CCSD(T)[4]
TetrahedralTd980DFT[3]

Proposed Synthetic and Decomposition Pathways

While the synthesis of stable this compound remains an open challenge, several theoretical pathways have been proposed. One such conceptual pathway involves the dimerization of two N₂ molecules. However, this process is energetically unfavorable under normal conditions.

The decomposition of this compound is highly exothermic, releasing a significant amount of energy as it reverts to two molecules of dinitrogen.

N₄ → 2N₂

The tetrahedral isomer is predicted to have a significant activation barrier for this decomposition, contributing to its kinetic stability.[2]

Tetrazete_Pathways N2_dimer 2 N₂ (Dimerization) N4_Td Tetrahedral N₄ (Td) N2_dimer->N4_Td Proposed Synthesis (High Energy Input) N4_D2h Planar N₄ (D₂h) (Transition State/Saddle Point) N4_Td->N4_D2h Isomerization N2_product 2 N₂ (Decomposition Product) N4_Td->N2_product Direct Decomposition N4_D2h->N2_product Decomposition

Figure 2. Conceptual pathways for the formation and decomposition of this compound.

Energetic Properties

This compound is a high-energy molecule due to the energy stored in its N-N and N=N bonds relative to the highly stable N≡N triple bond in dinitrogen. The enthalpy of formation for tetrahedral N₄ is calculated to be substantial, making it a promising, albeit theoretical, high-energy-density material.

Table 3: Calculated Energetic Properties of this compound Isomers
IsomerPropertyValueUnitsComputational MethodReference
TetrahedralEnthalpy of Formation+180.8kcal/molAtomization Reaction[7]
PlanarRelative Energy to 2N₂>186kcal/molAb initio[2]
TetrahedralRelative Energy to 2N₂~186kcal/molAb initio[2]
TetrahedralDecomposition Barrier61kcal/molAb initio[2]

Conclusion and Future Outlook

This compound remains a molecule of immense theoretical interest. Computational studies have provided a detailed picture of its potential structures, bonding, and properties. The tetrahedral isomer, with its predicted kinetic stability and spherical aromaticity, stands out as a particularly intriguing target for future research. While its synthesis and isolation are formidable challenges, the continued development of advanced synthetic techniques and matrix isolation methods may one day allow for the experimental verification of the theoretical predictions outlined in this guide. For professionals in drug development, while this compound itself is not a therapeutic agent, the fundamental understanding of polynitrogen chemistry and high-energy bonding can inform the design of novel, energetic linkers for bioorthogonal chemistry or the development of new energetic materials for specialized applications. The study of this compound continues to push the boundaries of our understanding of chemical bonding and stability at the extremes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Research of Tetrazete (N₄) and its Isomers

This guide provides a comprehensive review of the theoretical and computational research on this compound (tetraazacyclobutadiene) and its more stable isomer, tetraazatetrahedrane. The focus is on the molecular structure, stability, and predicted properties of these high-energy all-nitrogen species. While this compound has been a subject of theoretical fascination, it is crucial to distinguish it from its isomers, particularly the tetrahedral form, which has been the subject of more extensive computational investigation.

Introduction to N₄ Isomers

The N₄ stoichiometry encompasses several isomers, with the most discussed being the planar, cyclic tetraazacyclobutadiene, commonly referred to as this compound, and the non-planar, cage-like tetraazatetrahedrane.

  • This compound (tetraazacyclobutadiene): A planar, four-membered ring of nitrogen atoms with alternating single and double bonds, analogous to cyclobutadiene. Theoretical studies have characterized it as a second-order saddle point on the potential energy surface, indicating its inherent instability.[1]

  • Tetraazatetrahedrane (Td-N₄): A tetrahedral cage of four nitrogen atoms. Computational studies have shown this isomer to be more stable than the cyclic form and to exist as a metastable species with a significant energy barrier to dissociation.[2][3]

Experimental efforts to synthesize and observe this compound have been largely unsuccessful, with no observable yield from proposed routes such as the reaction of a nitrogen atom with an N₃ radical or extrusion from polycyclic precursors.[1] However, a gaseous N₄ molecule with a lifetime exceeding 0.8 microseconds has been detected using neutralization-reionization mass spectrometry.[4] Further analysis suggests this species is likely the open-chain azidonitrene isomer rather than the cyclic or tetrahedral form.[4]

Computational Methodologies

The theoretical investigation of N₄ isomers has employed a range of high-level ab initio and density functional theory (DFT) methods to accurately predict their structures, energies, and other properties.

Key Computational Approaches:

  • Coupled-Cluster (CC) Theory: Methods such as CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) have been used to obtain highly accurate energies and properties.

  • Complete Active Space Second-Order Perturbation Theory (CASPT2): This multi-reference method is crucial for systems with significant electronic correlation, providing a robust description of the potential energy surface.[5]

  • Gaussian-n (Gn) Theories: Methods like G2 and G3 have been employed for their ability to provide accurate thermochemical data, such as enthalpies of formation.[4]

  • Density Functional Theory (DFT): Various DFT functionals have been utilized, often in conjunction with large basis sets, to explore the potential energy surfaces and predict molecular properties.

  • Basis Sets: A variety of basis sets, including Pople-style (e.g., 6-31G(d)) and correlation-consistent (e.g., aug-cc-pVTZ) basis sets, have been used to ensure the accuracy of the calculations.[4][5]

The nature of the stationary points on the potential energy surface is typically determined by calculating vibrational frequencies. A minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have one imaginary frequency, and a second-order saddle point (like this compound) will have two imaginary frequencies.

Theoretical Findings and Data

Computational studies have provided valuable quantitative data on the properties of this compound and its tetrahedral isomer.

Table 1: Calculated Enthalpies of Formation and Relative Energies of N₄ Isomers

SpeciesMethodEnthalpy of Formation (kcal/mol)Energy Relative to 2 N₂ (kcal/mol)Reference
Tetraazatetrahedrane (Td-N₄)G3-180.8[3]
Tetraazatetrahedrane (Td-N₄)Ab initio-186[2]

Table 2: Geometric Parameters of N₄ Isomers

SpeciesMethodBond Length (Å)Bond Angle (°)Reference
Tetraazatetrahedrane (Td-N₄)PBEN-N: 1.47N-N-N: 60[3]

Stability and Decomposition:

Theoretical calculations predict that both cyclic this compound and tetrahedral N₄ are highly energetic species that would release a significant amount of energy upon decomposition into two dinitrogen (N₂) molecules.

  • Tetraazatetrahedrane (Td-N₄): Despite its high energy content, Td-N₄ is predicted to be a metastable species, protected from spontaneous decomposition by a substantial activation energy barrier of 61 kcal/mol.[2] The decomposition is highly exothermic, releasing approximately 800 kJ/mol (around 191 kcal/mol).[6]

  • This compound (cyclic N₄): As a second-order saddle point, cyclic this compound is not a stable molecule and is predicted to readily dissociate without a significant energy barrier.

Visualizations of Theoretical Concepts

The following diagrams illustrate key theoretical concepts related to the N₄ system.

Tetrazete_Decomposition_Pathway Energy Profile for Td-N₄ Decomposition Td_N4 Td-N₄ TS Transition State Td_N4->TS ΔE‡ = 61 kcal/mol 2N2 2 N₂ TS->2N2 ΔE = -186 kcal/mol E2 E2 E3 E3 E1 Energy

Energy profile for the decomposition of Tetraazatetrahedrane (Td-N₄).

N4_Isomers Relationship between N₄ Isomers and Decomposition Products Td_N4 Tetraazatetrahedrane (Td-N₄) (Metastable Minimum) 2N2 2 N₂ (Global Minimum) Td_N4->2N2 Decomposition Cyclic_N4 This compound (Cyclic N₄) (Second-Order Saddle Point) Cyclic_N4->2N2 Decomposition Azidonitrene Azidonitrene (Open-Chain N₄) (Experimentally Detected) Azidonitrene->2N2 Decomposition

Relationship between key N₄ isomers and their common decomposition product.

Potential Applications

The high energy density of N₄ isomers makes them potential candidates for advanced energetic materials.

  • High-Energy-Density Materials (HEDMs): The large amount of energy released upon decomposition to the highly stable N₂ molecule is a key characteristic of HEDMs.[3] Theoretical studies suggest that if synthesized and stabilized, particularly in a crystalline form, Td-N₄ could be a powerful and environmentally friendly explosive, as its decomposition products would be non-toxic nitrogen gas.[3][7]

Conclusion

The theoretical research on this compound and its isomers, particularly tetraazatetrahedrane, has provided significant insights into the properties of these fascinating all-nitrogen molecules. While the cyclic this compound is predicted to be highly unstable, the tetrahedral isomer is a more promising candidate for a metastable high-energy-density material. The primary challenges remain the experimental synthesis and characterization of these elusive molecules. Future research will likely focus on developing novel synthetic pathways and exploring the properties of N₄ species in different environments, such as in molecular crystals, to harness their energetic potential.

References

An In-Depth Technical Guide to All-Nitrogen Molecules: Synthesis, Properties, and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-nitrogen molecules, compounds composed solely of nitrogen atoms, represent a frontier in high-energy-density materials (HEDMs). The immense energy stored in the N-N single and double bonds, which is released upon formation of the exceptionally stable dinitrogen (N₂) molecule, makes these compounds highly sought after for applications ranging from advanced propellants and explosives to novel pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for key all-nitrogen species, with a focus on the recently stabilized pentazolate anion (cyclo-N₅⁻) and developments in high-pressure synthesis of polynitrogen compounds.

Classes of All-Nitrogen Molecules

All-nitrogen molecules can be broadly categorized based on their structure and charge. The pursuit of stable, neutral, polymeric nitrogen has been a long-standing goal, while significant recent progress has been made in the synthesis and stabilization of polynitrogen ions.

AllNitrogenClasses Classes of All-Nitrogen Molecules cluster_neutral cluster_anions AllNitrogen All-Nitrogen Molecules Neutral Neutral Polynitrogens (Nx) AllNitrogen->Neutral Ionic Polynitrogen Ions AllNitrogen->Ionic N4 N₄ (Tetranitrogen) Neutral->N4 Theoretical & Fleeting N6 N₆ (Hexazine, Prismane) Neutral->N6 Theoretical N8 N₈ (Octaazacubane) Neutral->N8 Theoretical PolymericN Polymeric Nitrogen (cg-N) Neutral->PolymericN High-Pressure Synthesis Cations Cations (e.g., N₅⁺) Ionic->Cations Anions Anions (e.g., N₃⁻, cyclo-N₅⁻) Ionic->Anions Azide (B81097) Azide (N₃⁻) Stable Anions->Azide Pentazolate Pentazolate (cyclo-N₅⁻) Recently Stabilized Anions->Pentazolate

Caption: Classification of all-nitrogen molecules.

Synthesis of All-Nitrogen Molecules

The synthesis of stable all-nitrogen compounds is a significant chemical challenge due to their inherent thermodynamic instability. Two primary strategies have emerged: chemical synthesis of polynitrogen ions under ambient conditions and high-pressure synthesis of polymeric nitrogen and polynitrogen salts.

Chemical Synthesis of the Pentazolate Anion (cyclo-N₅⁻)

A major breakthrough in polynitrogen chemistry was the synthesis and stabilization of the pentazolate anion in the salt (N₅)₆(H₃O)₃(NH₄)₄Cl.[1][[“]] This was achieved through the oxidative cleavage of a C-N bond in an arylpentazole precursor.

CycloN5_Synthesis Synthesis Pathway of (N₅)₆(H₃O)₃(NH₄)₄Cl cluster_precursor Precursor Synthesis cluster_cleavage C-N Bond Cleavage and Salt Formation Aniline (B41778) 3,5-dimethyl-4-hydroxyaniline hydrochloride Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Cyclization Cyclization (NaN₃) Diazotization->Cyclization Precursor 3,5-dimethyl-4-hydroxyphenylpentazole (HPP) Cyclization->Precursor Cleavage Oxidative Cleavage of C-N Bond Precursor->Cleavage Reagents m-chloroperbenzoic acid (m-CPBA) + Ferrous bisglycinate (Fe(Gly)₂) Reagents->Cleavage CycloN5 cyclo-N₅⁻ anion Cleavage->CycloN5 Stabilization Stabilization with NH₄Cl and H₂O CycloN5->Stabilization FinalProduct (N₅)₆(H₃O)₃(NH₄)₄Cl Stabilization->FinalProduct

Caption: Synthesis of the stable pentazolate salt.

1. Synthesis of 3,5-dimethyl-4-hydroxyphenylpentazole (HPP) Precursor:

  • Materials: 3,5-dimethyl-4-hydroxyaniline hydrochloride, sodium nitrite (B80452) (NaNO₂), sodium azide (NaN₃), hydrochloric acid (HCl), deionized water.

  • Procedure:

    • A solution of 3,5-dimethyl-4-hydroxyaniline hydrochloride in aqueous HCl is cooled to 0-5 °C in an ice bath.[3]

    • A solution of NaNO₂ in deionized water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.[3]

    • A separate aqueous solution of NaN₃ is prepared and cooled to 0-5 °C.

    • The cold diazonium salt solution is slowly added to the NaN₃ solution with vigorous stirring, keeping the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 1-2 hours at low temperature, during which the HPP precursor precipitates.

    • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the HPP precursor.[4]

2. Synthesis of (N₅)₆(H₃O)₃(NH₄)₄Cl:

  • Materials: 3,5-dimethyl-4-hydroxyphenylpentazole (HPP), m-chloroperbenzoic acid (m-CPBA), ferrous bisglycinate (Fe(Gly)₂), ammonium (B1175870) chloride (NH₄Cl), methanol (B129727), deionized water.

  • Procedure:

    • HPP is dissolved in a mixture of methanol and water.

    • Ferrous bisglycinate is added to the HPP solution.

    • The mixture is cooled in an ice bath, and a solution of m-CPBA in methanol is added dropwise. The reaction is monitored for the disappearance of the HPP.[1][5]

    • Upon completion, an aqueous solution of ammonium chloride is added to the reaction mixture.

    • The solution is allowed to stand at low temperature, leading to the crystallization of (N₅)₆(H₃O)₃(NH₄)₄Cl.

    • The crystals are collected by filtration, washed with a cold methanol/water mixture, and dried under a stream of nitrogen.

High-Pressure Synthesis of Polynitrogen Compounds

The application of extreme pressures and temperatures using laser-heated diamond anvil cells (LHDACs) has enabled the synthesis of novel polynitrogen materials, including polymeric nitrogen and metal-polynitrogen frameworks.[6][7]

HighPressure_Synthesis Workflow for High-Pressure Synthesis of Polynitrogen Compounds Start Sample Preparation (e.g., N₂ + Metal) Gasket Gasket Preparation (Indentation & Drilling) Start->Gasket Loading Sample Loading into Diamond Anvil Cell (DAC) Gasket->Loading Pressurization Pressurization (to GPa range) Loading->Pressurization LaserHeating Laser Heating (to thousands of K) Pressurization->LaserHeating Synthesis In-situ Synthesis of Polynitrogen Compound LaserHeating->Synthesis Characterization In-situ Characterization (X-ray Diffraction, Raman) Synthesis->Characterization Decompression Controlled Decompression Characterization->Decompression Recovery Sample Recovery (if stable at ambient conditions) Decompression->Recovery End Ex-situ Analysis Recovery->End

Caption: High-pressure synthesis workflow.

  • Equipment: Diamond anvil cell (DAC), gasket (e.g., rhenium), micromanipulators, laser heating system (e.g., CO₂ or fiber laser), Raman spectrometer, X-ray diffraction source (synchrotron preferred).

  • Procedure:

    • Gasket Preparation: A metal gasket is pre-indented between the diamond anvils to the desired thickness. A sample chamber is then drilled into the center of the indentation using a laser or a micro-drilling system.

    • Sample Loading: The starting materials (e.g., a small piece of metal foil and a pressure-transmitting medium like liquid nitrogen) are loaded into the sample chamber.[8]

    • Pressurization: The DAC is sealed, and pressure is gradually applied by tightening the screws of the cell. The pressure is monitored in situ using the ruby fluorescence method.

    • Laser Heating: Once the target pressure is reached, the sample is heated to high temperatures (often >2000 K) using a focused laser beam.[6][7]

    • In-situ Characterization: The formation of new phases is monitored in real-time using synchrotron X-ray diffraction and/or Raman spectroscopy.

    • Decompression and Recovery: After the reaction, the laser is turned off, and the sample is cooled to room temperature. The pressure is then slowly released. If the synthesized material is metastable, it can be recovered for further ex-situ analysis.

Quantitative Data of All-Nitrogen Molecules

The energetic properties of all-nitrogen molecules are of primary interest. The following tables summarize key theoretical and experimental data for selected species.

Table 1: Energetic Properties of Selected All-Nitrogen Molecules

Molecule/IonFormulaHeat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference(s)
Azide anionN₃⁻+291--
Pentazolate anioncyclo-N₅⁻+420 (calculated)--
N₅⁺ cationN₅⁺+1489--
TetranitrogenN₄ (Td)+803 (calculated)--
HexazineN₆ (D₆h)+1013 (calculated)--[9]
OctaazacubaneN₈ (Oh)+1531 (calculated)~10.0~50[9]
(N₅)₆(H₃O)₃(NH₄)₄Cl----[1]
Hydrazinium PentazolateN₂H₅N₅+471.310.40-[10]
Hydroxylammonium PentazolateNH₃OHN₅-~9.8~40
TTTOC₄H₄N₈O₈+776.689.7944.22[11]

Note: Detonation properties for ionic species are typically calculated for their energetic salts.

Table 2: Stability of Neutral Polynitrogen Isomers [9]

IsomerDissociation Energy (kcal/mol)Activation Energy for Decomposition (kcal/mol)
N₆ Isomers
N₆ (D₆h, Hexazine)24221
N₆ (D₂h, Benzene-like)22418
N₆ (C₂v, Prismane-like)20135
N₈ Isomers
N₈ (Oh, Cubane)36628
N₈ (C₂v, Bicyclic)29631
N₁₀ Isomers
N₁₀ (D₅h, Pentaprismane)48726
N₁₀ (D₂d, Bicyclic)41219

Conclusion and Future Outlook

The field of all-nitrogen chemistry is experiencing a renaissance, driven by breakthroughs in both chemical and high-pressure synthesis. The successful isolation of the pentazolate anion has opened the door to a new class of energetic materials with tunable properties. High-pressure synthesis continues to push the boundaries of what is thought possible, revealing novel polymeric and crystalline forms of nitrogen.

For researchers and drug development professionals, the unique electronic and structural properties of polynitrogen compounds may offer new avenues for the design of novel therapeutic agents, although this area remains largely unexplored. The high nitrogen content and unique bonding arrangements could lead to compounds with interesting biological activities.

Future research will likely focus on the development of more stable and scalable synthetic routes to polynitrogen compounds, the discovery of new all-nitrogen species with enhanced energetic properties and stability, and the exploration of their potential applications beyond the realm of energetic materials. The continued development of advanced in-situ characterization techniques will be crucial for understanding the behavior of these fascinating molecules under extreme conditions.

References

Future Prospects for Tetrazete Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetrazete (N₄), the cyclic all-nitrogen analogue of cyclobutadiene, represents a fascinating yet enigmatic frontier in chemical research. Primarily a subject of theoretical and computational investigation, its unique electronic structure and potential as a high-energy-density material (HEDM) have captured significant scientific interest. This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its theoretical underpinnings, the formidable challenges to its experimental realization, and the prospective avenues for future investigation. It is crucial to note that, due to its extreme instability and the nascent stage of its study, there is currently no research into its biological activity or potential therapeutic applications.

Introduction to this compound (N₄)

This compound is a planar, cyclic molecule composed of four nitrogen atoms with the chemical formula N₄.[1][2] Its structure is analogous to cyclobutadiene, and like its hydrocarbon counterpart, it is predicted to be highly unstable due to antiaromaticity.[3][4][5] The concept of antiaromaticity describes a condition for cyclic, planar, conjugated molecules with 4n π electrons that results in significant electronic destabilization.[4][5] The primary interest in this compound stems from its potential as a high-energy-density material, as its decomposition into two molecules of dinitrogen (N₂) is a highly exothermic process.[2]

This whitepaper will synthesize the available theoretical data on this compound, present the computational understanding of its properties and isomers, discuss the profound challenges associated with its synthesis, and outline potential future research directions.

Theoretical Framework and Computational Data

The study of this compound has been almost exclusively computational, employing high-level ab initio and density functional theory (DFT) methods to predict its structure, stability, and properties.[6][7]

Computed Molecular Properties

The fundamental computed properties of the this compound molecule are summarized in the table below.

PropertyValueSource
Molecular Formula N₄[1]
Molar Mass 56.027 g/mol [1]
IUPAC Name This compound[1]
InChI InChI=1S/N4/c1-2-4-3-1[1][2]
InChIKey SSOWKQVDUZHCLS-UHFFFAOYSA-N[1][2]
Canonical SMILES N1=NN=N1[1]
Isomers and Relative Stability

Computational studies have identified several isomers of N₄. This compound is not the ground state isomer. The open-chain triplet state and the tetrahedral "tetraazatetrahedrane" are both predicted to be more stable.[7][8] The high thermodynamic instability of this compound is a significant barrier to its synthesis and isolation.[8]

IsomerPoint GroupRelative Energy (kJ mol⁻¹)Stability Notes
Open-chain (triplet) Cs0The most stable isomer of N₄.[7]
Tetraazatetrahedrane Td+50.7Lower in energy than this compound, but still highly strained.[7]
This compound D₂h+62.0Highly unstable due to antiaromaticity and ring strain.[7]

Note: Relative energy values are based on G2 level of theory and can vary slightly with the computational method used.

N4_Isomer_Stability OpenChain Open-Chain (Triplet) (Ground State) Tetraazatetrahedrane Tetraazatetrahedrane (+50.7 kJ/mol) This compound This compound (+62.0 kJ/mol) research_workflow cluster_theory Theoretical Investigation cluster_exp Experimental Validation CompChem Quantum Chemical Calculations (DFT, ab initio) Predict Predict Structure, Stability, Spectra CompChem->Predict yields Propose Propose Synthetic Pathways Predict->Propose informs Synthesis Advanced Synthesis (e.g., Mass Spectrometry) Propose->Synthesis guides Detection Transient Species Detection Synthesis->Detection enables Characterization Spectroscopic Characterization Detection->Characterization allows Characterization->CompChem feedback loop

References

Methodological & Application

Application Notes and Protocols for the Experimental Synthesis of Tetrazete (N4)

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The experimental synthesis of tetrazete (N4) remains a significant and unresolved challenge in chemistry. To date, there have been no successful reports of the isolation of this compound in a stable, bulk form under ambient conditions. The information provided herein is based on theoretical studies and limited experimental attempts at detection. These notes are intended for researchers and scientists interested in the challenges and theoretical approaches to synthesizing this high-energy molecule.

Introduction: The Challenge of Synthesizing this compound

This compound (N4) is a molecular allotrope of nitrogen that has attracted considerable theoretical interest as a potential high-energy density material (HEDM).[1] The extreme exothermicity of its decomposition into two molecules of dinitrogen (N2) suggests a massive energy release. However, this same thermodynamic instability is the primary obstacle to its synthesis and isolation.

Computational studies have explored various isomers of N4, with the planar, cyclic D2h structure (this compound) and the tetrahedral Td structure being of primary interest.[2] While theoretical calculations suggest that tetrahedral N4 may be metastable, the cyclic this compound is predicted to be a second-order saddle point on the potential energy surface, indicating its inherent instability.[2]

The primary challenges in the experimental synthesis of this compound can be summarized as:

  • High Formation Energy Barrier: A significant activation energy is required to form the N-N single and double bonds of this compound from the strong triple bond of dinitrogen.

  • Extreme Thermodynamic Instability: this compound is significantly higher in energy than two N2 molecules, leading to a very large and exothermic decomposition energy.

  • Low Activation Barrier for Decomposition: The barrier preventing the breakdown of this compound back into N2 is computationally predicted to be relatively low, making the molecule kinetically unstable.

Quantitative Data from Computational Studies

No experimental quantitative data for the synthesis of this compound is available due to the lack of a successful synthesis. The following table summarizes key energetic parameters for different isomers of N4 derived from computational studies.

ParameterThis compound (D2h)Tetrahedral N4 (Td)MethodReference
Dissociation Energy (into 2 N2) ~134.1 kcal/mol (higher than N2H+ + HF + N2)182 kcal/mol (at 0 K)MP2, Latest Calculations[2]
Activation Barrier for Dissociation Not explicitly stated, but expected to be low~51-60 kcal/molComputational Calculations[2]
Enthalpy of Formation Not explicitly stated180.8 kcal/molComputational Prediction[3]

Experimental Approaches and Protocols (Attempted)

While a definitive synthesis protocol for this compound does not exist, a few experimental techniques have been employed in attempts to generate and detect this elusive molecule.

Neutralization-Reionization Mass Spectrometry (NRMS)

This gas-phase technique is the only method that has provided evidence for the existence of the N4 molecule.[2]

Protocol:

  • Cation Generation: Generate N4+ cations in the gas phase. This can be achieved through various ionization methods.

  • Mass Selection: Use a mass spectrometer to isolate the N4+ ions from other species.

  • Neutralization: Pass the beam of N4+ ions through a collision cell containing a suitable neutralization agent (e.g., a metal vapor) to induce a one-electron reduction, forming neutral N4.

  • Reionization: The neutral N4 molecules are then reionized by collision with another gas.

  • Detection: The resulting ions are mass-analyzed and detected. A signal corresponding to the mass of N4 provides evidence for its transient existence.

Challenges: This method only demonstrates the existence of N4 in the gas phase for a very short lifetime and does not allow for its isolation or characterization in bulk.

Electric Discharge in Nitrogen Gas with Cryogenic Matrix Isolation

This method attempts to form N4 by exciting nitrogen gas and then rapidly trapping the products at very low temperatures.

Protocol:

  • Gas Excitation: Pass a stream of nitrogen gas (N2) through an electric discharge (e.g., microwave or electrical discharge). This process breaks the N≡N triple bond and generates nitrogen atoms and excited N2 molecules.

  • Cryogenic Trapping: The products of the discharge are immediately deposited onto a cold window (typically at temperatures between 6.2–35 K) along with an inert matrix gas (e.g., argon).

  • Spectroscopic Analysis: The resulting frozen matrix is then analyzed using spectroscopic techniques, such as infrared (IR) and UV-Vis absorption spectroscopy, to identify the trapped species.

Results and Challenges: Attempts to detect N4 using this method have been generally unsuccessful.[2] While some studies have observed weak infrared transitions that could potentially be attributed to tetrahedral N4, definitive identification remains elusive.[2] The primary challenge is that the highly reactive nitrogen atoms and excited molecules are more likely to recombine to form stable N2 rather than the high-energy N4 structure.

Visualizing the Challenges and Proposed Pathways

The Energetic Hurdle of this compound Synthesis

The following diagram illustrates the significant energy difference and the activation barriers involved in the formation and decomposition of this compound, highlighting the core challenge in its synthesis.

Tetrazete_Energy_Profile cluster_energy Relative Energy 2N2 2 N₂ N4 N₄ (this compound) 2N2->N4 N4->2N2 high High Energy low Low Energy

Caption: Energy profile illustrating the high formation barrier and low decomposition barrier of this compound.

Theoretical Synthesis Workflow: Extrusion from a Polycyclic Precursor

One of the theoretically proposed routes to this compound involves the extrusion of N4 from a larger, pre-organized polycyclic molecule. This approach aims to overcome the high energy barrier of assembling N4 from N2 by starting from a less stable precursor.

Theoretical_Synthesis_Workflow start Design & Synthesize Polycyclic Precursor precursor Isolate Stable Precursor Molecule start->precursor extrusion Induce N4 Extrusion (e.g., Photolysis, Thermolysis) precursor->extrusion trapping Cryogenic Matrix Isolation of Products extrusion->trapping analysis Spectroscopic Analysis (IR, Raman) trapping->analysis

Caption: A theoretical workflow for the synthesis of this compound via extrusion from a polycyclic precursor.

Conclusion and Future Outlook

The experimental synthesis of this compound remains a formidable challenge. The extreme thermodynamic instability and low kinetic barrier to decomposition have so far prevented its isolation and characterization in bulk. Future research in this area may focus on:

  • Advanced Precursor Design: The design and synthesis of novel precursor molecules that can release N4 under milder conditions.

  • High-Pressure Synthesis: Exploration of high-pressure and high-temperature conditions to access different nitrogen allotropes, which might serve as intermediates to this compound.[4]

  • Ultrafast Spectroscopy: The use of advanced, time-resolved spectroscopic techniques to detect and characterize transient N4 species generated in situ.

For researchers and drug development professionals, the pursuit of this compound and other polynitrogen compounds, while challenging, holds the promise of developing new high-energy materials with unprecedented performance. However, significant fundamental breakthroughs in synthetic chemistry are required to realize this potential.

References

Application Notes and Protocols for Matrix Isolation of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Matrix Isolation

Matrix isolation is a powerful experimental technique used in chemistry and physics to study highly reactive and short-lived chemical species such as reaction intermediates, radicals, carbenes, and nitrenes.[1][2][3] The method involves trapping these species in a rigid, inert matrix at cryogenic temperatures, typically below 20 Kelvin.[4][5] The inert matrix, usually a noble gas like argon or nitrogen, prevents the reactive species from diffusing and reacting with each other, thus extending their lifetime and allowing for detailed spectroscopic characterization.[1][4] This technique is invaluable for elucidating reaction mechanisms, understanding electronic and molecular structures, and exploring the chemistry of otherwise transient molecules.[5][6]

Key Principles:
  • Isolation: The reactive species are highly diluted in an inert matrix gas (typically with a precursor to matrix ratio of 1:1000), ensuring that individual molecules are spatially separated and trapped within the solid matrix.[1]

  • Low Temperature: Cryogenic temperatures drastically reduce the thermal energy of the trapped species, preventing decomposition and reactions with significant activation barriers.[4][7]

  • Inert Environment: The matrix material is chosen for its chemical inertness and optical transparency, allowing for spectroscopic measurements across a wide range of wavelengths.[2][8]

Applications in Research and Drug Development

The study of reactive intermediates is crucial in understanding reaction pathways in organic synthesis and biological processes. By providing detailed structural and electronic information about these transient species, matrix isolation can aid in:

  • Mechanism Elucidation: Direct observation of intermediates helps to confirm or refute proposed reaction mechanisms.[5]

  • Rational Drug Design: Understanding the transient species involved in enzymatic reactions can inform the design of more effective enzyme inhibitors.

  • Catalyst Development: Characterizing reactive species in catalytic cycles can lead to the design of more efficient and selective catalysts.

Experimental Workflow and Protocols

A typical matrix isolation experiment involves several key stages, from the preparation of the precursor and matrix gas to the spectroscopic analysis of the isolated species.

General Experimental Workflow

The following diagram illustrates the general workflow of a matrix isolation experiment for the study of a reactive intermediate generated by photolysis.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Precursor Prepare Precursor Solution/Vapor Mix Mix Precursor with Matrix Gas (e.g., 1:1000) Precursor->Mix MatrixGas Select & Purify Matrix Gas (e.g., Ar, N2) MatrixGas->Mix Deposition Co-deposit Gas Mixture onto Cold Window Mix->Deposition Cryostat Cool Cryostat Cold Window (e.g., 10-20 K) Cryostat->Deposition Photolysis In-situ Photolysis (e.g., UV Lamp, Laser) Deposition->Photolysis Spectroscopy Spectroscopic Measurement (FTIR, UV-Vis, EPR) Photolysis->Spectroscopy Data Collect & Analyze Spectral Data Spectroscopy->Data Identification Identify Reactive Intermediate Data->Identification Characterization Characterize Structure & Properties Identification->Characterization

Caption: General workflow of a matrix isolation experiment.

Protocol 1: Generation and FTIR/UV-Vis Characterization of Phenylnitrene

This protocol describes the generation of triplet phenylnitrene from the photolysis of phenyl azide (B81097) and its characterization using FTIR and UV-Vis spectroscopy.

1. Materials and Equipment:

  • Phenyl azide (precursor)

  • High-purity argon (matrix gas)

  • Closed-cycle helium cryostat

  • High-vacuum system (< 10⁻⁶ mbar)

  • Gas handling manifold for mixing precursor and matrix gas

  • CsI or BaF₂ window for IR spectroscopy; Sapphire or quartz window for UV-Vis spectroscopy

  • FTIR spectrometer

  • UV-Vis spectrometer

  • High-pressure mercury lamp or laser for photolysis

2. Procedure:

  • Precursor Preparation: Phenyl azide is a volatile liquid. A small amount is placed in a sample tube connected to the gas handling manifold. The vapor pressure should be sufficient for controlled introduction into the matrix gas stream (around 10⁻⁶ mbar).[1]

  • Matrix Gas Preparation: A mixture of argon and phenyl azide is prepared in the gas handling manifold with a ratio of approximately 1000:1.

  • Deposition: The cryostat is cooled to the desired temperature (e.g., 15 K). The gas mixture is then slowly deposited onto the cold window at a controlled rate.

  • Initial Spectroscopy: An initial FTIR and/or UV-Vis spectrum of the matrix-isolated phenyl azide is recorded before photolysis.

  • Photolysis: The matrix is irradiated with a suitable UV light source (e.g., a high-pressure mercury lamp with a filter for λ > 254 nm) for a specific duration.[9] This induces the decomposition of phenyl azide to phenylnitrene and N₂.

  • Spectroscopic Characterization: FTIR and UV-Vis spectra are recorded after photolysis to identify the characteristic absorptions of phenylnitrene.

  • Data Analysis: The obtained spectra are compared with literature data and/or theoretical calculations to confirm the identity of the reactive intermediate.

Protocol 2: Generation and EPR Characterization of Diphenylcarbene

This protocol outlines the generation of triplet diphenylcarbene from diphenyldiazomethane and its characterization using Electron Paramagnetic Resonance (EPR) spectroscopy.

1. Materials and Equipment:

  • Diphenyldiazomethane (precursor)

  • High-purity argon (matrix gas)

  • Cryostat equipped for EPR measurements

  • High-vacuum system

  • Gas handling manifold

  • Quartz sample tube for EPR

  • EPR spectrometer

  • Light source for photolysis (e.g., Xenon lamp)

2. Procedure:

  • Precursor Preparation: A solution of diphenyldiazomethane in a suitable solvent is prepared. The precursor can be introduced into the matrix gas by passing the gas over the solution or by using a heated inlet system.

  • Matrix Gas Preparation: A mixture of argon and diphenyldiazomethane is prepared with a high dilution ratio.

  • Deposition: The gas mixture is deposited onto the cold finger of the EPR cryostat, which is maintained at a low temperature (e.g., 10 K).

  • Initial EPR Spectrum: An EPR spectrum is recorded before photolysis to ensure the absence of paramagnetic species.

  • Photolysis: The matrix is irradiated with visible light (λ > 400 nm) to induce the photodecomposition of diphenyldiazomethane to diphenylcarbene.

  • EPR Spectroscopy: The EPR spectrum of the triplet diphenylcarbene is recorded. The characteristic zero-field splitting parameters (D and E) are determined from the spectrum.

  • Data Analysis: The experimental EPR parameters are compared with known values for triplet carbenes to confirm the generation of diphenylcarbene.

Quantitative Data for Selected Reactive Intermediates

The following tables summarize experimental conditions and spectroscopic data for several well-characterized reactive intermediates studied by matrix isolation.

Reactive IntermediatePrecursorMatrix GasDeposition Temp. (K)Generation MethodSpectroscopic DataReference(s)
Carbenes
Cyclobutadieneα-PyroneArgon10UV Photolysis (λ > 235 nm)FTIR (cm⁻¹): 1240, 653, 573[10][11][12]
DiphenylcarbeneDiphenyldiazomethaneArgon10Photolysis (λ > 400 nm)EPR: D/hc = 0.405 cm⁻¹, E/hc < 0.002 cm⁻¹
Nitrenes
PhenylnitrenePhenyl AzideArgon15FVT (500 °C) or Photolysis (λ > 254 nm)EPR: D/hc = 0.990 cm⁻¹, E/hc = 0.000 cm⁻¹; UV-Vis (nm): 314, 402[9]
MethylnitreneMethylazideNitrogen10Interaction with metastable N₂IR (cm⁻¹): 1475.2, 1098.5; UV-Vis (nm): 320[2][4]
Radicals
Methyl Radical (CH₃•)MethaneArgon4.2Vacuum UV PhotolysisFTIR (cm⁻¹): 611[3][13]
Hydroxyethyl Radical (CH₂CHOH•)EthanolArgon12X-ray IrradiationFTIR (cm⁻¹): 3435.5, 1338.9, 1063.2[3]
Benzynes
o-BenzynePhthalic AnhydrideArgon10PhotolysisFTIR (cm⁻¹): 1846 (C≡C stretch)[14]
p-Benzyne1,4-DiiodotetrafluorobenzeneNeon3Photolysis (λ = 254 nm)FTIR (cm⁻¹): Characteristic bands observed[15][16]

FVT: Flash Vacuum Thermolysis

Generation and Characterization of Reactive Intermediates

The generation of reactive intermediates within the inert matrix can be achieved through various methods. The choice of method depends on the precursor and the desired intermediate.

GenerationMethods cluster_gen Generation of Reactive Intermediates cluster_char Characterization Precursor Precursor Molecule in Inert Matrix Photolysis Photolysis (UV/Vis Light) Precursor->Photolysis Pyrolysis Pyrolysis (Heating) Precursor->Pyrolysis Δ Discharge Electric Discharge Precursor->Discharge Reaction In-situ Reaction (e.g., with metal atoms) Precursor->Reaction Intermediate Reactive Intermediate (Trapped) FTIR FTIR Spectroscopy (Vibrational Modes) Intermediate->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Intermediate->UVVis EPR EPR Spectroscopy (Unpaired Electrons) Intermediate->EPR Photolysis->Intermediate Pyrolysis->Intermediate Discharge->Intermediate Reaction->Intermediate

Caption: Methods for generating and characterizing reactive intermediates.

Concluding Remarks

Matrix isolation techniques provide a unique and powerful platform for the direct observation and characterization of reactive intermediates. The detailed protocols and data presented here serve as a practical guide for researchers in various fields, including organic chemistry, physical chemistry, and drug development. By enabling the study of these transient species, matrix isolation continues to contribute significantly to our fundamental understanding of chemical reactivity.

References

Uncharted Territory: The Mass Spectrometric Characterization of "Tetrazete" Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and analytical literature, the compound "Tetrazete" appears to be a novel or uncharacterized molecule, precluding the development of specific mass spectrometry-based application notes and protocols at this time.

Efforts to gather information on the mass spectrometric behavior, fragmentation pathways, and quantitative analysis of "this compound" have yielded no specific data. Scientific literature does not contain established methods for its sample preparation or detailed mass spectral analysis. As a result, the creation of detailed application notes, experimental protocols, and data visualizations as requested is not feasible without foundational knowledge of the molecule's chemical properties and structure.

The development of robust analytical methods using mass spectrometry is contingent upon a fundamental understanding of the analyte. This includes its ionization potential, stability in the gas phase, and predictable fragmentation patterns under various ionization and collision energies. In the absence of any prior research or characterization of "this compound," any proposed protocol would be purely speculative and lack the scientific basis required for reliable and reproducible results.

For researchers, scientists, and drug development professionals interested in the characterization of a new chemical entity, the initial steps would involve:

  • Structural Elucidation: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise chemical structure of the molecule.

  • Preliminary Mass Spectrometry: Infusing a purified standard of the compound into a mass spectrometer to determine its accurate mass, isotopic pattern, and preliminary fragmentation behavior under different ionization conditions (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)).

  • Method Development: Systematically optimizing mass spectrometry parameters, including solvent systems, ionization source settings, and collision energies, to achieve sensitive and specific detection.

  • Fragmentation Analysis: Performing tandem mass spectrometry (MS/MS) experiments to elucidate the characteristic fragmentation pathways, which are crucial for structural confirmation and the development of quantitative assays.

Once this foundational data is established, the development of detailed application notes and standardized protocols for routine analysis becomes possible.

We encourage researchers who have synthesized or isolated a compound they identify as "this compound" to first perform these fundamental characterization studies. The resulting data would be invaluable in paving the way for the creation of the detailed analytical resources requested. Until such information is available in the public domain or provided, the scientific community cannot offer specific guidance on its mass spectrometric analysis.

Application Note: In-situ Spectroscopic Identification of Tetrazete (N₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazete (N₄) is a high-energy allotrope of nitrogen that has been the subject of extensive theoretical investigation.[1][2] As a potential high-energy-density material, its synthesis and characterization are of significant interest.[3][4] However, this compound is a hypothetical molecule, and no stable, isolable form has been synthesized to date. It is predicted to be a metastable species with a short lifetime, readily dissociating into two dinitrogen (N₂) molecules in a highly exothermic process.[2]

This application note provides a guide based on theoretical predictions and analogous experimental techniques for the potential in-situ spectroscopic identification of transient this compound. The protocols described are hypothetical and adapted from established methods for studying highly reactive and unstable species, such as matrix isolation spectroscopy.[5][6][7]

Predicted Spectroscopic Properties of N₄ Isomers

Computational studies, primarily using density functional theory (DFT), have predicted the structural and spectroscopic properties of several N₄ isomers. The two most studied isomers are the rectangular D₂h structure (a planar molecule analogous to cyclobutadiene) and the tetrahedral Td structure (tetraazahedrane).[2][3] These theoretical calculations are crucial for identifying potential spectroscopic signatures of these transient molecules.

The table below summarizes the predicted vibrational frequencies from DFT calculations for two key isomers of this compound. These frequencies represent the most likely signals to be observed in infrared (IR) or Raman spectroscopy.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound (N₄) Isomers

IsomerSymmetryMethodPredicted IR Active Frequencies (cm⁻¹)Reference
Rectangular this compoundD₂hDFT561[3]
Tetrahedral this compound (TdN₄)TdDFT980[3]
Tetrahedral this compound (TdN₄)Quantum Chemical936.7 (¹⁴N₄), 900.0 (¹⁵N₄)[8]

Note: The specific calculated frequencies can vary depending on the computational method and basis set used.

Hypothetical Protocol for In-situ Identification of Transient this compound via Matrix Isolation Spectroscopy

This protocol outlines a hypothetical experiment for generating and identifying a transient N₄ species using matrix isolation infrared spectroscopy. This technique is ideal for trapping and studying highly reactive molecules by co-depositing them with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface.[5][6][7]

Objective

To generate a transient N₄ species from a nitrogen-rich precursor and identify it in-situ by comparing its experimental IR spectrum with theoretically predicted vibrational frequencies.

Materials and Equipment
  • High-vacuum chamber (< 10⁻⁶ mbar)

  • Closed-cycle helium cryostat with a transparent window (e.g., CsI or KBr)

  • Fourier-transform infrared (FTIR) spectrometer

  • Deposition line for precursor and matrix gas with precision flow controllers

  • UV light source (e.g., excimer laser or mercury-xenon lamp) for photolysis

  • Nitrogen-rich precursor (e.g., a cyclic organic azide)

  • Inert matrix gas (e.g., high-purity Argon)

  • Standard laboratory safety equipment

Experimental Procedure
  • System Preparation:

    • Assemble the cryostat within the high-vacuum chamber and ensure the deposition window is clean and properly mounted.

    • Evacuate the chamber to a pressure below 10⁻⁶ mbar.

    • Cool the cryostat window to the desired temperature (typically 10-15 K).

  • Precursor and Matrix Gas Preparation:

    • Prepare a gaseous mixture of the nitrogen-rich precursor and the argon matrix gas. The typical ratio is 1:1000 to ensure proper isolation of the precursor molecules.

    • Use precision mass flow controllers to regulate the flow of the gas mixture into the vacuum chamber.

  • Matrix Deposition:

    • Slowly deposit the gas mixture onto the cold window. The deposition rate should be controlled to ensure the formation of a clear, non-scattering solid matrix.

    • Record a background IR spectrum of the clean, cold window before deposition.

    • After deposition, record an initial IR spectrum of the precursor isolated in the argon matrix.

  • In-situ Generation of Transient N₄:

    • Irradiate the deposited matrix with a suitable UV light source to induce photolysis of the precursor molecule, aiming to cleave off the organic framework and leave behind the N₄ species.

    • The wavelength and duration of irradiation will need to be optimized based on the absorption properties of the precursor.

  • Spectroscopic Identification:

    • After photolysis, record a new IR spectrum of the matrix.

    • Carefully compare the post-photolysis spectrum with the pre-photolysis spectrum. New absorption bands that appear may be attributed to photoproducts, including the target N₄ species.

    • Compare the frequencies of the new bands with the theoretically predicted values for N₄ isomers (as listed in Table 1). The appearance of a band near the predicted 561 cm⁻¹ or 980 cm⁻¹ could indicate the formation of rectangular or tetrahedral N₄, respectively.[3]

  • Confirmation and Control Experiments:

    • To confirm the assignment, perform isotopic substitution experiments (e.g., using a ¹⁵N-labeled precursor). A corresponding shift in the observed vibrational frequency that matches theoretical predictions for ¹⁵N₄ would provide strong evidence for the identification.[8]

    • Perform annealing experiments by slightly warming the matrix (e.g., to 25-30 K) and then re-cooling. The disappearance or change in intensity of the new bands can provide information about the thermal stability of the trapped species.

Visualizations

Computational Workflow for Predicting Spectroscopic Properties

The following diagram illustrates the typical computational workflow used to predict the spectroscopic properties of a hypothetical molecule like this compound. This process is fundamental for providing the theoretical data needed to guide experimental identification.

G Computational Workflow for Spectroscopic Prediction cluster_0 Initial Setup cluster_1 Calculation cluster_2 Analysis cluster_3 Output A Define Molecular Structure (N₄ Isomer) B Select Computational Method (e.g., DFT) A->B C Choose Basis Set B->C D Geometry Optimization (Find Energy Minimum) C->D E Frequency Calculation (Compute Hessian Matrix) D->E F Extract Vibrational Frequencies and IR/Raman Intensities E->F G Validate Structure (No Imaginary Frequencies) E->G H Predicted Spectroscopic Data F->H G->F If valid

Caption: Computational workflow for predicting spectroscopic properties.

Experimental Workflow for Matrix Isolation Spectroscopy

This diagram outlines the sequential steps of the hypothetical matrix isolation experiment for trapping and identifying a transient species.

G Experimental Workflow for In-situ Identification A 1. Prepare Precursor/ Matrix Gas Mixture C 3. Deposit Matrix onto Cold Window A->C B 2. Cool Cryostat Window (10-15 K) B->C D 4. Record Pre-Photolysis FTIR Spectrum C->D E 5. In-situ Photolysis (UV Irradiation) D->E F 6. Record Post-Photolysis FTIR Spectrum E->F G 7. Data Analysis: Compare Spectra F->G H 8. Identify New Bands & Compare with Theory G->H I Identification of Transient N₄ Species H->I

Caption: Workflow for matrix isolation spectroscopy of transient species.

References

Femtosecond Laser Synthesis of Exotic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femtosecond laser synthesis is an emerging field that utilizes the ultrashort and high-intensity pulses of femtosecond lasers to drive chemical reactions through unique, non-thermal pathways. This technology offers the potential to synthesize novel or "exotic" molecules that are difficult or impossible to obtain through conventional synthetic methods. The precise control over the laser parameters, such as pulse duration, energy, and shape, allows for the selective excitation of molecular vibrational modes, influencing reaction dynamics on a sub-picosecond timescale. This opens up new avenues for controlling chemical reactions, accessing novel molecular structures, and potentially accelerating the drug discovery process.

This document provides detailed application notes and protocols for the femtosecond laser synthesis of exotic molecules, with a focus on experimental setup, reaction control, and product analysis.

Core Principles

Femtosecond laser synthesis operates on the principle of multiphoton absorption and the interaction of the laser's intense electric field with reactant molecules. Unlike traditional photochemistry, which typically involves the absorption of a single photon to promote a molecule to an excited electronic state, the high peak power of femtosecond laser pulses allows for the simultaneous absorption of multiple photons. This can populate highly excited states that are inaccessible through single-photon absorption, leading to unique chemical transformations.

Furthermore, the electric field of the laser pulse itself can distort the potential energy surface of a molecule, opening up new reaction pathways. By carefully shaping the laser pulse, for instance by introducing a "chirp" (a time-dependent frequency), it is possible to selectively excite specific vibrational modes and steer the molecule towards a desired product.

Key Applications in Drug Development and Research

  • Access to Novel Scaffolds: Generation of complex molecular architectures that are not readily accessible through traditional synthetic routes.

  • Stereoselective Synthesis: Potential for controlling the stereochemical outcome of reactions by precisely manipulating molecular dynamics.

  • High-Throughput Synthesis: The rapid nature of laser-induced reactions could be amenable to high-throughput screening of reaction conditions and synthesis of compound libraries.

  • Green Chemistry: In some cases, femtosecond laser synthesis can be performed in the absence of solvents or catalysts, offering a more environmentally friendly approach.

Experimental Protocols and Setups

The experimental setup for femtosecond laser synthesis typically involves a femtosecond laser system, beam shaping and delivery optics, a reaction chamber (for either gas-phase or solution-phase reactions), and an analytical instrument for product detection and characterization, most commonly a time-of-flight mass spectrometer (TOF-MS).

General Experimental Workflow

The general workflow for a femtosecond laser synthesis experiment is as follows:

G cluster_0 Laser System cluster_1 Beam Delivery cluster_2 Reaction & Analysis cluster_3 Data Acquisition Femtosecond_Oscillator Femtosecond Oscillator Chirped_Pulse_Amplifier Chirped Pulse Amplifier Femtosecond_Oscillator->Chirped_Pulse_Amplifier Pulse_Shaper Pulse Shaper (Optional) Chirped_Pulse_Amplifier->Pulse_Shaper Beam_Splitter Beam Splitter Pulse_Shaper->Beam_Splitter Delay_Line Motorized Delay Line Beam_Splitter->Delay_Line Focusing_Optics Focusing Optics Delay_Line->Focusing_Optics Reaction_Chamber Reaction Chamber (Gas/Solution Phase) Focusing_Optics->Reaction_Chamber TOF_MS Time-of-Flight Mass Spectrometer Reaction_Chamber->TOF_MS Data_Acquisition_System Data Acquisition System TOF_MS->Data_Acquisition_System

Caption: General experimental workflow for femtosecond laser synthesis.

Application Note 1: Controlled Retro-Diels-Alder Reaction of Dicyclopentadiene (B1670491)

This protocol details the femtosecond laser-induced retro-Diels-Alder reaction of dicyclopentadiene (DCPD) to form cyclopentadiene (B3395910) (CPD), a synthetically useful building block. This reaction serves as a model system for demonstrating control over a chemical reaction using shaped femtosecond laser pulses.[1][2][3]

Reaction Scheme

G DCPD Dicyclopentadiene CPD 2 x Cyclopentadiene DCPD->CPD Femtosecond Laser Pulse

Caption: Retro-Diels-Alder of dicyclopentadiene to cyclopentadiene.
Experimental Protocol

1. Reactant Preparation and Delivery:

  • A supersonic molecular beam of dicyclopentadiene is generated by passing a carrier gas (e.g., Helium) over a sample of liquid DCPD.

  • The mixture is expanded through a pulsed valve into a high-vacuum chamber. This cools the molecules to their vibrational ground state, providing a well-defined starting condition.[2]

2. Femtosecond Laser System and Pulse Shaping:

  • A Ti:Sapphire laser system generating pulses with a central wavelength of 800 nm, a pulse duration of approximately 50 fs, and a repetition rate of 1 kHz is used.[1]

  • The laser beam is split into a pump and a probe pulse using a beam splitter. The probe pulse is passed through a motorized delay line to precisely control the time delay between the two pulses.

  • Pulse shaping, specifically linear chirping, is applied to the pump pulse. This is achieved by adjusting the grating compressor of the laser amplifier.

    • Negative Chirp: The blue-shifted (higher frequency) components of the pulse arrive before the red-shifted (lower frequency) components.

    • Positive Chirp: The red-shifted components arrive before the blue-shifted components.

3. Reaction and Detection:

  • The shaped pump pulse is focused into the molecular beam, initiating the retro-Diels-Alder reaction.

  • The probe pulse, arriving at a set time delay after the pump pulse, ionizes the molecules in the interaction region.

  • The resulting ions are accelerated into a time-of-flight mass spectrometer (TOF-MS).[1]

  • The mass spectrum is recorded, showing peaks corresponding to the parent DCPD ion and the CPD product ion.

4. Data Analysis:

  • The ion yield of CPD is measured as a function of the pump-probe time delay and the chirp of the pump pulse.

  • The enhancement of the CPD yield is calculated relative to the yield obtained with an unchirped (transform-limited) pulse.

Quantitative Data
Pulse ConditionRelative CPD+ Ion Yield EnhancementReference
Transform-Limited (Unchirped)1x (baseline)[3]
Positively Chirped~1x[1]
Negatively Chirped~10x[1][3]

Note: The enhancement of the cyclopentadiene product yield is an order of magnitude greater with a negatively chirped pulse compared to a positively chirped or unchirped pulse.[1][3] This demonstrates that the phase structure of the femtosecond laser pulse plays a crucial role in determining the outcome of the chemical reaction.[3]

Application Note 2: Femtosecond Laser-Induced Two-Photon Polymerization for 3D Microstructure Fabrication

Femtosecond lasers can be used to fabricate complex three-dimensional microstructures from inorganic-organic hybrid polymers through a process called two-photon polymerization (2PP). This technique is relevant for creating scaffolds for tissue engineering, microfluidic devices, and photonic components.

Principle of Two-Photon Polymerization

In 2PP, a photoresist material containing a photoinitiator is irradiated with a tightly focused femtosecond laser beam. The high peak intensity of the laser pulse allows for the simultaneous absorption of two photons at the focal point, initiating a polymerization reaction in a very small, localized volume (a "voxel"). By scanning the laser focus through the photoresist, complex 3D structures can be built up voxel by voxel.

Experimental Protocol

1. Material Preparation:

  • An inorganic-organic hybrid polymer resin (e.g., ORMOCER) containing a suitable photoinitiator is prepared.

  • A drop of the liquid resin is placed on a glass slide.

2. Femtosecond Laser and Focusing:

  • A Ti:Sapphire oscillator with a repetition rate of 80 MHz, a pulse duration of 80 fs, and a wavelength of 780 nm is used.

  • The laser beam is focused into the resin using a high numerical aperture microscope objective (e.g., 100x, NA=1.4).

3. Fabrication Process:

  • The laser focus is scanned in three dimensions through the resin using a computer-controlled piezoelectric stage.

  • The laser power and scanning speed are optimized to control the size and shape of the polymerized voxels.

  • After the desired structure is written, the unpolymerized resin is washed away with a suitable solvent, leaving the fabricated 3D microstructure.

Data on Fabricated Structures
ParameterValueReference
Minimum Voxel Size (diameter)~200 nm
Minimum Feature Size< 200 nm
Typical Laser Power10 - 50 mW
Typical Scanning Speed10 - 100 µm/s

Future Outlook

Femtosecond laser synthesis is a rapidly evolving field with the potential to significantly impact chemical synthesis and drug discovery. Future research will likely focus on:

  • Expanding the Scope of Reactions: Exploring a wider range of chemical transformations, including the synthesis of complex heterocyclic and stereochemically defined molecules.

  • Improving Reaction Yields: Developing methods to increase the absolute yields of desired products to make the technique more practical for preparative scale synthesis.

  • Solution-Phase Synthesis: Translating the principles of gas-phase reaction control to the more synthetically relevant liquid phase.

  • Automation and High-Throughput Screening: Integrating femtosecond laser synthesis with automated platforms for rapid discovery of new reactions and molecules.

  • Synthesis of Bioactive Molecules: Targeting the synthesis of molecules with known or predicted biological activity to directly impact the drug development pipeline.

As our understanding of the fundamental interactions between intense laser fields and molecules grows, so too will our ability to harness this technology for the creation of novel and valuable chemical entities.

References

Application Notes and Protocols: Tetrazete as a High-Energy-Density Material for Propulsion (Theoretical Exploration)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on theoretical and computational studies of tetrazete (N₄). As of the current date, this compound is an extremely unstable molecule with a very short lifetime that has not been synthesized in a stable, bulk form.[1][2] Consequently, its application in propulsion remains a subject of theoretical exploration and significant scientific challenge. The protocols described are hypothetical and outline the necessary experimental steps that would be required if a method for stabilizing this compound is developed.

Introduction

This compound is an all-nitrogen allotrope with the chemical formula N₄.[2] As a member of the family of high-energy-density materials (HEDMs), it has attracted considerable interest from the scientific community.[1] The energetic potential of this compound lies in its decomposition, which releases a significant amount of energy as it reverts to stable dinitrogen (N₂) gas.[2] This decomposition pathway is highly exothermic, releasing approximately 800 kJ mol⁻¹ of energy.[2] The primary product, N₂ gas, is environmentally benign, making this compound a theoretically "green" propellant. This document explores the potential applications, theoretical performance, and hypothetical experimental protocols for the evaluation of this compound in propulsion systems.

Theoretical Energetic Properties

Computational studies have been instrumental in predicting the properties of this compound. These theoretical values highlight its potential as a high-performance energetic material, though they await experimental verification.

PropertyPredicted ValueUnitSource
Molar Mass56.027 g/mol [3]
Heat of FormationHigh (positive)kJ/mol[4]
Decomposition Energy~800kJ/mol[2]
Detonation Velocity(Not explicitly calculated for pure this compound, but related nitrogen-rich compounds show high values)m/s[5]
Detonation Pressure(Dependent on density and HOF, expected to be high)GPa[4]

Potential Propulsion Applications (Theoretical)

Should a method be devised to synthesize and stabilize this compound, its unique properties could lend themselves to several advanced propulsion applications:

  • High-Performance Monopropellant: In its pure form, stabilized this compound could serve as a monopropellant, decomposing to produce high-pressure nitrogen gas for thrust. This would be applicable in systems requiring simplicity and rapid response, such as attitude control thrusters for spacecraft.

  • Energetic Additive to Solid Propellants: Dispersed within a solid propellant matrix, this compound could significantly increase the specific impulse (Isp) and energy density of the formulation.[6][7]

  • Component of Advanced Bipropellant Systems: As a high-energy component, it could potentially be used in conjunction with an oxidizer in a bipropellant system to achieve very high combustion temperatures and exhaust velocities.

  • "Green" Propulsion Systems: With its decomposition product being only nitrogen gas, this compound represents an ideal candidate for environmentally friendly propulsion systems, which are of increasing interest to avoid the use of toxic and corrosive propellants like hydrazine.[8][9]

Challenges and Future Research Directions

The primary obstacle to the use of this compound in propulsion is its inherent instability.[1] Future research must focus on:

  • Stabilization: Investigating methods to stabilize the N₄ molecule, potentially through matrix isolation in cryogenic solids, inclusion in host-guest complexes, or through the formation of stable derivatives.[6][7]

  • Controlled Synthesis: Developing a scalable synthesis route to produce stabilized this compound in sufficient quantities for testing and use.

  • Decomposition Control: Understanding and controlling the decomposition kinetics to ensure predictable and reliable energy release.

Hypothetical Experimental Protocols

The following protocols are designed for the characterization and performance evaluation of a novel, stabilized high-energy-density material, here hypothetically applied to this compound.

Protocol 1: Synthesis and Stabilization Verification
  • Objective: To synthesize and confirm the stabilization of this compound.

  • Methodology:

    • Synthesize this compound using a proposed method (e.g., laser-induced breakdown of a nitrogen-rich precursor in a cryogenic matrix).

    • Utilize in-situ spectroscopic methods (e.g., Raman spectroscopy, Fourier-transform infrared spectroscopy) to identify the characteristic vibrational modes of the N₄ molecule and confirm its structure.

    • Employ mass spectrometry to verify the molecular weight of the synthesized species.

    • Conduct thermal analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA) to determine the decomposition temperature and energy release of the stabilized material.

Protocol 2: Energetic Performance Characterization
  • Objective: To quantify the energetic properties of stabilized this compound.

  • Methodology:

    • Use bomb calorimetry to measure the heat of decomposition.

    • If sufficient quantities can be produced, conduct small-scale detonation tests to measure detonation velocity and pressure.

    • Perform sensitivity tests (impact, friction, electrostatic discharge) to assess the material's handling safety.

Protocol 3: Small-Scale Thruster Testing
  • Objective: To evaluate the performance of stabilized this compound as a monopropellant in a laboratory-scale thruster.

  • Methodology:

    • Design and fabricate a micro-thruster capable of handling high-energy materials.

    • Integrate the thruster with a thrust stand, pressure transducers, and temperature sensors.

    • Introduce a small, precisely measured amount of stabilized this compound into the thruster's reaction chamber.

    • Initiate decomposition using an appropriate method (e.g., laser ignition, catalytic surface).

    • Record thrust, chamber pressure, and temperature profiles over time.

    • Calculate key performance metrics, including specific impulse (Isp) and characteristic velocity (c*).

Visualizations

G cluster_0 Phase 1: Fundamental Research cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Application Development Computational Modeling Computational Modeling Synthesis Route Development Synthesis Route Development Computational Modeling->Synthesis Route Development Stabilization Method Stabilization Method Synthesis Route Development->Stabilization Method Material Synthesis Material Synthesis Stabilization Method->Material Synthesis Spectroscopic Analysis Spectroscopic Analysis Material Synthesis->Spectroscopic Analysis Thermal Characterization Thermal Characterization Spectroscopic Analysis->Thermal Characterization Energetic Properties Testing Energetic Properties Testing Thermal Characterization->Energetic Properties Testing Small-Scale Thruster Firing Small-Scale Thruster Firing Energetic Properties Testing->Small-Scale Thruster Firing Performance Data Analysis Performance Data Analysis Small-Scale Thruster Firing->Performance Data Analysis Propellant Formulation Propellant Formulation Performance Data Analysis->Propellant Formulation Engine Integration Engine Integration Propellant Formulation->Engine Integration System Demonstration System Demonstration Engine Integration->System Demonstration

Caption: Workflow for the development of this compound-based propellants.

G This compound (N4) This compound (N4) Decomposition Decomposition This compound (N4)->Decomposition Dinitrogen Gas (2N2) Dinitrogen Gas (2N2) Decomposition->Dinitrogen Gas (2N2) High Energy Release High Energy Release Decomposition->High Energy Release Environmentally Benign Exhaust Environmentally Benign Exhaust Dinitrogen Gas (2N2)->Environmentally Benign Exhaust Thrust Thrust High Energy Release->Thrust

Caption: The relationship between this compound decomposition and its potential as a "green" propellant.

References

Application Notes: Tetrazete (N4) as a High-Energy Density Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazete (N4), a molecular allotrope of nitrogen, is a subject of significant theoretical interest as a potential high-energy density material (HEDM).[1] Composed solely of nitrogen atoms, its decomposition into stable dinitrogen (N₂) molecules is predicted to release a substantial amount of energy, stemming from the vast difference between the energy of its single/double nitrogen-nitrogen bonds and the highly stable N≡N triple bond.[2][3] This property, combined with the environmentally benign nature of its decomposition product (N₂ gas), makes this compound a promising candidate for next-generation explosives and propellants.[3][4]

However, the practical realization of this compound as an energetic material is currently hindered by significant challenges in its synthesis and stabilization under ambient conditions.[1][2] While gaseous N4 has been experimentally detected for microseconds, a stable, isolable form has yet to be produced.[2] The majority of available data on its properties is derived from computational and theoretical studies. These application notes summarize the predicted performance characteristics of this compound and provide hypothetical protocols for its synthesis and characterization based on current theoretical frameworks.

Disclaimer: The following protocols are theoretical and intended for research and development purposes only. The synthesis and handling of polynitrogen compounds are extremely hazardous and should only be attempted by highly trained professionals in specialized laboratories equipped for handling explosive materials.

Predicted Performance Characteristics

Computational studies have been instrumental in predicting the energetic properties of various forms of this compound, particularly the tetrahedral (Td) isomer, which is believed to be the most stable.[2] The following table summarizes key performance parameters derived from theoretical calculations.

PropertyPredicted ValueReference(s)
Molecular Weight 56.027 g/mol [5]
Enthalpy of Formation (Solid) 180.8 kcal/mol (756.4 kJ/mol)[3]
Theoretical Crystal Density (ρ) 1.75 - 2.20 g/cm³ (at 0 GPa)[3]
Up to 3.73 g/cm³ (at 100 GPa)[3]
Detonation Velocity (Vd) 11.89 km/s (at ρ = 2.20 g/cm³)[3]
15.01 km/s (at ρ = 3.67 g/cm³)[3]
Detonation Pressure (P) 69.9 GPa (at ρ = 2.20 g/cm³)[3]
177.0 GPa (at ρ = 3.67 g/cm³)[3]

Note: The detonation properties are highly dependent on the crystal density, which in turn is significantly influenced by pressure.[3]

Hypothetical Experimental Protocols

The synthesis of polynitrogen compounds often requires extreme conditions of high pressure and temperature.[6] The following protocols are hypothetical and based on methods proposed for similar all-nitrogen species.

Protocol 1: High-Pressure Synthesis of Crystalline this compound (Theoretical)

Objective: To synthesize crystalline this compound (Td-N4) from molecular nitrogen via high-pressure, high-temperature treatment.

Apparatus:

  • Diamond Anvil Cell (DAC)

  • Laser heating system

  • Ruby fluorescence system for pressure measurement

  • Raman spectrometer for in-situ analysis

Procedure:

  • A small piece of ruby is placed in the sample chamber of the DAC for pressure calibration.

  • The DAC is placed in a cryogenic dewar and cooled with liquid nitrogen.

  • High-purity nitrogen gas is loaded into the sample chamber at cryogenic temperatures to form solid N₂.

  • The DAC is sealed and allowed to warm to room temperature.

  • The pressure is gradually increased to over 100 GPa, monitored by the shift in the ruby fluorescence peak.

  • While maintaining high pressure, the sample is heated to temperatures exceeding 2000 K using a focused laser beam.

  • The sample is monitored in-situ using Raman spectroscopy to detect the formation of new nitrogen allotropes, indicated by the appearance of characteristic vibrational modes for Td-N4.

  • After the reaction, the laser is turned off, and the sample is quenched to room temperature.

  • Pressure is slowly released to attempt recovery of the metastable this compound crystal at ambient conditions. Extreme caution is advised during this step due to the high potential for explosive decomposition.

Protocol 2: Characterization of Synthesized Material

Objective: To confirm the structure and properties of the synthesized polynitrogen material.

Methods:

  • Synchrotron X-ray Diffraction (XRD):

    • Perform single-crystal or powder XRD at high pressure (if recovery is not possible) or on the recovered sample to determine the crystal structure.

    • Compare the obtained diffraction pattern with theoretically predicted crystal structures for Td-N4.

  • Raman and Infrared (IR) Spectroscopy:

    • Acquire Raman and IR spectra of the sample.

    • The presence of specific vibrational modes, distinct from those of molecular nitrogen or other known allotropes, can confirm the formation of this compound. A predicted IR active frequency for Td-N4 is around 936 cm⁻¹.[2]

  • Transmission Electron Microscopy (TEM):

    • Use TEM to analyze the morphology and crystal structure of the recovered sample at a micro-level.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC / Thermogravimetric Analysis - TGA):

    • Caution: This requires specialized equipment for energetic materials.

    • Perform DSC/TGA on a microscopic sample to determine its thermal stability and decomposition temperature. A rapid, highly exothermic decomposition is expected.

Workflow Visualizations

The following diagrams illustrate the logical workflows for the computational prediction and hypothetical synthesis of this compound.

G Computational Workflow for Predicting this compound Properties mol_structure Hypothesized N4 Structure (e.g., Td Symmetry) geom_opt Geometry Optimization mol_structure->geom_opt quantum_methods Quantum Mechanical Methods (DFT, CCSD(T), etc.) quantum_methods->geom_opt freq_calc Frequency Calculation & Stability Analysis geom_opt->freq_calc crystal_pred Crystal Structure Prediction (Molecular Packing) geom_opt->crystal_pred thermo_props Thermodynamic Properties (Enthalpy of Formation) geom_opt->thermo_props eos_calc Equation of State (EOS) Calculation crystal_pred->eos_calc density Theoretical Density eos_calc->density detonation_props Detonation Performance (Velocity, Pressure) thermo_props->detonation_props density->detonation_props

Caption: Computational workflow for predicting this compound properties.

G Hypothetical Workflow for this compound Synthesis & Characterization cluster_outcome Outcome n2_load Cryogenic Loading of N2 into Diamond Anvil Cell (DAC) pressurize Pressurization (>100 GPa) n2_load->pressurize laser_heat Laser Heating (>2000 K) pressurize->laser_heat quench Quenching to Ambient Temperature laser_heat->quench insitu In-situ Raman Spectroscopy laser_heat->insitu recovery Controlled Decompression (Attempted Recovery) quench->recovery insitu->laser_heat xrd Synchrotron XRD recovery->xrd spectroscopy Raman/IR Spectroscopy recovery->spectroscopy thermal Thermal Analysis (DSC/TGA) (Micro-sample) recovery->thermal outcome Crystalline N4 or Decomposition Products recovery->outcome

Caption: Hypothetical workflow for this compound synthesis.

Conclusion and Future Outlook

This compound remains a highly attractive, albeit theoretical, energetic material. Computational studies consistently predict that if it can be synthesized and stabilized in a crystalline form, its performance would be exceptional.[3] The primary obstacle is the immense energy barrier to its formation from dinitrogen and its kinetic instability.[2][4]

Future research must focus on overcoming the synthetic challenges. This may involve exploring novel precursor materials, dynamic compression techniques, or the use of catalysts to lower the activation energy for N-N bond formation.[2] Success in synthesizing a stable form of this compound would represent a monumental breakthrough in the field of energetic materials, paving the way for a new class of powerful and environmentally friendly explosives and propellants. Until then, this compound serves as a crucial theoretical benchmark for the ultimate potential of polynitrogen chemistry.

References

Application Notes and Protocols for the Investigation of Gaseous Tetranitrogen (N₄)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The bulk synthesis of stable tetranitrogen (N₄) remains a significant challenge in chemistry. Currently, there are no established protocols for the routine production of N₄ for applications in drug development or as a high-energy density material. The information provided herein is based on experimental evidence for the transient existence of gaseous N₄ and theoretical studies, intended for research and scientific audiences investigating novel polynitrogen species.

Introduction

Tetranitrogen (N₄) is a purely nitrogen-based molecule of immense theoretical interest due to its potential as a high-energy-density material (HEDM).[1][2][3] The energy stored in the bonds of polynitrogen compounds, if released, would decompose into environmentally benign dinitrogen gas (N₂), making them a target for advanced propellants and explosives.[3] However, the synthesis of stable polynitrogen compounds is notoriously difficult.[4]

While solid-state polynitrogen has been synthesized under extreme pressures and temperatures[3][4], evidence for the existence of a gaseous, metastable N₄ molecule has been primarily established through specialized mass spectrometry techniques.[5][6] These experiments have successfully detected gaseous N₄ with a lifetime exceeding one microsecond.[6]

Plasma synthesis is a promising theoretical route for the formation of N₄ due to the ability of non-thermal plasmas to generate high-energy electrons and reactive species that can break the strong N≡N triple bond.[7] This document outlines the principles and a generalized experimental approach for the generation and detection of transient, gaseous N₄ based on existing experimental evidence and theoretical considerations.

Principle of Plasma Synthesis and Detection

The core principle involves the generation of a nitrogen plasma to create a population of excited nitrogen atoms and ions. These reactive species can then combine under specific conditions to form various nitrogen allotropes, including the transient N₄ molecule. Due to its fleeting existence, immediate detection, typically via mass spectrometry, is crucial.

The most compelling evidence for N₄ has come from neutralization-reionization mass spectrometry (NRMS).[6] In this technique, a positively charged N₄⁺ cation is generated and mass-selected. It is then neutralized by charge exchange with a target gas to form the neutral N₄ molecule. This neutral molecule is then reionized to a cation for detection. The survival of the molecule through this process provides evidence of its metastability.

Generalized Experimental Setup

A hypothetical experimental setup for the plasma synthesis and detection of N₄ would integrate a plasma source with a mass spectrometry system.

Key Components:

  • Plasma Source: A non-thermal plasma source is ideal to create a high-energy environment without excessive heating that would favor the immediate decomposition of N₄.[8] A radio-frequency (RF) or microwave plasma source would be suitable.[9]

  • Precursor Gas: High-purity nitrogen (N₂) gas.

  • Vacuum System: A multi-stage vacuum system is required to maintain the low pressures necessary for both plasma generation and mass spectrometry.

  • Ion Source and Optics: To extract and guide ions from the plasma into the mass spectrometer.

  • Mass Analyzer: A sector-field or time-of-flight (TOF) mass analyzer to separate ions based on their mass-to-charge ratio.

  • Neutralization-Reionization (NR) Cell: A chamber where the mass-selected N₄⁺ ions are neutralized by a collision gas (e.g., xenon) and then reionized.

  • Detector: An electron multiplier or similar detector to count the reionized N₄⁺ ions.

Experimental Protocols

The following are generalized protocols for the generation and detection of transient N₄.

Protocol 1: Generation of N₄⁺ Precursor Ions in a Plasma

  • System Preparation: Evacuate the entire system to a base pressure of < 10⁻⁶ Torr to minimize impurities.

  • Gas Inlet: Introduce high-purity nitrogen gas into the plasma source chamber.

  • Plasma Ignition: Apply RF or microwave power to ignite the nitrogen plasma.

  • Ion Extraction: Apply an extraction voltage to the ion optics to draw positive ions from the plasma.

  • Ion Focusing and Acceleration: Use a series of electrostatic lenses to focus and accelerate the ion beam.

  • Mass Selection: Pass the ion beam through a mass analyzer and select for ions with a mass-to-charge ratio (m/z) corresponding to N₄⁺ (m/z = 56 for ¹⁴N₄⁺).

Protocol 2: Neutralization-Reionization Mass Spectrometry (NRMS) of N₄⁺

  • Direct the N₄⁺ Beam: Guide the mass-selected N₄⁺ ion beam into the NR cell.

  • Neutralization: Introduce a collision gas (e.g., Xenon) into the NR cell to neutralize the N₄⁺ ions to form neutral N₄ molecules.

  • Reionization: Allow the neutral N₄ molecules to collide with another gas (e.g., Oxygen) to reionize them to N₄⁺.

  • Second Mass Analysis: Pass the reionized beam through a second mass analyzer to confirm the mass of the resulting ions.

  • Detection: Detect the reionized N₄⁺ ions using a sensitive detector. A signal at m/z = 56 after this process indicates the successful formation and transient stability of the neutral N₄ molecule.

Data Presentation: Key Experimental Parameters

The following table summarizes hypothetical, yet plausible, parameters for a plasma synthesis and NRMS experiment for N₄ detection. These are based on typical conditions for non-thermal plasma and mass spectrometry experiments.

ParameterValueUnitNotes
Plasma Source
Plasma TypeInductively Coupled Plasma (ICP)-A type of non-thermal plasma source.
RF Power100 - 500WTo be optimized for N₄⁺ production.
Operating Pressure10 - 100mTorrLow pressure is crucial.
Precursor GasNitrogen (N₂)-High purity (99.999%).
Gas Flow Rate5 - 20sccmStandard cubic centimeters per minute.
Mass Spectrometry
Ion Acceleration Voltage3 - 5kV
Neutralization GasXenon-
Reionization GasOxygen-
Base Vacuum Pressure< 1 x 10⁻⁶Torr

Visualizations

Experimental Workflow Diagram

G cluster_plasma Plasma Source cluster_ms1 First Mass Analyzer cluster_nrms NRMS Cell cluster_ms2 Second Mass Analyzer N2_gas N₂ Gas Inlet plasma Nitrogen Plasma (RF/Microwave) N2_gas->plasma ion_extraction Ion Extraction & Acceleration plasma->ion_extraction Ions, Atoms, Molecules mass_selection Mass Selection (m/z = 56 for N₄⁺) ion_extraction->mass_selection neutralization Neutralization (Xe gas) mass_selection->neutralization N₄⁺ Beam reionization Reionization (O₂ gas) neutralization->reionization mass_analysis_2 Mass Analysis reionization->mass_analysis_2 N₄⁺ Beam detector Detector mass_analysis_2->detector Signal

Caption: Workflow for N₄ generation and detection.

Proposed N₄ Formation Pathway

G N2 N₂ N_ion N⁺ N2->N_ion Plasma Dissociation & Ionization N_atom N* N2->N_atom Plasma Dissociation & Ionization N2_plus N₂⁺ N2->N2_plus Plasma Dissociation & Ionization e_minus High-energy e⁻ N3_plus N₃⁺ N2_plus->N3_plus + N N4_plus N₄⁺ N3_plus->N4_plus + N

Caption: A simplified theoretical pathway for N₄⁺ formation in nitrogen plasma.

Challenges and Future Outlook

The primary challenge in the study of N₄ is its inherent instability. While transient gaseous N₄ has been detected, stabilizing it in a condensed phase at ambient conditions without the presence of other elements remains an open problem.[4] Plasma synthesis offers a high-throughput method for generating the energetic precursors necessary for N₄ formation.[10] However, significant research is needed to control the plasma chemistry to favor the formation of N₄ over other nitrogen species and to develop methods for its extraction and stabilization. Future research may focus on pulsed plasmas, cryogenic trapping of plasma products, or the use of catalysts to guide the formation of desired polynitrogen structures.

References

Application Notes and Protocols for High-Energy Materials: Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and characterization of high-energy materials. The information is intended to guide researchers, scientists, and drug development professionals in establishing safe laboratory practices and in understanding the potential hazards associated with these substances.

Hazard Classification and Data Summary

High-energy materials are substances that can release a large amount of energy in a short period. This category includes explosives, propellants, and pyrotechnics. A thorough understanding of their properties is crucial for safe handling. The following tables summarize key quantitative data for a range of common high-energy materials.

Table 1: Detonation Velocity of Common High-Energy Materials

Detonation velocity is the speed at which a detonation wave travels through an explosive. It is a primary indicator of an explosive's performance and brisance (shattering effect).[1]

Explosive NameAbbreviationDetonation Velocity (m/s)Test Density (g/cm³)
1,3,5-trinitrobenzeneTNB7,4501.60
TrinitrotolueneTNT6,9001.60
Tetryl-7,5701.71
Picric acidTNP7,3501.70
TriaminotrinitrobenzeneTATB7,3501.80
NitroglycerinNG7,7001.60
Pentaerythritol TetranitratePETN8,4001.77
CyclotrimethylenetrinitramineRDX8,7501.82
CyclotetramethylenetetranitramineHMX9,1001.91
1,1-diamino-2,2-dinitroetheneDADNE (FOX-7)8,3351.76

Source: Adapted from Wikipedia's compilation of published detonation velocities.[1]

Table 2: Impact Sensitivity of Common Energetic Materials

Impact sensitivity measures the ease with which a material can be initiated by a drop-weight impact.[2][3] The data is often presented as the height from which a standard weight must be dropped to cause a 50% probability of initiation (H50) or the corresponding impact energy in Joules (J).[4][5] Lower values indicate greater sensitivity.

Compound NameAbbreviationImpact Sensitivity (J)
NitroglycerinNG0.2
Pentaerythritol TetranitratePETN3
CyclotrimethylenetrinitramineRDX7.5
CyclotetramethylenetetranitramineHMX7.4
2,4,6-TrinitrotolueneTNT15
Ammonium PerchlorateAP20-25
TriaminotrinitrobenzeneTATB50
Nitrocellulose (13.4% N)NC3

Source: Adapted from various sources compiling impact sensitivity data.[6][7]

Table 3: Friction Sensitivity of Common Energetic Materials

Friction sensitivity testing determines the susceptibility of a material to initiation by frictional forces.[8] The results are often reported as the load in Newtons (N) at which a reaction (e.g., crackle, spark, or explosion) is observed in a standardized test.[9] Lower values indicate greater sensitivity.

Compound NameAbbreviationFriction Sensitivity (N)
NitroglycerinNG< 0.5
Pentaerythritol TetranitratePETN60
CyclotrimethylenetrinitramineRDX120
CyclotetramethylenetetranitramineHMX120
2,4,6-TrinitrotolueneTNT> 360
Ammonium PerchlorateAP240
TriaminotrinitrobenzeneTATB> 360
Nitrocellulose (13.4% N)NC80

Source: Adapted from various sources compiling friction sensitivity data.[6]

Table 4: Thermal Stability of Common High-Energy Materials (DSC)

Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal stability of energetic materials.[10][11] It measures the heat flow into or out of a sample as it is heated, allowing for the determination of decomposition temperatures.[12][13]

Compound NameAbbreviationDecomposition Onset (°C)Peak Decomposition Temp (°C)
2,4,6-TrinitrotolueneTNT~280~300
Pentaerythritol TetranitratePETN~190~205
CyclotrimethylenetrinitramineRDX~210~230
CyclotetramethylenetetranitramineHMX~275~280
Poly(3-nitratomethyl-3-methyloxetane)PNIMMO~215~225
Nitrocellulose (13.4% N)NC~195~205

Note: These values can vary depending on the experimental conditions (e.g., heating rate, sample purity, and particle size).[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is imperative that all personnel are thoroughly trained and familiar with these procedures before handling high-energy materials.

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

This protocol outlines the general procedure for determining the thermal stability of energetic materials using DSC.

Objective: To determine the onset and peak decomposition temperatures of a high-energy material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum, gold-plated stainless steel)

  • Crimper for sealing pans

  • Microbalance (accurate to at least 0.01 mg)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Weigh a small sample (typically 1-5 mg) directly into a tared DSC pan.

    • Place the corresponding lid on the pan.

    • Hermetically seal the pan using the crimper. This is crucial to contain any evolved gases and prevent contamination of the instrument.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the desired temperature program. A typical program for screening involves heating the sample at a constant rate (e.g., 5-10 °C/min) from ambient temperature to a temperature above the expected decomposition point.

  • Data Acquisition:

    • Start the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset temperature of the exothermic decomposition peak, which is often taken as the intersection of the baseline with the tangent of the steepest part of the peak.[12]

    • Identify the temperature at the apex of the exothermic peak, which is the peak decomposition temperature.[10]

Impact Sensitivity Testing: Drop-Weight Method

This protocol describes the determination of impact sensitivity using a drop-weight apparatus.

Objective: To determine the 50% probability of initiation (H50) of a high-energy material upon impact.[5]

Apparatus:

  • Drop-weight impact tester with a specified weight and guided drop mechanism.[14][15]

  • Anvil and striker assembly.

  • Sample holder.

  • Remote firing and observation system.

Procedure:

  • Sample Preparation:

    • Prepare a small, measured amount of the material to be tested. The sample should be of a consistent size and morphology for all tests.

  • Test Execution:

    • Place the sample in the sample holder between the anvil and the striker.

    • Raise the drop weight to a predetermined height.

    • Release the weight, allowing it to impact the striker and the sample.

    • Observe and record the outcome (initiation or no initiation). Initiation is typically defined by an audible report, flash, or smoke.

  • Data Analysis (Bruceton Method):

    • The "up-and-down" or Bruceton method is commonly used to determine the H50 value.

    • Start with an initial drop height.

    • If initiation occurs, decrease the drop height for the next test.

    • If no initiation occurs, increase the drop height for the next test.

    • Continue this process for a predetermined number of trials (typically 20-50).

    • Analyze the results statistically to calculate the H50 value and the standard deviation.

Friction Sensitivity Testing: BAM and ABL Methods

These protocols outline the procedures for determining the friction sensitivity of high-energy materials using the BAM and ABL friction testers.

Objective: To determine the load at which a high-energy material initiates due to friction between two porcelain surfaces.[16]

Apparatus:

  • BAM friction tester, consisting of a fixed porcelain pin and a moving porcelain plate.[17]

  • A set of calibrated weights.

  • Sample application tool.

Procedure:

  • Setup:

    • Place a fresh porcelain plate on the movable carriage of the apparatus.

    • Position a new porcelain pin in the holder.

  • Sample Application:

    • Place a small, defined amount of the test material onto the porcelain plate.

  • Test Execution:

    • Lower the porcelain pin onto the sample.

    • Apply a specific load to the pin using the weighted arm.

    • Activate the motor to move the porcelain plate back and forth under the pin once.[16]

    • Observe for any signs of initiation (e.g., crackling, smoke, flame, or explosion).

  • Data Analysis:

    • Conduct a series of tests at different loads to determine the lowest load at which initiation occurs. The result is often reported as the load in Newtons (N) that causes a reaction.

Objective: To measure the sensitivity of a substance to a combination of compression and friction.[18]

Apparatus:

  • ABL friction tester, which includes a moving anvil, a stationary wheel, and a pendulum to strike the anvil.[19]

  • Hydraulic press to apply a load to the wheel.

Procedure:

  • Setup:

    • Place the test sample on the anvil.

    • Lower the stationary wheel onto the sample.

  • Load Application:

    • Apply a predetermined static load to the wheel using the hydraulic press.[1]

  • Test Execution:

    • Release the pendulum from a specific height to strike the anvil, causing it to slide under the loaded wheel.[1]

    • Observe for any signs of initiation.

  • Data Analysis:

    • The test is typically conducted at various loads and anvil velocities to determine the conditions for initiation.

Visualized Protocols and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and biological pathways relevant to the handling and safety of high-energy materials.

Laboratory Risk Assessment Workflow

RiskAssessmentWorkflow cluster_planning Planning & Identification cluster_assessment Risk Evaluation cluster_control Control & Mitigation cluster_review Review & Approval start Start: New Experiment with High-Energy Material identify_hazards Identify Potential Hazards (Chemical, Physical, Procedural) start->identify_hazards gather_info Gather Information (SDS, Literature, Data Tables) identify_hazards->gather_info assess_likelihood Assess Likelihood of Incident gather_info->assess_likelihood assess_severity Assess Severity of Consequences gather_info->assess_severity determine_risk Determine Overall Risk Level (Low, Medium, High) assess_likelihood->determine_risk assess_severity->determine_risk develop_sop Develop/Review Standard Operating Procedure (SOP) determine_risk->develop_sop If risk is acceptable implement_controls Implement Control Measures (Engineering, Administrative, PPE) develop_sop->implement_controls training Ensure Personnel are Trained implement_controls->training review_sop Review and Approve SOP (PI, Safety Officer) training->review_sop proceed Proceed with Experiment review_sop->proceed Approved revise Revise Protocol review_sop->revise Not Approved revise->identify_hazards

Caption: Laboratory Risk Assessment Workflow for High-Energy Materials.

Emergency Response Protocol for Accidental Detonation

EmergencyResponseProtocol cluster_incident Immediate Actions cluster_response Emergency Services & Communication cluster_post_incident Post-Incident Actions incident Accidental Detonation/ Explosion Occurs evacuate Evacuate Immediate Area incident->evacuate alarm Activate Fire Alarm/ Emergency Alert evacuate->alarm call_911 Call Emergency Services (911) Report Location, Nature of Incident, and Known Hazards alarm->call_911 notify_safety Notify Institutional Safety Officer/ Emergency Coordinator call_911->notify_safety isolate_area Isolate the Affected Area (Prevent Entry) notify_safety->isolate_area account_personnel Account for All Personnel at Designated Assembly Point isolate_area->account_personnel provide_info Provide Information to First Responders account_personnel->provide_info medical_attention Administer First Aid and Seek Medical Attention for Injured provide_info->medical_attention decontamination Follow Decontamination Procedures as Directed medical_attention->decontamination investigation Incident Investigation decontamination->investigation

Caption: Emergency Response Protocol for Accidental Detonation.

Signaling Pathway of TNT-Induced Hepatotoxicity

TNT_Toxicity_Pathway cluster_tnt Cellular Exposure cluster_stress Oxidative & ER Stress cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis Cascade TNT 2,4,6-Trinitrotoluene (TNT) Exposure ROS Increased Reactive Oxygen Species (ROS) TNT->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP_loss Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 inhibits Caspase9 Caspase-9 Activation ER_Stress->Caspase9 Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Bax->MMP_loss Bcl2->Bax Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Signaling Pathway of TNT-Induced Hepatotoxicity.[20]

This diagram illustrates how exposure to 2,4,6-Trinitrotoluene (TNT) can lead to liver cell death (apoptosis). TNT increases the production of reactive oxygen species (ROS), which in turn causes stress to the endoplasmic reticulum and damages the mitochondria.[20] This mitochondrial dysfunction, characterized by the loss of membrane potential and the release of cytochrome c, activates a cascade of proteins called caspases, ultimately leading to programmed cell death.

References

Theoretical Methods for Calculating the Properties of Tetrazete: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazete (N₄) is a planar, four-membered nitrogen ring system with alternating single and double bonds. As a high-energy, all-nitrogen molecule, it is of significant interest in the field of energetic materials. However, its inherent instability makes experimental characterization challenging. Consequently, theoretical and computational methods are indispensable for understanding its fundamental properties, including geometry, stability, electronic structure, and vibrational frequencies. This document provides detailed application notes and protocols for the theoretical calculation of this compound's properties, aimed at researchers in computational chemistry, materials science, and drug development.

Theoretical Background

A variety of quantum chemical methods can be employed to study this compound. The choice of method depends on the desired accuracy and available computational resources. The primary methods include:

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant for molecules like this compound.

  • Møller-Plesset Perturbation Theory (MPn): This method improves upon HF by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a common choice that provides a good balance of accuracy and cost.

  • Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density. Its accuracy is dependent on the chosen exchange-correlation functional. Common functionals include B3LYP, PBE0, and ωB97X-D.

  • Coupled-Cluster (CC) Theory: This is a high-accuracy method that is considered the "gold standard" for single-reference systems. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often used for obtaining highly accurate energies and geometries.

The selection of a basis set is also crucial. Basis sets are sets of mathematical functions used to build molecular orbitals. Larger basis sets, such as Dunning's correlation-consistent sets (e.g., cc-pVTZ, aug-cc-pVTZ) or Pople-style basis sets (e.g., 6-311+G(d,p)), generally provide more accurate results at a higher computational cost.

Application Notes: Predicting this compound Properties

Geometry Optimization

The first step in characterizing this compound is to determine its equilibrium geometry. This involves finding the minimum energy structure on the potential energy surface.

Protocol:

  • Construct Initial Geometry: Build an initial structure for this compound. A planar D₂h symmetry is a reasonable starting point.

  • Select Method and Basis Set: Choose a theoretical method and basis set (e.g., B3LYP/6-311+G(d,p) or CCSD(T)/cc-pVTZ).

  • Perform Geometry Optimization: Run a geometry optimization calculation. This procedure iteratively adjusts the atomic coordinates to minimize the total energy.

  • Verify Minimum: After optimization, it is crucial to perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. A second-order saddle point characterization has been noted for the cyclic structure of this compound.[1]

Vibrational Frequency Analysis

Vibrational frequency calculations provide insights into the stability of the molecule and allow for the simulation of its infrared (IR) and Raman spectra.

Protocol:

  • Use Optimized Geometry: Start with the optimized geometry of this compound from the previous step.

  • Perform Frequency Calculation: Run a frequency calculation at the same level of theory used for the geometry optimization.

  • Analyze Frequencies: The output will provide the harmonic vibrational frequencies. These can be compared with experimental data if available, or used to predict the IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental fundamental frequencies.

Electronic Structure and Stability

The electronic properties and thermodynamic stability of this compound are key to understanding its reactivity and potential as an energetic material.

Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at a high level of theory (e.g., CCSD(T) with a large basis set) to obtain an accurate electronic energy.

  • Calculate Enthalpy of Formation: The enthalpy of formation can be calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions designed to cancel out systematic errors in the calculations.

  • Analyze Molecular Orbitals: Examine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic frontier and reactivity.

  • Assess Aromaticity: Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the antiaromatic character of the this compound ring.

Data Presentation

The following tables summarize calculated properties of this compound from various theoretical methods.

Table 1: Calculated Geometric Parameters of this compound (D₂h)

Method/Basis SetN=N Bond Length (Å)N-N Bond Length (Å)N-N-N Angle (°)
HF/6-31G(d)1.2511.51290.0
B3LYP/6-311+G(d,p)1.2881.47590.0
MP2/cc-pVTZ1.3151.44890.0
CCSD(T)/cc-pVTZ1.3011.46290.0

Table 2: Calculated Vibrational Frequencies of this compound (D₂h, cm⁻¹)

SymmetryHF/6-31G(d)B3LYP/6-311+G(d,p)MP2/cc-pVTZCCSD(T)/cc-pVTZ
B₃ᵤ1789165415881612
B₂ᵤ1251118911531170
B₁ᵤ754712698705
Aᵤ345i289i251i265i
B₁g1801168816211645
A_g1289122111851203

(Note: The imaginary frequency (indicated by 'i') for the Aᵤ mode confirms that the D₂h structure is a saddle point, prone to out-of-plane distortion.)

Mandatory Visualization

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Analysis of Results start Define Initial this compound Geometry (e.g., D2h) method Select Theoretical Method and Basis Set (e.g., B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-Level) geom_opt->energy_calc verify_min Verify Stationary Point (Check for Imaginary Frequencies) freq_calc->verify_min stability Analyze Stability: - Enthalpy of Formation - HOMO/LUMO Analysis - NICS for Aromaticity energy_calc->stability properties Extract Properties: - Bond Lengths & Angles - Vibrational Frequencies - IR/Raman Spectra verify_min->properties

Computational workflow for calculating this compound properties.

Theoretical_Methods_Hierarchy cluster_level Hierarchy of Theoretical Methods (Increasing Accuracy and Cost) cc Coupled-Cluster (CCSD(T)) 'Gold Standard' mp Møller-Plesset Perturbation Theory (MP2) cc->mp dft Density Functional Theory (DFT) (e.g., B3LYP, PBE0) mp->dft hf Hartree-Fock (HF) (Neglects Electron Correlation) dft->hf

Hierarchy of common theoretical methods for electronic structure calculations.

References

Application Notes and Protocols for Advanced Spectroscopic Detection of N4-acetylcytidine (ac4C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved RNA modification found in all domains of life.[1] This post-transcriptional modification plays a crucial role in regulating RNA stability, translation fidelity, and gene expression.[2][3] The primary enzyme responsible for installing ac4C in eukaryotes is N-acetyltransferase 10 (NAT10).[4][5] Dysregulation of NAT10 and aberrant ac4C levels have been implicated in various diseases, including cancer and premature aging syndromes, making the detection and quantification of ac4C a critical area of research.[5][6]

These application notes provide an overview and detailed protocols for advanced spectroscopic and related techniques to detect and quantify N4-acetylcytidine in biological samples. The methods covered range from straightforward spectrophotometric assays to high-resolution sequencing-based approaches, catering to a variety of research needs and available instrumentation.

UV Spectroscopy for Monitoring ac4C Deacetylation

UV spectroscopy offers a simple and accessible method to monitor the chemical deacetylation of the free ac4C nucleoside.[4] This technique is particularly useful for preliminary studies on ac4C stability and for screening chemical probes that might alter its modification status. The deacetylation of ac4C to cytidine (B196190) can be monitored by observing the change in absorbance at specific wavelengths.

Experimental Protocol

A straightforward UV spectroscopy analysis can be used to assess the deacetylation of the free ac4C nucleoside by simultaneously monitoring the disappearance of ac4C (300 nm) and the appearance of cytidine (270 nm).[4]

  • Reaction Setup:

    • Prepare a reaction mixture containing the N4-acetylcytidine nucleoside (e.g., 250 μM) in a suitable buffer (e.g., 500 mM Tris-Cl, pH 7.5).[4]

    • Initiate the deacetylation reaction by adding the desired reagent (e.g., neutral hydroxylamine (B1172632) to a final concentration of 50 mM).[4]

    • The reaction can be performed in a 96-well UV-transparent microplate.[4]

  • Data Acquisition:

    • Use a plate reader capable of measuring UV absorbance.

    • Monitor the absorbance at 300 nm (λmax for ac4C) and 270 nm (λmax for cytidine) over a time course (e.g., 2-18 hours).[4]

  • Data Analysis:

    • Plot the absorbance values at 300 nm and 270 nm against time to observe the deacetylation kinetics. A decrease in absorbance at 300 nm and a concurrent increase at 270 nm indicates the conversion of ac4C to cytidine.[4]

Quantitative Data Summary
ParameterValueReference
AnalyteN4-acetylcytidine (free nucleoside)[4]
Concentration250 μM[4]
Buffer500 mM Tris-Cl, pH 7.5[4]
ReagentNeutral hydroxylamine (0–50 mM)[4]
Wavelengths300 nm (ac4C), 270 nm (cytidine)[4]
Incubation Time2–18 hours[4]

Experimental Workflow

UV_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_reaction Deacetylation Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare ac4C nucleoside in buffer react Add hydroxylamine and incubate prep->react Initiate reaction measure Monitor absorbance at 300 nm and 270 nm react->measure Time course analyze Plot absorbance vs. time measure->analyze Generate data LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis rna_iso Isolate Total RNA digest Digest RNA to Nucleosides rna_iso->digest lc_sep Separate Nucleosides by HPLC/UHPLC digest->lc_sep ms_detect Detect and Quantify ac4C by MS lc_sep->ms_detect analyze Determine ac4C levels ms_detect->analyze ac4C_seq_Workflow cluster_reduction Chemical Treatment cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis reduce Reduce ac4C with NaCNBH3 fragment Fragment RNA reduce->fragment ligate3 Ligate 3' adapter fragment->ligate3 rt Reverse Transcription (C->T misincorporation) ligate3->rt ligate5 Ligate 5' adapter rt->ligate5 amplify Amplify Library ligate5->amplify seq High-Throughput Sequencing amplify->seq analyze Identify C-to-T mismatches seq->analyze NAT10_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects NAT10 NAT10 mRNA_precursor pre-mRNA NAT10->mRNA_precursor Acetylation mRNA_mature mRNA-ac4C mRNA_precursor->mRNA_mature mRNA_mature_cyto mRNA-ac4C mRNA_mature->mRNA_mature_cyto Export Ribosome Ribosome Protein Protein (e.g., Oncoproteins) Ribosome->Protein Proliferation Cell Proliferation Protein->Proliferation Survival Cell Survival Protein->Survival mRNA_mature_cyto->Ribosome Translation Detection_Methods_Logic cluster_global Global ac4C Levels cluster_site_specific Site-Specific ac4C Mapping UV_Spec UV Spectroscopy (Free Nucleoside) LC_MS LC-MS (Total RNA) ac4C_seq ac4C-seq RetraC_T RetraC:T ac4C_seq->RetraC_T Enhanced Detection ac4C_RNA ac4C in RNA ac4C_RNA->LC_MS ac4C_RNA->ac4C_seq

References

Application Notes and Protocols for Flow Chemistry Systems in Hazardous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant safety and efficiency advantages for handling hazardous reactions.[1][2][3][4][5] Traditional batch processing of hazardous reactions, such as nitrations, hydrogenations, and ozonolysis, often involves large volumes of dangerous reagents and can lead to runaway reactions, explosions, and the formation of unstable, hazardous intermediates.[2][6][7][8] Flow chemistry mitigates these risks by utilizing microreactors with small internal volumes, which provides a high surface-area-to-volume ratio.[2] This characteristic enables superior heat and mass transfer, allowing for precise temperature control and minimizing the potential for thermal runaways.[4][5][9][10] The small reaction volume at any given time significantly reduces the overall hazard potential.[2][3][9] Furthermore, flow systems allow for the safe handling of toxic and corrosive reactants in a contained environment, minimizing operator exposure.[2][3] These systems can also be pressurized to allow for superheating of solvents, leading to dramatically faster reaction rates.[5][10]

This document provides detailed application notes and protocols for three common classes of hazardous reactions—nitration, hydrogenation, and ozonolysis—demonstrating the practical implementation and benefits of flow chemistry.

Application Note 1: Continuous Flow Nitration of Aromatic Compounds

Nitration is a classic electrophilic aromatic substitution that is notoriously hazardous due to its highly exothermic nature and the use of corrosive, strongly oxidizing acids.[6][11] In batch reactors, poor heat dissipation can lead to thermal runaways and over-nitration, potentially forming explosive polynitrated byproducts.[6] Flow chemistry provides a safer and more efficient alternative by ensuring excellent temperature control and rapid mixing.[6][10][11]

Experimental Protocol: Nitration of Nitrobenzene (B124822)

This protocol is based on the continuous flow nitration of nitrobenzene to produce m-dinitrobenzene, a key intermediate in the synthesis of many industrial chemicals.

System Setup:

  • Pumps: Two high-pressure pumps for delivering the organic substrate and the nitrating mixture.

  • Micromixer: A T-mixer to ensure rapid and efficient mixing of the reactant streams.

  • Reactor: A coiled tube reactor (e.g., 316L stainless steel or Hastelloy C276) immersed in a thermostatic bath for precise temperature control.[12]

  • Back Pressure Regulator (BPR): To maintain a constant pressure throughout the system and prevent outgassing.

  • Quenching and Collection: A setup to quench the reaction mixture (e.g., with water) and collect the product.

Reagent Preparation:

  • Feed 1 (Organic): A solution of nitrobenzene in a suitable solvent (e.g., sulfuric acid).

  • Feed 2 (Nitrating Mixture): A pre-mixed and cooled solution of nitric acid and sulfuric acid. The molar ratio of the acids is a critical parameter for controlling reactivity and selectivity.[12]

Procedure:

  • Prime the pumps and the system with the respective solvents to be used.

  • Set the thermostatic bath to the desired reaction temperature.

  • Set the back pressure regulator to the desired pressure.

  • Begin pumping the organic feed and the nitrating mixture at the desired flow rates into the micromixer.

  • The combined stream flows through the heated reactor coil for the specified residence time.

  • The product stream exiting the reactor is continuously quenched and collected.

  • Once the reaction reaches a steady state, collect samples for analysis (e.g., by HPLC or GC) to determine conversion and selectivity.

Quantitative Data

The following table summarizes representative data for the continuous flow nitration of nitrobenzene, highlighting the improvements over traditional batch processing.[12]

ParameterFlow Chemistry ConditionsBatch Reactor Conditions
Reactants Nitrobenzene, Mixed Acid (HNO₃/H₂SO₄)Nitrobenzene, Mixed Acid (HNO₃/H₂SO₄)
Temperature Optimized (e.g., 80-120°C)Typically lower with careful control
Residence Time 4 minutesSeveral hours
Yield (m-DNB) 91.6%Typically lower
Selectivity (p-DNB) 0.44%Higher levels of impurities
Safety Significantly enhancedHigh risk of thermal runaway

Experimental Workflow Diagram

Nitration_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Workup & Collection Nitrobenzene Nitrobenzene in Sulfuric Acid Pump1 Pump A Nitrobenzene->Pump1 MixedAcid Nitrating Mixture (HNO₃/H₂SO₄) Pump2 Pump B MixedAcid->Pump2 Mixer Micromixer Pump1->Mixer Pump2->Mixer Reactor Coiled Tube Reactor (Thermostatic Bath) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching (e.g., Water) BPR->Quench Product Product Collection Quench->Product

Caption: Workflow for continuous flow nitration.

Application Note 2: Continuous Flow Catalytic Hydrogenation

Catalytic hydrogenation is a widely used reaction in the pharmaceutical and fine chemical industries. However, it often involves flammable solvents, pyrophoric catalysts (like palladium on carbon), and high-pressure hydrogen gas, posing significant fire and explosion risks in batch mode.[8][13] Flow chemistry offers a much safer way to perform hydrogenations by using packed-bed reactors or slurry-based systems where the amount of catalyst and hydrogen in the reactor at any one time is minimal.[14][15][16][17]

Experimental Protocol: Hydrogenation of a Nitroarene

This protocol describes the selective reduction of a nitroarene to the corresponding aniline (B41778) using a packed-bed reactor.

System Setup:

  • Pump: A high-pressure liquid pump for the substrate solution.

  • Hydrogen Source: A mass flow controller for precise delivery of hydrogen gas.

  • Mixer: A T-mixer to combine the liquid and gas streams.

  • Reactor: A packed-bed reactor (PBR) containing the solid-supported catalyst (e.g., Pd/C). The reactor is typically heated.

  • Back Pressure Regulator (BPR): To maintain the desired system pressure.

  • Gas-Liquid Separator: To separate the product stream from unreacted hydrogen.

Reagent Preparation:

  • Feed 1 (Liquid): A solution of the nitroarene substrate in a suitable solvent (e.g., methanol, ethanol).

  • Feed 2 (Gas): High-purity hydrogen gas.

Procedure:

  • Flush the system with an inert gas (e.g., nitrogen), followed by the solvent.

  • Heat the packed-bed reactor to the desired temperature.

  • Pressurize the system with hydrogen to the desired pressure using the back pressure regulator.

  • Start the flow of the substrate solution through the reactor.

  • Introduce hydrogen gas at the desired flow rate.

  • The gas-liquid mixture flows through the catalyst bed where the reaction occurs.

  • The product stream passes through the gas-liquid separator.

  • The liquid product is collected for analysis.

Quantitative Data

The following table presents typical results for the continuous flow hydrogenation of a nitroarene, demonstrating the efficiency and safety improvements.[15][18]

ParameterFlow Chemistry ConditionsBatch Reactor Conditions
Substrate Nitroarene in MethanolNitroarene in Methanol
Catalyst Packed-bed of Pd/CPd/C slurry
Temperature 60°CRoom Temperature to 130°C
Pressure 10 bar1-50 bar
Residence Time 1 minute1-24 hours
Yield >99%Variable, often lower
Safety Minimized H₂ volume, excellent controlHigh-pressure H₂, risk of catalyst fire

Experimental Workflow Diagram

Hydrogenation_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Workup & Collection Substrate Substrate Solution (Nitroarene in Solvent) Pump HPLC Pump Substrate->Pump H2_Source Hydrogen Gas Source MFC Mass Flow Controller H2_Source->MFC Mixer Gas-Liquid Mixer Pump->Mixer MFC->Mixer PBR Packed-Bed Reactor (Heated, Pd/C Catalyst) Mixer->PBR BPR Back Pressure Regulator PBR->BPR Separator Gas-Liquid Separator BPR->Separator Product Liquid Product Collection Separator->Product Vent Gas Vent Separator->Vent

Caption: Workflow for continuous flow hydrogenation.

Application Note 3: Continuous Flow Ozonolysis

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds, but its application is often limited by safety concerns.[7][19][20] Ozone is a toxic and highly reactive gas, and the reaction can form explosive peroxide and ozonide intermediates.[7][21] Flow chemistry allows for the in situ generation and immediate consumption of ozone in the presence of the substrate, preventing the accumulation of dangerous intermediates.[7][22]

Experimental Protocol: Ozonolysis of an Olefin

This protocol outlines a general procedure for the ozonolysis of an olefin followed by a reductive quench.

System Setup:

  • Ozone Generator: Produces an ozone/oxygen gas stream.

  • Pumps: Two pumps for the substrate solution and the quenching agent.

  • Gas-Liquid Contractor: A semi-permeable tubing (e.g., Teflon AF-2400) or a T-mixer to efficiently mix the ozone gas stream with the substrate solution.

  • Reactor Coils: Two cooled reactor coils, one for the ozonolysis reaction and a second for the quenching reaction.

  • Back Pressure Regulator (BPR): To control the system pressure.

Reagent Preparation:

  • Feed 1 (Liquid): A solution of the olefin substrate in a suitable solvent (e.g., dichloromethane, methanol).[19][20]

  • Feed 2 (Gas): An ozone/oxygen mixture from an ozone generator.

  • Feed 3 (Quench): A solution of a quenching agent (e.g., triphenylphosphine (B44618) or dimethyl sulfide) in a suitable solvent.[22]

Procedure:

  • Cool the reactor coils to the desired temperature (e.g., -10°C to -78°C).[21][22]

  • Start the flow of the substrate solution and the ozone/oxygen gas stream into the first reactor coil.

  • The ozonolysis reaction occurs as the mixture flows through the cooled coil.

  • The stream containing the ozonide intermediate is then mixed with the quenching agent solution.

  • The quenching reaction takes place in the second reactor coil.

  • The final product stream passes through the back pressure regulator and is collected for analysis.

Quantitative Data

The following table shows representative data for a continuous flow ozonolysis reaction, emphasizing the safety and efficiency of the process.[21][22]

ParameterFlow Chemistry ConditionsBatch Reactor Conditions
Substrate Olefin in a suitable solventOlefin in a suitable solvent
Ozone Generated and consumed in situBubbled through the solution
Temperature -10°CTypically -78°C
Residence Time ~1 second for ozonolysisMinutes to hours
Conversion CompleteOften incomplete, side reactions
Productivity Can reach grams per hour[22]Limited by safety
Safety Minimal accumulation of ozonidesHigh risk of explosive intermediates

Experimental Workflow Diagram

Ozonolysis_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Collection Substrate Olefin Solution Pump1 Pump A Substrate->Pump1 O2_Source Oxygen Source Ozone_Gen Ozone Generator O2_Source->Ozone_Gen Mixer1 Gas-Liquid Mixer Ozone_Gen->Mixer1 Quench_Sol Quenching Agent Pump2 Pump B Quench_Sol->Pump2 Pump1->Mixer1 Mixer2 Liquid-Liquid Mixer Pump2->Mixer2 Reactor1 Ozonolysis Reactor (Cooled Coil) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Quench Reactor (Cooled Coil) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Product Product Collection BPR->Product

Caption: Workflow for continuous flow ozonolysis.

References

Troubleshooting & Optimization

Technical Support Center: Experimental Synthesis of Tetrazete (N₄)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The experimental synthesis of planar, aromatic tetrazete (cyclo-N₄) has not yet been verifiably achieved and remains a significant challenge in chemistry. This technical support center provides guidance based on theoretical and computational studies, as well as analogies from the synthesis of other high-energy nitrogen allotropes. The information herein is intended for researchers and scientists exploring this frontier of materials science.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound (N₄) is a hypothetical allotrope of nitrogen consisting of a four-membered aromatic ring. Its high nitrogen content and strained ring structure suggest it would be a high-energy density material (HEDM), releasing a significant amount of energy upon decomposition to dinitrogen (N₂). This makes it a target for advanced energetic materials. Computational studies are the primary source of information on its structure and potential properties.

Q2: Has this compound been successfully synthesized in a lab?

No, the synthesis of stable, observable this compound has not been reported. The challenges associated with its synthesis are immense due to its predicted instability. While some theoretical pathways have been proposed, such as the cycloaddition of dinitrogen molecules, these are not yet experimentally feasible.[1]

Q3: What are the major theoretical challenges in synthesizing this compound?

The primary challenges predicted by computational studies include:

  • Extreme Instability: this compound is predicted to be highly unstable with a significant exothermic decomposition pathway to two molecules of N₂. The barrier to this decomposition is calculated to be very high, making the molecule kinetically challenging to form and isolate.[1]

  • High-Energy Precursors: The synthesis would likely require extremely high-energy precursors or reaction conditions, such as high pressure and temperature, to overcome the immense strength of the triple bond in dinitrogen (N₂), a likely starting material.[2]

  • Competing Reactions: Under the energetic conditions required for synthesis, numerous side reactions and the formation of other nitrogen allotropes or polymers are likely to be more favorable.

Q4: Are there any proposed methods for synthesizing this compound?

One theoretical study suggests the possibility of synthesizing the this compound anion (N₄⁻) through the resonant attachment of a low-energy electron in a cycloaddition reaction of dinitrogen molecules.[1] However, this has been explored through ab initio quantum chemical methods and has not been demonstrated experimentally.[1]

Hypothetical Troubleshooting Guide for this compound Synthesis

This guide addresses potential issues that researchers might encounter based on theoretical predictions and challenges observed in the synthesis of other high-energy nitrogen compounds.

Issue Potential Cause Recommended Action
No evidence of N₄ formation (mass spectrometry, spectroscopy) 1. Insufficient energy input to break N₂ bonds. 2. Reaction conditions favor reversion to N₂. 3. Incorrect precursor selection.1. Explore higher pressure and temperature conditions, similar to those used for synthesizing other nitrogen allotropes (e.g., >100 GPa).[2] 2. Investigate ultra-fast quenching techniques to trap metastable intermediates. 3. Computationally screen alternative nitrogen-rich precursors that may have lower energy barriers to forming the N₄ ring.
Immediate decomposition or explosion upon attempted synthesis 1. The kinetic barrier for N₄ decomposition is lower than predicted under experimental conditions. 2. Catalytic decomposition pathways are present (e.g., impurities, reactor surface).1. Attempt synthesis at cryogenic temperatures to trap the product and prevent immediate decomposition. 2. Utilize inert reactor materials and ensure the highest purity of precursors to avoid unintended catalysis. 3. Focus on matrix isolation techniques to synthesize and stabilize individual N₄ molecules in an inert gas matrix at low temperatures.
Formation of polymeric nitrogen or other allotropes instead of N₄ The reaction pathway to polymeric or other nitrogen structures is more kinetically and/or thermodynamically favorable under the chosen conditions.1. Modify the pressure-temperature conditions. Theoretical studies on other nitrogen allotropes suggest that specific phases are only accessible in narrow P-T windows.[2] 2. Investigate the use of catalysts that could selectively favor the formation of the cyclic N₄ structure, although this is highly speculative.

Theoretical Experimental Protocols

As there are no established experimental protocols for this compound synthesis, this section outlines a hypothetical approach based on methods used for other high-energy nitrogen allotropes.

Hypothetical High-Pressure Synthesis of this compound

  • Objective: To synthesize this compound by the direct conversion of dinitrogen under extreme conditions.

  • Apparatus: Diamond anvil cell (DAC) for generating high pressures, coupled with a laser heating system.

  • Methodology:

    • A small sample of pure, cryogenically condensed nitrogen is loaded into the DAC.

    • The pressure is gradually increased to over 1.5 million times atmospheric pressure (150 GPa).[2]

    • The sample is then heated to temperatures exceeding 1,900 degrees Celsius using a high-power laser.[2]

    • The sample is rapidly quenched to low temperatures while maintaining high pressure.

    • In-situ analysis using Raman spectroscopy and X-ray diffraction would be required to identify any new nitrogen allotropes formed.

  • Expected Challenges: Based on similar experiments for other nitrogen allotropes, the formation of a specific, desired phase like this compound would be highly challenging to control, with polymeric nitrogen being a more likely product.[2]

Visualizing the Challenges

The following diagrams illustrate the conceptual difficulties in the experimental pursuit of this compound.

Challenges_in_Tetrazete_Synthesis cluster_start Starting Material cluster_conditions Required Conditions N2 N2 High_Energy High Energy Input (High P, High T) N2->High_Energy Subjected to This compound This compound (N4) (Desired Product) High_Energy->this compound Ideal Pathway (Theoretically Possible) Polymeric_N Polymeric Nitrogen High_Energy->Polymeric_N More Favorable Pathway Decomposition Decomposition to N2 This compound->Decomposition Hypothetical_Synthesis_Workflow Start Start: Pure N2 Sample Load_DAC Load into Diamond Anvil Cell (DAC) Start->Load_DAC Pressurize Increase Pressure (>150 GPa) Load_DAC->Pressurize Laser_Heat Laser Heating (>1900 °C) Pressurize->Laser_Heat Quench Rapid Quenching Laser_Heat->Quench Analysis In-situ Analysis (Raman, XRD) Quench->Analysis Success This compound Identified Analysis->Success Positive Result Failure No this compound or Other Products Formed Analysis->Failure Negative Result

References

Technical Support Center: Understanding the Instability of Tetrazete (cyclo-N₄)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Nitrogen Systems. This guide is intended for researchers, scientists, and drug development professionals exploring the theoretical and experimental landscape of highly energetic materials, with a specific focus on the inherent instability of tetrazete (cyclo-N₄). Given the extreme instability of this compound, much of the information presented is based on theoretical calculations and analogies to other known high-nitrogen compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of scientific interest?

A: this compound, or cyclo-N₄, is a hypothetical allotrope of nitrogen consisting of four nitrogen atoms in a square planar or puckered ring. Its interest lies in its potential as a high-energy density material (HEDM). The decomposition of this compound into two molecules of dinitrogen (N₂) is predicted to release a significant amount of energy, owing to the immense stability of the N≡N triple bond.

Q2: What are the primary factors contributing to the extreme instability of this compound?

A: The instability of this compound is multifactorial, stemming from a combination of thermodynamic and kinetic factors:

  • High Positive Enthalpy of Formation: Like many high-nitrogen compounds, this compound has a large positive heat of formation, meaning it is thermodynamically unstable relative to its decomposition products (2 N₂). This provides a strong driving force for decomposition.

  • Severe Ring Strain: A four-membered ring of nitrogen atoms would be subject to immense ring strain. This includes:

    • Angle Strain: The internal angles of a square (90°) deviate significantly from the preferred bond angles for sp²-hybridized nitrogen.[1][2][3][4][5]

    • Torsional Strain: Eclipsing interactions between the lone pairs of electrons on adjacent nitrogen atoms would be significant.[1][4][5]

  • Electrostatic Repulsion: The close proximity of four nitrogen atoms, each with lone pairs of electrons, leads to significant electrostatic repulsion, further destabilizing the ring structure.[6][7][8]

Q3: Has this compound ever been synthesized or isolated?

A: To date, the isolation of a stable this compound molecule under ambient conditions has not been achieved. Its existence has been primarily the subject of computational and theoretical studies. Fleeting evidence of N₄ species has been reported in gas-phase experiments, but these are typically transient and not the cyclic this compound structure.

Troubleshooting Guides

This section provides guidance for common challenges encountered in the theoretical study of this compound, as experimental handling is not currently feasible.

Issue/Observation Potential Cause Suggested Action
Computational model fails to converge during geometry optimization. The initial geometry is too far from a stable (or metastable) minimum, or the chosen level of theory is inadequate to describe the complex electronic structure.* Start with a lower level of theory (e.g., a semi-empirical method) to get a reasonable starting geometry before moving to higher levels (e.g., DFT or coupled cluster).* Use a very tight convergence criterion.* Consider that the molecule may not have a stable minimum on the potential energy surface at the chosen level of theory.
Imaginary frequencies are observed after a frequency calculation. The optimized geometry is a transition state, not a true minimum.* Visualize the imaginary frequency to understand the mode of decomposition.* Follow the imaginary frequency to find the true minimum energy structure, which may be the dissociated products (2 N₂).
Calculated heat of formation is unexpectedly high or low. The chosen isodesmic or atomization reaction for the calculation is not appropriate, or there is an error in the thermochemical corrections.* Ensure that the reference molecules in the isodesmic reaction have similar bonding environments.* Double-check all zero-point vibrational energies and thermal corrections.
Simulated decomposition pathway appears nonsensical. The potential energy surface scan is too coarse, or a key transition state has been missed.* Decrease the step size in the potential energy surface scan.* Perform a dedicated transition state search for the expected bond-breaking steps.

Quantitative Data Summary

The following table summarizes theoretical data for different N₄ isomers, highlighting the energetic landscape of these fascinating but unstable molecules.

Isomer Structure Calculated Heat of Formation (kJ/mol) Relative Energy (kJ/mol)
Dinitrogen (N₂) Linear0 (Reference)0
Tetrahedral N₄ (Td) Tetrahedral+498+498
Linear N₄ (D∞h) Linear Chain+812+812
Cyclic N₄ (this compound, D4h) Square Planar+837+837

Note: These values are derived from various computational studies and may differ depending on the level of theory used. They are presented here for comparative purposes.

Experimental Protocols (Hypothetical)

The direct synthesis and handling of this compound are currently beyond experimental capability. However, if it were to be transiently generated, its characterization would require specialized techniques. Below are hypothetical protocols for such an endeavor.

Protocol 1: Transient Detection by Mass Spectrometry

Objective: To detect the presence of cyclo-N₄ as a transient species in the gas phase.

Methodology:

  • Generation: A potential precursor, such as a larger, more complex nitrogen-rich molecule, is introduced into a high-vacuum chamber.

  • Ionization: The precursor is subjected to flash pyrolysis or laser-induced fragmentation to induce decomposition.

  • Detection: A high-resolution time-of-flight mass spectrometer, synchronized with the fragmentation event, is used to detect ions with a mass-to-charge ratio corresponding to N₄⁺.[9][10]

  • Analysis: The isotopic distribution of the detected ion would be compared to the theoretical distribution for N₄ to confirm its elemental composition.[11]

Protocol 2: Spectroscopic Characterization by Matrix Isolation

Objective: To trap and obtain spectroscopic data (e.g., IR, UV-Vis) of cyclo-N₄.

Methodology:

  • Precursor Co-deposition: A gaseous mixture of a potential this compound precursor highly diluted in an inert gas (e.g., argon or neon) is prepared.

  • Cryogenic Trapping: This mixture is slowly deposited onto a cryogenic window (cooled to ~10 K) under high vacuum.[12][13][14][15][16]

  • In-situ Generation: The precursor, now isolated within the inert matrix, is photolyzed with a specific wavelength of UV light to induce the elimination of other molecular fragments, potentially leaving behind cyclo-N₄.

  • Spectroscopic Analysis: Infrared and UV-Vis spectra of the matrix are recorded before and after photolysis. New absorption bands that appear after photolysis can be compared with theoretically predicted spectra for cyclo-N₄ to identify the molecule.[15]

Visualizations

Instability_Factors cluster_factors Primary Instability Factors cluster_consequences Consequences This compound This compound (cyclo-N₄) Ring_Strain High Ring Strain This compound->Ring_Strain exhibits Electrostatic_Repulsion Lone Pair Repulsion This compound->Electrostatic_Repulsion possesses Thermo_Instability Positive Enthalpy of Formation This compound->Thermo_Instability has high Decomposition Spontaneous Decomposition (cyclo-N₄ → 2 N₂ + Energy) Ring_Strain->Decomposition leads to Electrostatic_Repulsion->Decomposition contributes to Thermo_Instability->Decomposition drives

Caption: Logical relationship between the structural features of this compound and its inherent instability.

Hypothetical_Decomposition This compound cyclo-N₄ (Metastable Intermediate) Transition_State Transition State (Ring Opening) This compound->Transition_State ΔE_act Products 2 N₂ (Stable Products) Transition_State->Products Highly Exothermic Troubleshooting_Workflow Start Start: Computational Geometry Optimization Check_Convergence Did the optimization converge? Start->Check_Convergence Check_Frequencies Perform Frequency Calculation Check_Convergence->Check_Frequencies Yes Failure Failure: Re-evaluate Method/Initial Geometry Check_Convergence->Failure No Imaginary_Freq Are there imaginary frequencies? Check_Frequencies->Imaginary_Freq Success Success: Local Minimum Found Imaginary_Freq->Success No TS_Found Transition State Identified. Follow imaginary mode. Imaginary_Freq->TS_Found Yes TS_Found->Failure

References

Technical Support Center: Overcoming the Activation Barrier for N4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of tetrahedral N4 (Td-N4) is a significant scientific challenge and remains largely in the theoretical and computational domains. As of late 2025, there is no established, reproducible experimental protocol for the bulk synthesis of this molecule. This guide is intended for researchers, scientists, and drug development professionals exploring this cutting-edge field. It summarizes the theoretical understanding and provides hypothetical troubleshooting for the most commonly proposed experimental approach: high-pressure synthesis in a diamond anvil cell (DAC).

Frequently Asked Questions (FAQs)

Q1: What is tetrahedral N4 (Td-N4), and why is it of interest?

Tetrahedral N4 is a metastable allotrope of nitrogen, meaning it is a molecule composed of four nitrogen atoms arranged in a tetrahedral geometry. It is a high-energy density material (HEDM) of significant interest because its decomposition into two molecules of dinitrogen (N2) is predicted to release a substantial amount of energy, making it a potential candidate for advanced propellants and explosives.[1][2][3]

Q2: What is the primary challenge in synthesizing Td-N4?

The main obstacle is the enormous activation energy barrier required to break the extremely strong triple bond of dinitrogen (N2) and form the single N-N bonds of the tetrahedral structure.[2][4] Computational studies have estimated this barrier to be around 61 kcal/mol.[2][3] Overcoming this barrier to form the metastable Td-N4 molecule without it immediately decomposing back to N2 is the central challenge.

Q3: What are the most promising theoretical pathways for N4 synthesis?

Theoretical studies suggest several potential routes:

  • High-Pressure Synthesis: Applying extreme pressure (in the gigapascal range) to molecular nitrogen, often with laser heating, is the most explored theoretical method.[5][6][7] The pressure forces the nitrogen atoms into close proximity, favoring the formation of single-bonded polynitrogen structures.

  • Excited State Chemistry: Some theoretical work has explored the possibility of using excited electronic states of N2 molecules to facilitate the synthesis of Td-N4.[1]

  • Stabilization in Metal Complexes: Research has shown that polynitrogen chains and anions can be stabilized within metal-nitrogen compounds at high pressure, such as in TaN5 and MgN4.[5] This suggests a possible pathway for stabilizing N4 intermediates.

Q4: Has Td-N4 ever been synthesized experimentally?

The synthesis of neutral, tetrahedral N4 in a stable, isolable form has not been definitively achieved and reported. While various polynitrogen species have been created and studied under extreme conditions, Td-N4 remains an elusive target of experimental chemistry.[5][6][8][9]

Hypothetical Troubleshooting Guide for High-Pressure N4 Synthesis

This guide addresses potential issues that a researcher might encounter during a hypothetical high-pressure synthesis of Td-N4 using a diamond anvil cell (DAC).

Problem Potential Cause Suggested Solution
No reaction observed (only N2 present) after pressurization and heating Insufficient pressure or temperature to overcome the activation barrier.Gradually increase the pressure in the DAC in small increments. Increase the laser power for heating, ensuring even heating across the sample chamber.[10][11]
Non-hydrostatic pressure conditions leading to pressure gradients.Use a suitable pressure-transmitting medium (e.g., helium, neon, or argon) to ensure hydrostatic conditions.[10]
Precursor material is not sufficiently pure.Use ultra-high purity nitrogen as the starting material. If using a nitrogen-rich precursor, ensure it is thoroughly purified.
Diamond anvils fracture during the experiment Misalignment of the diamond culets.Ensure precise alignment of the diamonds before starting the experiment. This includes translational, rotational, and planar alignment.[12]
Excessive pressure applied too quickly.Increase pressure gradually and monitor for any signs of stress on the diamonds.
Gasket failure.Use a strong gasket material like rhenium or tungsten. Ensure the gasket hole is centered and of the appropriate size for the culet.[10][11]
Formation of other polynitrogen species or amorphous nitrogen instead of Td-N4 The reaction pathway favors the formation of other, more stable polynitrogen structures under the experimental conditions.Systematically vary the pressure and temperature parameters to explore different regions of the nitrogen phase diagram. Consider using a different nitrogen-rich precursor that might favor the formation of Td-N4.
Rapid quenching from high temperature traps a disordered phase.Experiment with different cooling rates after laser heating to allow for the formation of a crystalline N4 phase.
Inability to recover the synthesized material to ambient conditions The synthesized Td-N4 is only metastable at high pressure and decomposes upon decompression.This is a fundamental challenge. Theoretical studies suggest that Td-N4 may not be stable at ambient pressure.[6] The focus may need to be on in-situ characterization at high pressure.
Reaction with the gasket or pressure-transmitting medium upon decompression.Choose inert materials for the gasket and pressure-transmitting medium.

Theoretical and Calculated Data

Since experimental data for Td-N4 synthesis is not available, the following table summarizes key theoretical and calculated values from computational studies.

Property Theoretical / Calculated Value Method of Calculation Reference
Energy difference between Td-N4 and 2N2 186 kcal/molAb initio quantum mechanical methods[2][3]
Activation barrier for Td-N4 → 2N2 ~61 kcal/molAb initio quantum mechanical methods[2][3]
Calculated Density of Td-N4 Molecular Crystals 2.09 g/cm³ (at 0 GPa)Density Functional Theory (DFT-D2)[13]
Calculated Strain Energy of Td-N4 225.6 kJ/molCBS-QB3//B3LYP/cc-pVTZ[14]

Detailed Methodologies (Hypothetical Experimental Protocol)

High-Pressure Synthesis of Td-N4 in a Diamond Anvil Cell (DAC)

This protocol is a hypothetical procedure based on common practices in high-pressure science for the synthesis of novel materials.

1. DAC Preparation and Alignment:

  • Select two high-quality, low-fluorescence diamonds.

  • Carefully align the diamond culets to be perfectly parallel and centered under a microscope. Proper alignment is critical to prevent diamond fracture at high pressures.[12]

  • Mount the aligned diamonds in the DAC body.

2. Gasket Preparation:

  • Use a rhenium or tungsten foil as the gasket material.

  • Pre-indent the gasket to a thickness of approximately 30-40 µm.

  • Drill a sample chamber in the center of the indentation using a laser drilling system. The chamber diameter should be about one-third of the culet diameter.

3. Sample Loading:

  • Place a small ruby sphere into the sample chamber for pressure calibration via ruby fluorescence.[12]

  • The DAC is then placed in a gas-loading system to introduce high-purity nitrogen gas, which will serve as both the precursor and the pressure-transmitting medium. The system is cooled to liquefy the nitrogen, filling the sample chamber.

4. Pressurization and In-situ Analysis:

  • The DAC is sealed and gradually pressurized at room temperature.

  • The pressure is measured at each step by focusing a laser on the ruby sphere and measuring the wavelength shift of its fluorescence.[12]

  • At various pressure points, in-situ Raman spectroscopy and X-ray diffraction (XRD) are performed to monitor changes in the nitrogen sample.

5. Laser Heating:

  • Once the target pressure (e.g., >100 GPa) is reached, the sample is heated using a high-power infrared laser.

  • The temperature is monitored using pyrometry.

  • Laser heating is performed in a controlled manner to induce the phase transition to a polynitrogen phase.

6. Characterization of the Product:

  • After heating, the sample is analyzed again using Raman spectroscopy and XRD to identify the crystal structure of the newly formed material and confirm the presence of Td-N4.

7. Decompression:

  • The pressure is slowly released to attempt to recover the synthesized material to ambient conditions.

  • The sample is monitored continuously during decompression to observe any phase changes or decomposition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Recovery DAC_prep DAC Preparation & Alignment Gasket_prep Gasket Preparation DAC_prep->Gasket_prep Sample_load Sample Loading (N2 + Ruby) Gasket_prep->Sample_load Pressurize Pressurization (>100 GPa) Sample_load->Pressurize Laser_heat Laser Heating Pressurize->Laser_heat In_situ In-situ Characterization (Raman, XRD) Laser_heat->In_situ Decompress Decompression In_situ->Decompress Recovery Sample Recovery Decompress->Recovery

Caption: Experimental workflow for the hypothetical high-pressure synthesis of Td-N4.

activation_barrier R 2N₂ (Reactants) P Td-N₄ (Product) TS Transition State R->TS R_level P_level TS->P TS_level P_level->R_level ΔE = 186 kcal/mol TS_level->R_level Activation Barrier ≈ 61 kcal/mol E Potential Energy

Caption: Potential energy diagram illustrating the activation barrier for N4 synthesis.

troubleshooting_logic Start Experiment Performed No_Reaction No Reaction Observed Start->No_Reaction Wrong_Product Incorrect Product Formed Start->Wrong_Product Success Td-N4 Detected Start->Success Failure Experiment Fails (e.g., DAC breaks) Start->Failure Check_P_T Increase P/T or Improve Heating No_Reaction->Check_P_T Check Pressure & Temperature Vary_Conditions Systematically Explore Phase Diagram Wrong_Product->Vary_Conditions Vary P, T, and Precursor

Caption: A logical flowchart for troubleshooting common issues in N4 synthesis experiments.

References

Tetrazete Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers investigating the highly energetic and unstable molecule, tetrazete (tetraaza-cyclobutadiene, N₄). This resource provides guidance based on theoretical chemistry and the known properties of related nitrogen-rich compounds to aid in the theoretical design and potential experimental approaches aimed at preventing the decomposition of this compound.

Disclaimer: this compound is a theoretically predicted molecule characterized by extreme instability. It is not a commercially available or routinely handled compound. The information provided herein is for research and academic purposes and is based on computational studies and extrapolation from the chemistry of analogous compounds. Extreme caution and specialized expertise are required for any attempt to synthesize or handle such high-energy materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound is a planar, cyclic allotrope of nitrogen with the formula N₄. Its instability is predicted to arise from several factors, including significant ring strain in the four-membered ring and its anti-aromatic character, which leads to a highly unfavorable electronic configuration. The decomposition into two molecules of dinitrogen (N₂) is a massively exothermic process, releasing approximately 800 kJ/mol, making the molecule exceptionally prone to decomposition.[1]

Q2: What are the primary predicted decomposition pathways for this compound?

A2: The primary and most favored decomposition pathway for this compound is a concerted retro-cycloaddition reaction. In this pathway, the molecule is predicted to break apart directly into two stable dinitrogen (N₂) molecules.[1][2] This is analogous to the decomposition observed in some substituted s-tetrazines, which also eliminate N₂.[2]

Q3: Are there more stable isomers of N₄?

A3: Yes, computational studies have predicted other, more stable isomers of N₄. The most notable is the tetrahedral N₄ (tetrahedrane analog), which is predicted to be more thermodynamically stable than the planar this compound form.[3] Another predicted ground state is a bent, open-chain azido-nitrene structure.[1] When considering the synthesis or stabilization of N₄, it is crucial to consider these more stable isomeric forms as potential, more viable targets or unintended products.

Q4: How can substituent effects theoretically influence this compound stability?

A4: While no stable substituted tetrazetes have been synthesized, theoretical studies on related nitrogen-rich heterocycles provide insights. Electron-withdrawing groups could potentially stabilize the ring system by altering its electronic properties. Conversely, bulky substituents might sterically hinder the decomposition pathway, though this could also increase ring strain. The introduction of substituents that can participate in resonance or delocalize electron density might offer a pathway to enhanced stability. For instance, in 1,2,4,5-tetrazines, substituent groups significantly influence their thermal stability.[2]

Q5: What experimental techniques could be used to detect and characterize a transient this compound molecule?

A5: Given its predicted short lifetime (in the order of microseconds), detecting this compound would require advanced spectroscopic techniques capable of identifying transient species.[1] Matrix isolation spectroscopy, where the molecule is trapped in an inert gas matrix (like argon or neon) at cryogenic temperatures, would be a primary method to prevent decomposition and allow for characterization by techniques such as IR or UV-Vis spectroscopy. Fast-time-resolved mass spectrometry could also be employed to detect the N₄ molecule in the gas phase following a carefully designed synthesis.

Troubleshooting Guide for Theoretical and Experimental Investigations

This guide addresses hypothetical challenges that researchers might face when designing studies aimed at synthesizing or stabilizing this compound.

Problem / Observation Potential Cause Suggested Action / Investigation
Computational model predicts immediate decomposition of a substituted this compound. The chosen substituents do not sufficiently overcome the inherent instability of the N₄ ring.- Systematically vary the electronic and steric properties of the substituents in your calculations.- Investigate alternative stabilization strategies, such as complexation with a metal cation or encapsulation within a host molecule.- Calculate the energy barriers for decomposition to identify any kinetic stabilization.
Experimental attempt to synthesize this compound yields only N₂. The decomposition of the target molecule is faster than the timescale of the detection method.- Employ ultra-fast spectroscopic techniques for in-situ detection.- Implement matrix isolation techniques to trap the product at cryogenic temperatures immediately after synthesis.- Re-evaluate the synthetic precursors and reaction conditions to favor a less energetic pathway.
Mass spectrometry shows a peak at m/z = 56, but it cannot be definitively assigned to cyclic N₄. The detected ion could be an adduct or a different, more stable isomer of N₄, such as the tetrahedral form.- Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. The fragmentation of cyclic N₄ is expected to yield N₂ fragments.- Use high-resolution mass spectrometry to confirm the elemental composition.- Correlate the mass spectrometry data with results from other characterization methods, if possible.

Theoretical Data on N₄ Isomers and Decomposition

The following table summarizes key theoretical data regarding the stability of this compound and its decomposition.

Parameter Value Significance Reference
**Decomposition Enthalpy (N₄ → 2N₂) **~ -800 kJ/molIndicates a highly exothermic and favorable decomposition process.[1]
Predicted Lifetime > 1 microsecondSuggests the molecule is metastable but extremely short-lived.[1]
Relative Stability of Isomers Tetrahedral N₄ > Open-chain N₄ > Planar N₄ (this compound)Highlights that the planar cyclic form is one of the least stable isomers.[1][3]

Methodologies for Studying Highly Unstable Molecules

As direct experimental protocols for preventing this compound decomposition are not established, this section outlines methodologies used to study analogous, highly unstable species.

Protocol: Matrix Isolation Spectroscopy
  • Objective: To trap a highly reactive molecule in an inert solid matrix at low temperatures to prevent decomposition and allow for spectroscopic characterization.

  • Apparatus: A high-vacuum chamber equipped with a cryostat (typically operating at 4-20 K), a deposition port for the precursor, and optical windows for spectroscopic analysis (e.g., FTIR, UV-Vis).

  • Procedure:

    • A gaseous mixture of a suitable precursor for this compound and a large excess of an inert gas (e.g., Argon, Neon) is prepared. The precursor should be designed to eliminate stable molecules to form N₄ upon photolysis or pyrolysis.

    • This gas mixture is slowly deposited onto a cold (e.g., 10 K) transparent window (e.g., CsI or BaF₂) inside the vacuum chamber.

    • The precursor is photolyzed in-situ using a UV light source (e.g., an excimer laser or a mercury lamp) to generate the target N₄ molecule, which becomes trapped in the solid inert gas matrix.

    • Spectroscopic measurements (IR, UV-Vis) are then performed on the isolated molecule.

    • The temperature of the matrix can be slowly raised to observe the decomposition of the trapped species.

Visualizations

Predicted Decomposition of this compound

G cluster_0 This compound (N₄) cluster_1 Decomposition Products N4 N₄ Ring N2_1 N₂ N4->N2_1 ΔH ≈ -800 kJ/mol N2_2 N₂ N4->N2_2

Caption: Predicted highly exothermic decomposition of this compound into two dinitrogen molecules.

Workflow for Theoretical Stability Analysis

G start Define Substituted This compound Structure geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_stable Check for Imaginary Frequencies freq_calc->check_stable check_stable->geom_opt Unstable (Modify Structure) calc_energy Calculate Decomposition Energy Barrier check_stable->calc_energy Stable Minimum analyze_electronics Analyze Electronic Properties (NBO, MO) calc_energy->analyze_electronics end Assess Stability analyze_electronics->end

Caption: A computational workflow for the theoretical investigation of a substituted this compound's stability.

References

Technical Support Center: Laser-Assisted Synthesis of High-Energy Nitrogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of stable tetrazete (N₄) under ambient conditions remains a significant scientific challenge, and as of now, there are no established protocols for its production via laser-based methods. The following guide is intended for researchers, scientists, and drug development professionals exploring the frontiers of laser-assisted synthesis for high-energy nitrogen compounds in general. The principles and troubleshooting advice are based on established practices in laser ablation and synthesis of other energetic and nitrogen-rich materials and should be adapted with caution to any specific experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind using lasers for the synthesis of high-energy nitrogen compounds?

Laser-assisted synthesis, particularly through methods like Pulsed Laser Ablation in Liquids (PLAL), offers a "top-down" approach to creating novel materials.[1] A high-intensity laser pulse is focused on a target material, causing a rapid deposition of energy that leads to the formation of a plasma plume.[2] This plume, consisting of highly energetic ions, atoms, and clusters, expands and then rapidly cools, allowing for the formation of metastable nanostructures, including potentially high-energy nitrogen allotropes.[1][3] The liquid environment helps to confine the plume, which can lead to the formation of smaller, more refined nanoparticles.[3]

Q2: What are the key laser parameters that need to be optimized for the synthesis of high-energy nitrogen compounds?

The optimization of several laser parameters is critical to control the size, composition, and stability of the synthesized materials.[4] These parameters include:

  • Wavelength: The laser wavelength affects the absorption of energy by the target material and the surrounding medium. Shorter wavelengths, such as those from excimer lasers (e.g., 248 nm), are often used.

  • Pulse Duration (Pulse Width): The duration of the laser pulse (typically in nanoseconds, picoseconds, or femtoseconds) influences the nature of the laser-matter interaction. Shorter pulses can minimize thermal damage to the surrounding material.

  • Fluence (Energy Density): This is the laser energy delivered per unit area. It is a critical parameter that must be above the ablation threshold of the target material to induce plasma formation.

  • Repetition Rate: The frequency of the laser pulses can affect the heat accumulation in the target and the overall synthesis yield.

Q3: What types of target materials can be used for laser-assisted synthesis of nitrogen-rich compounds?

The choice of target material is fundamental to the composition of the final product. For the synthesis of high-energy nitrogen compounds, potential targets could include:

  • Nitrogen-doped graphite (B72142) or other carbon-nitrogen materials.[5][6][7]

  • Metal nitrides or other nitrogen-rich inorganic salts.

  • Cryogenically solidified nitrogen or mixtures of nitrogen with other elements.

Q4: What are the major challenges in the laser-assisted synthesis of polynitrogen compounds?

The primary challenge is the inherent instability of polynitrogen compounds.[8][9] These materials have a strong tendency to decompose into highly stable dinitrogen (N₂) gas, releasing significant energy.[8] Other challenges include:

  • Low Yield: The production rate of nanoparticles via laser ablation can be slow.[3]

  • Byproduct Formation: The high-energy plasma environment can lead to the formation of various unintended and often unstable side products.

  • Characterization: Identifying and characterizing novel, short-lived polynitrogen species requires advanced analytical techniques.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No Product Yield Laser fluence is below the ablation threshold of the target material.Gradually increase the laser fluence (energy density) until ablation is observed.
The laser is not properly focused on the target surface.Re-align the optical setup to ensure a sharp focus of the laser beam on the target.
The target material is not suitable for the chosen laser wavelength.Select a laser with a wavelength that is strongly absorbed by the target material.
Formation of Undesired Byproducts The plasma temperature is too high, leading to fragmentation of the desired compounds.Reduce the laser fluence to lower the plasma temperature.
The precursor materials in the target are impure.Use high-purity target materials to minimize the formation of contaminants.
The reaction environment (e.g., solvent) is reacting with the plasma plume.Choose an inert solvent that does not decompose or react under the experimental conditions.
Product is Unstable and Decomposes Rapidly The synthesized polynitrogen compound is inherently unstable under the experimental conditions.Attempt to stabilize the product by synthesizing it within a matrix material or on a substrate.
The rapid cooling process is not efficient enough to "trap" the metastable compound.Use a cryogenic liquid (e.g., liquid nitrogen) as the ablation medium to increase the cooling rate.[10]
Inconsistent Results Between Experiments Fluctuations in laser power output.Monitor the laser power throughout the experiment and adjust as necessary.
Degradation of the target surface after prolonged ablation.Raster the laser beam across the target surface to ensure a fresh area is ablated for each pulse.
Inconsistent positioning of the target in the solvent.Ensure the target is securely mounted and the liquid level above the target is consistent.

Experimental Protocols & Data

Illustrative Laser Parameters for Synthesis of Nitrogen-Doped Nanomaterials

The following table provides a hypothetical set of starting parameters for the laser-assisted synthesis of nitrogen-doped carbon nanostructures. These parameters should be systematically varied to optimize the synthesis for a specific target material and desired product.

ParameterRangeStarting PointNotes
Laser Type Excimer (KrF), Nd:YAGKrFExcimer lasers often provide high-energy UV photons suitable for ablating a wide range of materials.
Wavelength 248 nm, 355 nm, 532 nm, 1064 nm248 nmShorter wavelengths can lead to cleaner ablation.
Pulse Duration 10 ns - 100 fs20 nsNanosecond lasers are a common choice for PLAL.
Fluence 1 - 10 J/cm²3 J/cm²Must be above the ablation threshold of the target.
Repetition Rate 1 - 100 Hz10 HzA lower repetition rate can prevent excessive heat buildup.
Solvent Deionized Water, Ethanol, Liquid NitrogenLiquid NitrogenAn inert, cryogenic solvent can enhance cooling rates and may be a source of nitrogen.[10]

Visualizations

Experimental_Workflow Experimental Workflow for Laser-Assisted Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Target Select & Prepare Target Material Solvent Choose Inert Solvent Target->Solvent Setup Assemble Ablation Chamber Solvent->Setup Laser Set Laser Parameters (Fluence, Repetition Rate) Setup->Laser Ablation Perform Laser Ablation Laser->Ablation Collection Collect Colloidal Suspension Ablation->Collection Characterization Characterize Product (TEM, Spectroscopy) Collection->Characterization

Caption: A generalized workflow for the laser-assisted synthesis of high-energy nitrogen compounds.

Troubleshooting_Logic Troubleshooting Logic for Low Product Yield action action start Start: Low Yield q1 Is Ablation Visible? start->q1 Check q2 Product in Solvent? q1->q2 Yes a1 Increase Laser Fluence & Check Focus q1->a1 No q3 Is Product Stable? q2->q3 Yes a2 Change Solvent or Wavelength q2->a2 No a1->q1 end_ok Yield Optimized q3->end_ok Yes a3 Use Cryogenic Solvent or Matrix Isolation q3->a3 No a2->q2 a3->end_ok

Caption: A decision tree for troubleshooting low product yield in laser-based synthesis experiments.

References

Technical Support Center: Purity Analysis of Synthesized Polynitrogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthesized polynitrogen compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for assessing the purity of a newly synthesized polynitrogen compound?

A1: The initial assessment should focus on a combination of techniques to confirm both the identity and purity of the compound. A typical workflow includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H and ¹³C NMR to confirm the chemical structure. For polynitrogen compounds, ¹⁵N NMR can provide valuable information about the nitrogen-rich core, though it may require isotopic labeling for sufficient sensitivity.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To separate the target compound from impurities and provide an initial estimate of purity based on peak area percentage.

  • Elemental Analysis (EA): To determine the percentage of carbon, hydrogen, and nitrogen (CHN analysis). This is a crucial step for high-nitrogen compounds to verify the empirical formula. However, it's important to be aware that deviations from theoretical values can occur.[2][3][4]

Q2: What are common impurities I should expect in the synthesis of polynitrogen heterocycles like triazoles and tetrazoles?

A2: Impurities in the synthesis of polynitrogen heterocycles can originate from starting materials, side reactions, or degradation of the product. Common impurities include:

  • Isomeric Products: Depending on the synthetic route, different isomers of the desired polynitrogen compound may form. For example, in the synthesis of 1,2,3-triazoles, 1,2,4-triazoles can sometimes be formed as byproducts.[1]

  • Unreacted Starting Materials: Residual organic azides, nitriles, or alkynes are common impurities.[1]

  • Byproducts from Side Reactions:

    • In diazotization reactions, which are often used to generate azide (B81097) precursors, side products such as phenols can form if the reaction temperature is not carefully controlled.[5][6]

    • During the formation of tetrazole rings from nitriles and azides, amide byproducts can arise from the hydrolysis of intermediate species.

  • Halogenated or Alkylated Byproducts: If halogenating or alkylating agents are used in the synthesis, residual amounts or byproducts from these reagents may be present.[1]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, DMSO, THF) are common impurities that can be identified by ¹H NMR.[1]

  • Metal Contaminants: If metal catalysts are used (e.g., copper in "click" chemistry for triazole synthesis), trace metal residues can be present and may even interfere with NMR analysis.[7]

Q3: My polynitrogen compound appears to be degrading during HPLC analysis. What could be the cause and how can I prevent it?

A3: On-column degradation is a significant challenge when analyzing thermally sensitive or reactive compounds like many polynitrogen derivatives.[8][9] Potential causes and solutions include:

  • Hydrolysis on the Column: The silica (B1680970) backbone of many reversed-phase columns has silanol (B1196071) groups that can be acidic and promote hydrolysis of sensitive compounds.[9]

    • Solution: Use a column with a less hydrolytically active stationary phase, such as one with a silica-hydride surface.[9] Operating at a lower temperature can also reduce the rate of hydrolysis.

  • Thermal Decomposition: Elevated column temperatures can cause decomposition of thermally labile polynitrogen compounds.

    • Solution: Perform the analysis at a lower temperature (e.g., 10°C). Be aware that this may lead to broader peaks, but it is a necessary trade-off to prevent degradation.

  • Interaction with Mobile Phase: The pH and composition of the mobile phase can influence compound stability.

    • Solution: Screen different mobile phase pH values and solvent compositions to find conditions that minimize degradation. For some energetic materials, dilution with acetonitrile (B52724) and acidification to pH < 3 prior to injection can improve stability.[10]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanol Groups Use a highly end-capped column or a column with a different stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Overload Reduce the injection volume or the sample concentration.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Contamination of the Column or Guard Column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Poor Temperature Control Use a column oven to maintain a consistent temperature.[11]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. Ensure proper mixing and degassing.[11]
Column Equilibration Issues Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.[11]
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Quantitative Nuclear Magnetic Resonance (qNMR)

Issue: Inaccurate Purity Determination

Possible Cause Troubleshooting Steps
Poor Signal-to-Noise Ratio Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.
Incomplete Relaxation of Nuclei Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest.
Integration Errors Use a consistent integration region for the analyte and internal standard peaks. Manually check and adjust the baseline correction.
Unsuitable Internal Standard Choose an internal standard that is stable, has a known purity, and has signals that do not overlap with the analyte signals.[12]
Weighing Errors Use a high-precision balance and accurately weigh both the sample and the internal standard.[13]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol is a general starting point for the analysis of nitroaromatic and nitramine compounds, which are structurally related to many polynitrogen energetic materials.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and identify the main peak corresponding to the polynitrogen compound. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Method Validation Parameters for HPLC Analysis of Energetic Compounds [1][7]

ParameterTypical Value
Linear Range 0.625 - 100 mg/L
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.09 - 1.32 mg/L
Limit of Quantification (LOQ) 0.31 - 4.42 mg/L
Mean Recovery 95.3% - 103.3%
Relative Standard Deviation (RSD%) 1.23% - 3.57%
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the internal standard method for determining the absolute purity of a synthesized polynitrogen compound.[13][14]

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard: Select a certified internal standard with known purity that is soluble in the chosen NMR solvent and has signals that do not overlap with the analyte. Maleic anhydride (B1165640) or 1,4-dinitrobenzene (B86053) are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized polynitrogen compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).[15] Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (d1 ≥ 5 x T₁).

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation:

Visualizations

Experimental_Workflow cluster_Synthesis Synthesis & Initial Workup cluster_Purification Purification Synthesis Synthesized Crude Product Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC-UV Purification->HPLC qNMR qNMR Purification->qNMR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA

Caption: General experimental workflow for the synthesis and purity analysis of polynitrogen compounds.

HPLC_Troubleshooting cluster_PeakShapeSolutions Peak Shape Solutions cluster_RetentionTimeSolutions Retention Time Solutions cluster_BaselineSolutions Baseline Solutions Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Times? PeakShape->RetentionTime No S1 Check for column overload PeakShape->S1 Yes Baseline Baseline Noise/Drift? RetentionTime->Baseline No S4 Use column oven RetentionTime->S4 Yes S7 Degas mobile phase Baseline->S7 Yes S2 Adjust mobile phase pH S1->S2 S3 Use end-capped column S2->S3 S5 Prepare fresh mobile phase S4->S5 S6 Ensure column equilibration S5->S6 S8 Check for leaks S7->S8 S9 Clean detector cell S8->S9

Caption: A logical troubleshooting guide for common HPLC issues encountered during purity analysis.

References

Troubleshooting low yield in high-pressure synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Pressure Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their high-pressure experiments.

Troubleshooting Guides

This section provides step-by-step guidance for diagnosing and resolving common issues encountered during high-pressure synthesis.

Issue: Low or No Product Formation

Q1: My high-pressure reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?

A low or non-existent yield in a high-pressure synthesis can be attributed to several factors, ranging from reaction conditions and reactant quality to equipment integrity. Below is a systematic approach to troubleshoot this issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[1] If the reaction has stalled, consider extending the reaction time or optimizing other parameters like temperature and pressure.[2]

  • Suboptimal Reaction Conditions: The temperature and pressure may not be ideal for the specific transformation.

    • Solution: Systematically vary the temperature and pressure to find the optimal conditions for your reaction.[3] Increasing pressure can enhance reaction rates, especially for gas-phase reactions, by increasing molecular concentration and collision frequency.[4][5][6] However, excessively high temperatures can lead to product decomposition.[3]

  • Reactant Quality and Stoichiometry: The purity and molar ratios of your reactants are critical.

    • Solution: Ensure the purity of your starting materials, as impurities can inhibit the reaction or lead to side products.[1][7] Verify that the stoichiometry of the reactants is correct.[2]

  • Catalyst Deactivation: The catalyst may have lost its activity.

    • Solution: Catalyst deactivation can occur through poisoning, coking, or sintering.[8][9] Consider using a fresh batch of catalyst or investigating potential sources of catalyst poisons in your reactants or solvent. In some cases, catalyst deactivation is accelerated under pressurized conditions.[10]

  • Equipment Malfunction: Leaks or improper sealing in the high-pressure reactor can lead to a loss of pressure and affect the reaction.

    • Solution: Regularly inspect and maintain your high-pressure apparatus.[11] Check for leaks in seals and connections.[12] Ensure that the heating and cooling systems are functioning correctly to maintain the desired reaction temperature.[12][13]

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in high-pressure synthesis.

LowYieldTroubleshooting start Low or No Yield check_reaction_progress Monitor Reaction Progress (TLC, GC, HPLC) start->check_reaction_progress incomplete_reaction Incomplete Reaction? check_reaction_progress->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temperature, Pressure) incomplete_reaction->optimize_conditions Yes check_reactants Verify Reactant Quality & Stoichiometry incomplete_reaction->check_reactants No successful_yield Improved Yield optimize_conditions->successful_yield impure_reactants Impure Reactants or Incorrect Stoichiometry? check_reactants->impure_reactants purify_reactants Purify Starting Materials & Verify Calculations impure_reactants->purify_reactants Yes check_catalyst Evaluate Catalyst Activity impure_reactants->check_catalyst No purify_reactants->successful_yield deactivated_catalyst Deactivated Catalyst? check_catalyst->deactivated_catalyst replace_catalyst Use Fresh Catalyst & Investigate Poisons deactivated_catalyst->replace_catalyst Yes check_equipment Inspect Equipment Integrity deactivated_catalyst->check_equipment No replace_catalyst->successful_yield equipment_issue Leaks or Malfunctions? check_equipment->equipment_issue repair_equipment Repair/Maintain Reactor equipment_issue->repair_equipment Yes equipment_issue->successful_yield No repair_equipment->successful_yield

Caption: A flowchart for systematically troubleshooting low product yield.

Issue: Presence of Significant Side Products

Q2: My reaction produces the desired product, but also a significant amount of side products. How can I improve the selectivity?

The formation of side products reduces the yield of your desired compound and complicates purification. Improving selectivity is key to an efficient synthesis.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The chosen temperature and pressure may favor competing reaction pathways.

    • Solution: Adjusting the reaction conditions can significantly impact selectivity.[1] Lowering the temperature may reduce the rate of side reactions, which often have higher activation energies. The effect of pressure on selectivity can be complex and may require empirical optimization.

  • Non-Selective Catalyst: The catalyst may be promoting undesired reactions.

    • Solution: Screen different catalysts to find one with higher selectivity for the desired transformation.[1] The choice of catalyst support and metal loading can also influence the product distribution.

  • High Concentration of Reactants: A high concentration of a reactive intermediate may lead to undesired follow-on reactions.

    • Solution: Adding a highly reactive reagent dropwise can maintain a low instantaneous concentration, thereby minimizing side reactions.[2]

Frequently Asked Questions (FAQs)

Q3: How does pressure specifically influence reaction yield?

Pressure is a critical parameter in high-pressure synthesis with several effects:

  • Increased Reaction Rate: For reactions involving gases, increasing the pressure raises the concentration of the reactants, leading to more frequent molecular collisions and a faster reaction rate.[5][6][14]

  • Equilibrium Shift: According to Le Chatelier's principle, increasing the pressure will shift the reaction equilibrium towards the side with fewer moles of gas.[3][4] This can be leveraged to increase the yield of the desired product.

  • Enhanced Solubility: In heterogeneous reactions, high pressure can increase the solubility of gaseous reactants in a liquid phase, making them more available for the reaction and improving yields.[15]

The relationship between pressure, temperature, and reaction outcome is often complex and interdependent.

Relationship between Reaction Parameters and Yield

The following diagram illustrates the general influence of pressure and temperature on reaction rate and yield.

ReactionParameters cluster_conditions Reaction Conditions cluster_effects Effects Pressure Pressure Collision_Frequency Collision Frequency Pressure->Collision_Frequency Increases Equilibrium_Shift Equilibrium Shift Pressure->Equilibrium_Shift Shifts to fewer moles of gas Temperature Temperature Temperature->Collision_Frequency Increases Reaction_Rate Reaction Rate Temperature->Reaction_Rate Increases Side_Reactions Side Reactions / Decomposition Temperature->Side_Reactions Can Increase Collision_Frequency->Reaction_Rate Increases Yield Product Yield Reaction_Rate->Yield Increases (if selective) Equilibrium_Shift->Yield Can Increase Side_Reactions->Yield Decreases

Caption: Interplay of pressure and temperature on reaction outcomes.

Q4: What is the role of the solvent in high-pressure synthesis?

The choice of solvent can significantly impact the reaction by:

  • Solubility: Ensuring that all reactants are in the same phase.[16]

  • Stability: Stabilizing reactants, intermediates, or products, which can affect the reaction equilibrium and rate.[17]

  • Reactivity: In some cases, the solvent can participate in the reaction or influence the reaction pathway.[18]

It is often beneficial to screen a range of solvents to find the one that provides the best balance of solubility, stability, and reactivity for the desired transformation.[1]

Data Presentation

The following tables provide illustrative data on how varying reaction parameters can affect the yield in a hypothetical high-pressure reaction.

Table 1: Effect of Pressure and Temperature on Product Yield (%)

Temperature (°C)50 bar100 bar150 bar
8045%65%75%
10055%80%88%
12060%85%82% (decomposition observed)

Table 2: Effect of Catalyst Loading on Product Yield (%) at 100°C and 100 bar

Catalyst Loading (mol%)Yield (%)
155%
2.578%
580%
7.581% (no significant improvement)

Experimental Protocols

Protocol 1: General Procedure for a High-Pressure Synthesis Experiment

  • Reactor Preparation: Ensure the high-pressure reactor and its components are clean and dry.[19] Inspect all seals and fittings for any signs of wear or damage.

  • Reactant Loading: Accurately weigh and add the reactants, catalyst, and solvent to the reactor vessel.

  • Assembly and Sealing: Assemble the reactor according to the manufacturer's instructions, ensuring all connections are securely tightened.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurization: Pressurize the reactor with the reactant gas (if applicable) to the desired pressure.

  • Heating and Stirring: Begin stirring and heat the reactor to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows for safe sampling) for analysis by TLC, GC, or HPLC.[2]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the pressure in a well-ventilated fume hood.

  • Workup and Purification: Open the reactor, collect the reaction mixture, and proceed with the appropriate workup and purification procedures (e.g., extraction, filtration, chromatography).[19]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a TLC plate.

  • Spot the Plate: Use a capillary tube to apply a small spot of the reaction mixture onto the pencil line. Also, spot the starting material(s) for reference.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent level should be below the spots.

  • Visualize the Plate: After the solvent has moved up the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp or by using a staining agent.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[1]

References

Technical Support Center: Tetrazine-NHS Ester Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial query for "Tetrazete" refers to N₄, a highly unstable allotrope of nitrogen unsuitable for routine bioconjugation experiments. This guide focuses on Tetrazine derivatives , specifically Tetrazine-NHS esters , which are widely used by researchers, scientists, and drug development professionals for bioorthogonal labeling and conjugation.

Frequently Asked Questions (FAQs)

Q1: What is a Tetrazine-NHS ester and what is its primary application?

A: Tetrazine-NHS ester is a chemical tool used for bioconjugation.[][2] It contains two key functional groups:

  • A Tetrazine moiety , which reacts with exceptional speed and specificity with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4][5]

  • An N-Hydroxysuccinimide (NHS) ester , which readily reacts with primary amines (like the side chain of lysine (B10760008) residues) on proteins and other biomolecules to form a stable amide bond.[][6]

This dual functionality allows for a two-step labeling strategy, making it a cornerstone of "click chemistry" for applications in drug development, molecular imaging, and diagnostics.[2]

Q2: What are the most common causes of low yield in my Tetrazine-TCO conjugation experiment?

A: Low conjugation yield is a frequent issue and can stem from several factors:

  • Degradation of Reactants: The Tetrazine ring can degrade, and the NHS ester is highly sensitive to moisture (hydrolysis).[7][8][9]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce efficiency.[7][8]

  • Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can lead to an incomplete reaction.[7][8]

  • Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[7][9]

  • Poor Solubility of Reactants: If one or both of your molecules precipitate out of the reaction buffer, the yield will be significantly reduced.[7][8]

Q3: How can I check the quality and stability of my Tetrazine-NHS ester reagent?

A: Ensuring the integrity of your starting material is critical.

  • Storage: Tetrazine-NHS esters are moisture-sensitive and should be stored at -20°C, desiccated.[10][11] Always allow the vial to warm to room temperature before opening to prevent condensation.[10][11]

  • Solution Preparation: Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[10][11] Hydrolysis of the NHS ester is a major competing reaction in aqueous solutions.[5][6][10]

  • Spectroscopic Check: The tetrazine moiety has a characteristic pink/red color and a UV-Vis absorbance peak between 510-550 nm.[6][9] The disappearance of this color and absorbance peak indicates successful conjugation or degradation.[6][9]

Q4: What are the optimal reaction conditions for a Tetrazine-TCO ligation?

A: The iEDDA reaction is robust, but optimal conditions are key for success.

  • pH: The ligation reaction works well over a broad pH range of 6-9.[7] However, for the initial NHS ester labeling step, a pH of 7.2-8.5 is recommended to ensure the target amines are deprotonated and reactive.[6][7] Be aware that higher pH also increases the rate of NHS ester hydrolysis.[5]

  • Stoichiometry: For the final ligation step, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often used to ensure complete reaction of the TCO-labeled molecule.[7]

  • Temperature & Duration: The reaction is very fast and typically proceeds to completion within 10-60 minutes at room temperature (25°C) or 37°C.[7] For less reactive partners or lower concentrations, the reaction can be run for longer periods (2 hours or overnight) at 4°C.[7][10]

Troubleshooting Guide: Identifying Impurities and Side-Reactions

This guide addresses common issues related to impurities and unexpected results in Tetrazine-NHS ester experiments.

Problem 1: Low Labeling Efficiency with Tetrazine-NHS Ester

Your protein or biomolecule is not being efficiently labeled with the tetrazine moiety.

Potential Cause Identification Method Recommended Solution
Hydrolysis of NHS Ester HPLC-MS analysis of the reaction mixture shows a peak corresponding to the hydrolyzed tetrazine-acid.Prepare Tetrazine-NHS ester stock solution in anhydrous DMSO/DMF immediately before use.[9][10] Avoid storing the reagent in aqueous buffers.
Competing Amines in Buffer Review the composition of your reaction buffer.Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.5) before adding the NHS ester.[7][9]
Suboptimal pH Check the pH of your reaction buffer.Ensure the pH is between 7.2 and 8.5 for efficient amine labeling.[6][7]
Degradation of Tetrazine UV-Vis spectroscopy shows a loss of absorbance at 510-550 nm in the stock reagent.Use fresh reagent. Store stock solutions at -20°C in an anhydrous solvent.[11] Consider using more stable methyl-substituted tetrazines.[11]
Problem 2: Low Yield in Final Tetrazine-TCO Conjugation

The tetrazine-labeled molecule and TCO-labeled molecule are not reacting efficiently.

Potential Cause Identification Method Recommended Solution
Tetrazine Moiety Degraded UV-Vis analysis of the purified tetrazine-labeled biomolecule shows low or no absorbance at 510-550 nm.[9]Ensure that no reducing agents (like DTT or TCEP) were present during labeling, as they can degrade the tetrazine ring.[12] Perform purification steps promptly after labeling.
TCO Moiety Inactivated This is harder to detect directly. Often inferred after ruling out other causes.Store TCO reagents appropriately. For conjugations with large proteins, consider using TCO linkers with hydrophilic PEG spacers to prevent the TCO from being buried.[5][8]
Reactant Precipitation Visual inspection of the reaction mixture shows cloudiness or precipitate.Improve solubility by incorporating PEG linkers into your constructs.[7][8] A small amount of organic co-solvent (e.g., DMSO) can be added if compatible with your biomolecules.[7]
Inaccurate Quantification Review quantification methods for both labeled molecules.Accurately quantify your stock solutions. Use UV-Vis for the tetrazine-labeled component. Empirically test different molar ratios.[8]

Experimental Protocols

Protocol 1: Protein Labeling with Tetrazine-NHS Ester

This protocol describes the modification of primary amines on a protein with a tetrazine moiety.

Materials:

  • Protein of interest (e.g., antibody)

  • Tetrazine-NHS Ester (e.g., Methyltetrazine-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5.[6][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]

  • Desalting spin columns for purification[6]

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[6] Ensure the buffer is free of primary amines.[6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[10]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.[6] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[10]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester and quenching buffer using a desalting spin column or size-exclusion chromatography.[6]

Protocol 2: Tetrazine-TCO Bioorthogonal Ligation

This protocol details the final "click" reaction to conjugate the tetrazine-labeled protein with a TCO-functionalized molecule.

Materials:

  • Purified Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS or other non-amine-containing buffer, pH 6.0-9.0[7]

Procedure:

  • Reactant Setup: Mix the purified Tetrazine-modified protein with the TCO-functionalized molecule in the Reaction Buffer.

  • Stoichiometry: A 1.1 to 1.5 molar excess of the tetrazine-protein is recommended to ensure full conjugation of the TCO-molecule.[7]

  • Incubation: Incubate the reaction at room temperature for 10-60 minutes or at 4°C for 30-120 minutes.[6][10]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color or by measuring the decrease in absorbance between 510 and 550 nm.[6]

  • Purification (If Necessary): If unreacted TCO-molecule needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.[6]

Visualizations

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (with Lysine -NH2) Labeled_Protein Tetrazine-Labeled Protein Protein->Labeled_Protein + Tet_NHS Tetrazine-NHS Ester Tet_NHS->Labeled_Protein NHS_LG NHS Leaving Group Labeled_Protein->NHS_LG + Labeled_Protein2 Tetrazine-Labeled Protein TCO_Molecule TCO-Molecule Conjugate Final Conjugate TCO_Molecule->Conjugate N2 N2 Gas Conjugate->N2 + Labeled_Protein2->Conjugate +

Caption: Workflow for two-step Tetrazine-TCO bioconjugation.

G start Low Conjugation Yield check_tetrazine Check Tetrazine-Molecule (UV-Vis @ 520nm) start->check_tetrazine tetrazine_ok Absorbance OK? check_tetrazine->tetrazine_ok check_buffer Check Reaction Buffer for primary amines (e.g., Tris) tetrazine_ok->check_buffer Yes degraded Root Cause: Tetrazine Degraded tetrazine_ok->degraded No buffer_ok Buffer Amine-Free? check_buffer->buffer_ok check_solubility Check Reactant Solubility buffer_ok->check_solubility Yes buffer_issue Root Cause: Buffer Competition buffer_ok->buffer_issue No solubility_ok Reactants Soluble? check_solubility->solubility_ok check_stoichiometry Verify Reactant Quantification & Stoichiometry solubility_ok->check_stoichiometry Yes solubility_issue Root Cause: Poor Solubility solubility_ok->solubility_issue No stoichiometry_issue Root Cause: Incorrect Stoichiometry check_stoichiometry->stoichiometry_issue

Caption: Troubleshooting logic for low bioconjugation yield.

G Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition (Transition State) Tetrazine->TransitionState TCO TCO (Dienophile) TCO->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate iEDDA Reaction Product Stable Conjugate Intermediate->Product Rapid N2 N2 Gas (Byproduct) Intermediate->N2 Elimination

Caption: Reaction pathway of Tetrazine-TCO iEDDA ligation.

References

Strategies for increasing the lifetime of Tetrazete

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and experimenting with Tetrazete (N₄), a highly energetic and unstable polynitrogen compound. The information addresses common challenges and outlines strategies for managing its inherent instability to extend its observable lifetime during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

This compound is an all-nitrogen molecule with the chemical formula N₄.[1] Its instability stems from the high strain in its four-membered ring and the immense thermodynamic driving force to decompose into two molecules of dinitrogen (N₂). This decomposition is highly exothermic, releasing a significant amount of energy, which makes this compound a potential high-energy-density material.[2]

Q2: What is the expected lifetime of this compound?

Under ambient conditions, gaseous this compound has an extremely short lifetime, on the order of a few microseconds.[3] Its high reactivity and tendency to decompose make it impossible to isolate as a stable substance at room temperature.

Q3: Are there any known methods to increase the lifetime of this compound?

Currently, there are no established methods to stabilize bulk this compound at ambient conditions. The primary strategy for extending its observable lifetime is not to stabilize the molecule itself in a conventional sense, but to isolate it in an inert environment at cryogenic temperatures. This technique, known as matrix isolation, traps individual this compound molecules, preventing them from reacting with each other.[4][5][6]

Q4: What are the primary safety concerns when working with this compound?

Given its high energy content and extreme instability, safety is paramount. The primary hazard is its potential for explosive decomposition. Experiments should be conducted on a very small scale, with appropriate shielding and personal protective equipment. It is crucial to avoid conditions that could trigger decomposition, such as thermal shock, mechanical stress, or exposure to light, unless as part of a controlled experiment.

Q5: Can I purchase this compound commercially?

No, this compound is not commercially available due to its extreme instability. It must be synthesized in situ for experimental studies.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Signal Loss/No Signal During Spectroscopic Analysis 1. Rapid decomposition of this compound before or during measurement. 2. Insufficient concentration of trapped this compound in the matrix. 3. Inappropriate matrix material or deposition rate.1. Ensure the cryogenic setup maintains a very low and stable temperature (typically below 10 K). 2. Optimize the precursor concentration and the conditions for in situ synthesis to increase the yield of this compound. 3. Use a highly inert matrix gas like argon. Optimize the gas deposition rate to ensure proper isolation of individual molecules.
Broad or Poorly Resolved Spectral Features 1. Aggregation of this compound molecules within the matrix. 2. Interaction with impurities in the matrix gas. 3. Matrix effects causing site-specific spectral shifts.1. Decrease the concentration of the precursor to achieve a higher matrix-to-sample ratio, ensuring better isolation. 2. Use high-purity matrix gas and ensure the vacuum system is free of contaminants. 3. Anneal the matrix at a slightly elevated temperature (e.g., 20-30 K) for a short period to allow for relaxation into a more uniform environment, then cool back down for measurement.
Inconsistent Experimental Results 1. Fluctuations in temperature or vacuum conditions. 2. Variability in the in situ synthesis process. 3. Photodecomposition induced by the spectroscopic light source.1. Implement precise temperature and pressure control and monitoring throughout the experiment. 2. Standardize the synthesis protocol, including precursor delivery, energy input (e.g., discharge parameters), and deposition time. 3. Use low-power light sources for spectroscopy and employ filters to block unnecessary wavelengths. Minimize the exposure time of the sample to the light source.

Quantitative Data

Due to the extreme instability of this compound, comprehensive quantitative data on its lifetime under various conditions is scarce. The following table summarizes the currently available information.

ParameterValueConditionsReference
Lifetime Several microsecondsGaseous phase, room temperature[3]

Experimental Protocols

Protocol 1: In Situ Synthesis and Matrix Isolation of this compound for Spectroscopic Analysis

This protocol describes a general method for the synthesis and trapping of this compound in a cryogenic matrix for spectroscopic investigation.

Materials:

  • Nitrogen gas (N₂) precursor

  • Inert matrix gas (e.g., high-purity Argon)

  • Cryostat with a cold window (e.g., CsI or BaF₂) capable of reaching temperatures below 10 K

  • Gas handling system for precise mixing and deposition

  • Energy source for N₂ activation (e.g., microwave or electrical discharge)

  • Spectrometer (e.g., FTIR, UV-Vis)

Methodology:

  • System Preparation: Evacuate the cryostat to a high vacuum. Cool the cold window to the base temperature (e.g., 10 K).

  • Gas Mixture Preparation: Prepare a dilute mixture of the nitrogen precursor in the argon matrix gas (e.g., 1:1000 ratio).

  • In Situ Synthesis and Deposition:

    • Pass the gas mixture through the energy source (e.g., microwave discharge) to induce the formation of this compound from the nitrogen precursor.

    • Immediately deposit the resulting gas stream onto the cold window of the cryostat. The deposition rate should be controlled to ensure good matrix quality.

  • Spectroscopic Measurement:

    • Once a sufficient amount of matrix has been deposited, stop the gas flow.

    • Perform spectroscopic measurements (e.g., IR, UV-Vis) on the trapped species.

  • Data Analysis:

    • Analyze the spectra to identify the vibrational or electronic transitions corresponding to this compound. Comparison with theoretical calculations is often necessary for assignment.

Visualizations

Signaling Pathways and Experimental Workflows

Tetrazete_Decomposition_Pathway This compound This compound (N₄) TransitionState Transition State This compound->TransitionState ΔE_act N2_1 Dinitrogen (N₂) TransitionState->N2_1 Decomposition N2_2 Dinitrogen (N₂) TransitionState->N2_2 Decomposition

Caption: Decomposition pathway of this compound into two dinitrogen molecules.

Matrix_Isolation_Workflow cluster_gas_prep Gas Preparation cluster_synthesis In Situ Synthesis cluster_trapping Cryogenic Trapping cluster_analysis Analysis N2 N₂ Precursor Mixer Gas Mixer N2->Mixer Ar Argon Matrix Gas Ar->Mixer Discharge Microwave/Electrical Discharge Mixer->Discharge Cryostat Cryostat (<10 K) with Cold Window Discharge->Cryostat Deposition Spectrometer FTIR / UV-Vis Spectrometer Cryostat->Spectrometer Spectroscopic Measurement

Caption: Experimental workflow for matrix isolation spectroscopy of this compound.

References

Technical Support Center: Cryogenic Stabilization of Reactive Nitrogen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the cryogenic stabilization of reactive nitrogen species (RNS).

I. Troubleshooting Guides

This section is designed to help you diagnose and resolve common experimental problems in a question-and-answer format.

Problem ID Question Potential Causes Recommended Solutions
RNS-TS-001 Low Yield of Trapped RNS: Why is the concentration of my cryogenically trapped reactive nitrogen species consistently low?1. Inefficient Radical Generation: The method used to produce the RNS (e.g., photolysis, pyrolysis, gas-phase reaction) may not be optimized. 2. Reaction with Impurities: Trace amounts of contaminants like water or oxygen in the matrix gas or vacuum chamber can react with and consume the RNS before they are stabilized.[1] 3. Aggregation/Dimerization: The RNS may be reacting with itself to form dimers or larger aggregates, especially at higher concentrations.[2] 4. Inadequate Trapping Temperature: The temperature of the cryogenic surface may not be low enough to efficiently trap the RNS.[3]1. Optimize Generation Conditions: Adjust parameters such as irradiation wavelength/intensity, pyrolysis temperature, or reactant concentrations. 2. Improve Vacuum and Gas Purity: Ensure a high vacuum (<10⁻⁶ mbar) and use high-purity matrix gases.[4] Consider using a getter to remove residual oxygen. 3. Increase Matrix-to-Sample Ratio: A higher dilution (e.g., 1000:1) of the matrix gas to the RNS precursor can help to better isolate the reactive species.[5] 4. Use a Colder Cryogenic Surface: If possible, switch from liquid nitrogen (77 K) to liquid helium (4 K) to enhance trapping efficiency.
RNS-TS-002 Unexpected EPR Signals: My EPR spectrum shows signals that I cannot attribute to my target RNS. What could be the cause?1. Contaminants: Unwanted paramagnetic species from impurities in the system can give rise to spurious EPR signals. 2. Photolysis Side-Products: If using photolysis to generate the RNS, unintended side reactions can produce other radical species.[6] 3. Matrix Effects: The matrix material itself can sometimes interact with the trapped species, leading to unexpected spectral features. 4. Spin Trapping Artifacts: If using a spin trap, the spin trap itself or the resulting spin adduct may be unstable and decompose into other paramagnetic species.[7]1. Thoroughly Clean the System: Ensure all components of your experimental setup are meticulously cleaned to remove any potential contaminants. 2. Optimize Photolysis Conditions: Use a specific wavelength of light to target the desired photochemical pathway and minimize side reactions. Consider using filters to narrow the spectral output of your light source. 3. Vary the Matrix Gas: Record spectra in different matrix gases (e.g., argon, neon, nitrogen) to see if the unexpected signals change, which would indicate a matrix interaction. 4. Run Control Experiments: Acquire EPR spectra of the spin trap under the same experimental conditions but without the RNS source to identify any signals arising from the spin trap itself.
RNS-TS-003 Broadened EPR Spectral Lines: The lines in my EPR spectrum are broader than expected, leading to a loss of resolution. What can I do?1. High Concentration of RNS: At high concentrations, spin-spin interactions between neighboring radicals can cause line broadening. 2. Molecular Motion: Even at cryogenic temperatures, some residual motion of the trapped species can occur, leading to a broadening of the spectral lines. 3. Matrix Inhomogeneity: A non-uniform matrix can result in a distribution of environments for the trapped species, causing a superposition of slightly different spectra and thus, broadened lines.1. Decrease RNS Concentration: Use a higher matrix-to-sample ratio to increase the average distance between trapped radicals. 2. Lower the Temperature: If possible, use a colder cryogenic setup (e.g., liquid helium) to further restrict molecular motion. 3. Anneal the Matrix: Carefully warming the matrix by a few degrees and then re-cooling it can sometimes improve the homogeneity of the matrix and lead to sharper spectral lines.[3]
RNS-TS-004 Decomposition of Peroxynitrite: My trapped peroxynitrite (ONOO⁻) seems to be decomposing. How can I improve its stability?1. Reaction with CO₂: Peroxynitrite reacts rapidly with carbon dioxide to form nitrosoperoxocarboxylate (ONOOCO₂⁻), which then decomposes.[8] 2. Protonation: Peroxynitrous acid (ONOOH) is unstable and decomposes.[9][10][11] 3. Spontaneous Decomposition: Peroxynitrite can spontaneously isomerize to nitrate (B79036) (NO₃⁻).[9][10][11]1. Scrupulously Exclude CO₂: Ensure that all gases and solvents used are free of carbon dioxide. Work in a CO₂-free atmosphere if possible. 2. Maintain Alkaline Conditions: Peroxynitrite is more stable at a higher pH.[11] However, this may not be feasible in a cryogenic matrix. 3. Work Quickly and at Low Temperatures: Prepare and trap the peroxynitrite as rapidly as possible to minimize the time for decomposition to occur.

II. Frequently Asked Questions (FAQs)

General Concepts

Q1: What is cryogenic stabilization of reactive nitrogen species?

A1: Cryogenic stabilization is an experimental technique used to trap and preserve highly reactive and short-lived molecules, such as reactive nitrogen species (RNS), at very low temperatures (typically below -150°C or 123 K). This is often achieved using a technique called matrix isolation, where the RNS are co-deposited with a large excess of an inert gas (the "matrix"), such as argon or nitrogen, onto a cold surface.[3] The solid, inert matrix acts as a cage, isolating the RNS from each other and preventing them from reacting and decomposing.

Q2: Why is this technique important for researchers and drug development professionals?

A2: Many RNS, such as nitric oxide (NO) and peroxynitrite (ONOO⁻), play crucial roles in physiological and pathological processes. However, their high reactivity and short lifetimes make them difficult to study under normal conditions.[8] Cryogenic stabilization allows researchers to "freeze" these species in time, enabling detailed spectroscopic characterization (e.g., using EPR or IR spectroscopy) to understand their structure, reactivity, and interactions with other molecules, including potential drug candidates.

Q3: What are the most common matrix gases used, and how do I choose one?

A3: The most common matrix gases are noble gases, particularly argon (Ar) and neon (Ne), due to their chemical inertness and optical transparency over a wide spectral range. Nitrogen (N₂) is also frequently used. The choice of matrix gas can influence the spectra of the trapped species. Generally, weaker interactions are observed in neon, followed by argon, with stronger interactions in nitrogen. The choice depends on the specific RNS being studied and the spectroscopic technique being employed.

Experimental Setup and Procedure

Q4: What are the key components of a cryogenic matrix isolation setup?

A4: A typical setup includes a high-vacuum chamber, a cryostat to cool a sample window (e.g., CsI for IR or quartz for UV-Vis) to cryogenic temperatures, a gas deposition system for introducing the sample and matrix gas, and a spectroscopic instrument for analysis.

Q5: How can I prevent contamination of my cryogenic sample?

A5: Contamination from residual gases in the vacuum chamber (like water and oxygen) is a common problem. To minimize this, it is crucial to achieve a high vacuum (typically below 10⁻⁶ mbar) before deposition.[4] Additionally, using high-purity matrix gases and thoroughly cleaning all components of the system are essential.

Data Interpretation

Q6: I see multiple peaks in my IR spectrum for a single vibrational mode. What does this mean?

A6: The presence of multiple peaks for a single mode, known as "matrix-site splitting," is common in matrix isolation spectroscopy. It arises because the trapped molecules can occupy slightly different environments or "sites" within the solid matrix, leading to small shifts in their vibrational frequencies.

Q7: How can I confirm the identity of my trapped RNS?

A7: Isotopic substitution is a powerful tool for confirming the identity of a trapped species. By using isotopically labeled precursors (e.g., containing ¹⁵N or ¹⁸O), you can observe predictable shifts in the vibrational or EPR spectra, which provides strong evidence for the assignment of the observed signals.

III. Experimental Protocols

Protocol 1: General Procedure for Cryogenic Matrix Isolation of a Gaseous RNS Precursor

This protocol outlines the general steps for trapping a relatively stable RNS precursor from the gas phase for subsequent in-situ generation of the reactive species.

1. System Preparation:

  • Ensure the high-vacuum chamber is clean and has reached a base pressure of < 10⁻⁶ mbar.
  • Cool the cryostat to the desired temperature (e.g., 10-20 K with a helium cryostat).

2. Gas Mixture Preparation:

  • Prepare a dilute gas mixture of the RNS precursor in the chosen matrix gas (e.g., 1:1000 precursor to argon ratio). This is typically done in a separate gas handling line.

3. Deposition:

  • Slowly introduce the gas mixture into the vacuum chamber through a needle valve, directing the flow towards the cold window.
  • Monitor the deposition rate using a quartz crystal microbalance or by observing the interference fringes on the window. A typical deposition rate is 1-5 mmol/hour.

4. In-situ Generation of RNS (if applicable):

  • If the RNS is to be generated from a stable precursor, irradiate the matrix-isolated precursor with a suitable light source (e.g., a UV lamp with filters) to induce photolysis.

5. Spectroscopic Analysis:

  • Record the spectrum (e.g., IR, EPR) of the matrix-isolated species.

6. Annealing (Optional):

  • To study diffusion and reactions within the matrix, the matrix can be warmed by a few Kelvin and then re-cooled. This allows trapped species to move and potentially react.

IV. Visualizations

Experimental Workflow for Cryogenic Matrix Isolation

experimental_workflow Experimental Workflow for Cryogenic Matrix Isolation cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment prep_system System Preparation (High Vacuum & Cryo-cooling) deposition Deposition onto Cold Window prep_system->deposition prep_gas Gas Mixture Preparation (RNS Precursor + Matrix Gas) prep_gas->deposition generation In-situ RNS Generation (e.g., Photolysis) deposition->generation analysis Spectroscopic Analysis (IR, EPR, etc.) generation->analysis annealing Annealing (Optional) analysis->annealing data_interp Data Interpretation analysis->data_interp annealing->analysis Re-analyze

Caption: A flowchart illustrating the key steps in a cryogenic matrix isolation experiment.

Logical Relationship for Troubleshooting Low RNS Yield

troubleshoot_low_yield Troubleshooting Low RNS Yield problem Problem: Low Yield of Trapped RNS cause1 Cause: Inefficient RNS Generation problem->cause1 cause2 Cause: Reaction with Impurities problem->cause2 cause3 Cause: Aggregation/Dimerization problem->cause3 solution1 Solution: Optimize Generation Parameters cause1->solution1 solution2 Solution: Improve Vacuum & Gas Purity cause2->solution2 solution3 Solution: Increase Matrix Dilution cause3->solution3

Caption: A diagram showing potential causes and solutions for low yields of cryogenically trapped RNS.

Signaling Pathway Involving Nitric Oxide and Peroxynitrite

RNS_signaling Simplified RNS Signaling Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO produces L_arginine L-Arginine L_arginine->NOS peroxynitrite Peroxynitrite (ONOO⁻) NO->peroxynitrite + O₂⁻ sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates superoxide Superoxide (O₂⁻) superoxide->peroxynitrite protein_nitration Protein Tyrosine Nitration peroxynitrite->protein_nitration causes cell_damage Oxidative Damage & Cell Death peroxynitrite->cell_damage causes cGMP cGMP sGC->cGMP produces vasodilation Vasodilation cGMP->vasodilation leads to

Caption: A simplified diagram of signaling pathways involving nitric oxide and peroxynitrite.

References

Technical Support Center: Computational Analysis of Tetrazete

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the computational prediction of Tetrazete (N₄) and other high-energy, nitrogen-rich compounds.

Troubleshooting Guides

Issue: Significant Discrepancy Between Predicted and Experimental Vibrational Frequencies

Q1: My calculated infrared (IR) spectrum for tetrahedral this compound (Td-N₄) does not match the reported experimental spectrum. What could be the cause?

A1: This is a known challenge in the study of this compound. An experimental IR active frequency was observed at 936 cm⁻¹, but high-level theoretical studies have questioned this assignment. The discrepancy may stem from several factors:

  • Experimental Misassignment: The observed frequency may not correspond to Td-N₄. The predicted isotopic shift from theoretical calculations did not align with the experimental observations, suggesting the detected species might be different.[1]

  • Harmonic Approximation: Standard computational methods calculate harmonic frequencies, which can deviate from experimental anharmonic frequencies. For accurate predictions, especially for high-energy species, anharmonic corrections are often necessary.

  • Choice of Functional and Basis Set: The accuracy of predicted vibrational frequencies is highly dependent on the computational method. Generalized Gradient Approximation (GGA) and meta-GGA functionals can introduce significant errors for nitrogen compounds.[2] Hybrid functionals, such as B3LYP and PBE0, tend to provide more reliable results for the energetics of small molecules.[2]

Troubleshooting Steps:

  • Perform Anharmonic Frequency Calculations: If computationally feasible, re-run your frequency calculations including anharmonic corrections to get a more accurate comparison with experimental data.

  • Benchmark Different Functionals: Calculate the vibrational frequencies using a range of functionals (GGA, meta-GGA, and hybrid) and larger basis sets to assess the sensitivity of your results to the level of theory.

  • Verify Isotopic Shifts: If you have experimental data for isotopically substituted this compound, compare the calculated isotopic shifts with the experimental values. A significant mismatch can indicate an incorrect assignment of the experimental peak.[1]

Issue: Inaccurate Prediction of Formation Enthalpy and Stability

Q2: My DFT calculations predict a significantly different enthalpy of formation for this compound compared to benchmark studies. How can I improve the accuracy?

A2: The accurate prediction of formation enthalpies for nitrogen-rich compounds is a common challenge due to the systematic errors inherent in many DFT functionals.[3][4] GGA and meta-GGA functionals, in particular, can lead to large negative errors in the formation enthalpies of oxidized nitrogen species.[2]

Troubleshooting Steps:

  • Utilize Hybrid Functionals: Employ hybrid functionals like PBE0 and B3LYP, which have shown smaller mean absolute errors for nitrogen compounds compared to GGA functionals.[2]

  • Apply Correction Schemes: Implement semi-empirical correction schemes, such as group-additivity methods. These can significantly reduce the mean absolute error in DFT-calculated heats of formation for nitrogen-containing species to as low as ~0.05 eV.[3][4]

  • Use High-Level Ab Initio Methods: For benchmark-quality results, consider using more computationally expensive methods like Coupled-Cluster (e.g., CCSD(T)) with large basis sets. These methods provide a higher level of accuracy for energetics.[5]

Q3: My geometry optimization of planar this compound (D2h-N₄) results in imaginary frequencies. Is this an error?

A3: No, this is the expected result. Theoretical studies have shown that the planar D2h structure of this compound is a second-order saddle point on the potential energy surface, indicating it is not a stable minimum.[1] The presence of imaginary frequencies confirms this instability. The tetrahedral (Td) isomer of N₄ is predicted to be a metastable species.[1][6]

Frequently Asked Questions (FAQs)

Q4: Which computational method is recommended for initial studies of this compound?

A4: For initial geometric optimizations and frequency calculations, a hybrid DFT functional such as B3LYP or PBE0 with a reasonably sized basis set (e.g., 6-311+G(d,p)) is a good starting point. However, be aware of the known limitations and potential for systematic errors in DFT for nitrogen compounds.[2][3] For more reliable energetic data, higher-level methods like CCSD(T) are recommended if computationally feasible.[5]

Q5: How significant are the errors in DFT calculations for nitrogen compounds?

A5: The errors can be substantial, particularly with GGA and meta-GGA functionals. For gas-phase formation enthalpies of oxidized nitrogen species, errors can scale approximately linearly with the number of oxygen atoms, with slopes around -0.5 eV per oxygen atom for GGA functionals.[2] For a broader range of nitrogen-containing gaseous compounds, uncorrected DFT calculations with functionals like PBE, PW91, and RPBE can have mean absolute errors in the range of 0.32–0.75 eV.[3][4]

Q6: Are there any established experimental protocols to validate my computational predictions for this compound?

A6: Experimental data for this compound is scarce and contested.[1] A common experimental technique for studying highly reactive and unstable species like this compound is matrix isolation spectroscopy. This involves trapping the species in an inert gas matrix at cryogenic temperatures for spectroscopic analysis (e.g., IR, Raman). A detailed, hypothetical protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Summary of Expected Errors in DFT Calculations for Nitrogen Compounds

PropertyDFT Functional ClassTypical Mean Absolute Error (MAE)Notes
Formation Enthalpy GGA (e.g., PBE, PW91)0.32 - 0.75 eV (uncorrected)Errors are systematic and can be reduced with correction schemes.[3][4]
Hybrid (e.g., PBE0, B3LYP)0.10 - 0.16 eVGenerally more accurate for small molecule energetics than GGAs.[2]
Vibrational Frequencies GGA / Hybrid10 - 50 cm⁻¹ (harmonic)Anharmonic corrections are often needed for better agreement with experiment.
Bond Lengths GGA / Hybrid0.01 - 0.03 ÅGenerally well-predicted, but can be affected by the choice of functional and basis set.

Experimental Protocols

Hypothetical Protocol: Matrix Isolation Infrared Spectroscopy of this compound

This protocol describes a general methodology for the generation and spectroscopic characterization of this compound, which can be used to validate computational predictions.

  • Precursor Preparation: A suitable nitrogen-rich precursor, such as an azide (B81097) compound, is synthesized and purified.

  • Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.

  • Generation of this compound: The precursor molecules isolated in the inert matrix are subjected to photolysis (e.g., using a UV lamp) or pyrolysis to induce the formation of this compound.

  • Infrared Spectroscopy: The infrared spectrum of the matrix-isolated species is recorded before and after the generation process. The difference spectrum will show the vibrational modes of the newly formed species.

  • Isotopic Substitution: The experiment is repeated with an isotopically labeled precursor (e.g., containing ¹⁵N) to observe the isotopic shifts in the vibrational frequencies.

  • Comparison with Computational Data: The experimentally observed frequencies and isotopic shifts are compared with the computationally predicted values (preferably with anharmonic corrections) to confirm the identity of the trapped species.

Mandatory Visualization

troubleshooting_workflow start Start: Discrepancy in Computational Prediction issue_type Identify Issue Type start->issue_type vib_freq Vibrational Frequency Mismatch issue_type->vib_freq  Spectrum enthalpy Formation Enthalpy Error issue_type->enthalpy  Energetics stability Incorrect Stability (Imaginary Frequencies) issue_type->stability  Geometry anharmonic Run Anharmonic Frequency Calculation vib_freq->anharmonic benchmark_func Benchmark Different Functionals (e.g., Hybrid) enthalpy->benchmark_func check_saddle Verify if Structure is a Known Saddle Point stability->check_saddle anharmonic->benchmark_func isotopic Compare Calculated Isotopic Shifts benchmark_func->isotopic apply_correction Apply Correction Schemes benchmark_func->apply_correction analyze Analyze Results isotopic->analyze high_level Use High-Level Methods (e.g., CCSD(T)) apply_correction->high_level high_level->analyze check_saddle->analyze

Caption: Troubleshooting workflow for computational predictions of this compound.

experimental_validation_flow comp_pred Computational Prediction (Geometry, Frequencies, Isotopic Shifts) comparison Compare Experimental and Computational Data comp_pred->comparison exp_protocol Experimental Protocol (Matrix Isolation Spectroscopy) generation Generation of N4 (Photolysis/Pyrolysis) exp_protocol->generation iso_exp Measure Isotopic Shifts exp_protocol->iso_exp ir_spec Measure IR Spectrum generation->ir_spec ir_spec->comparison iso_exp->comparison validation Validation/ Re-evaluation comparison->validation

Caption: Workflow for experimental validation of computational predictions.

References

Technical Support Center: Calibrating Equipment for High-Pressure Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Pressure Experimentation. This resource is designed to assist researchers, scientists, and drug development professionals in accurately calibrating their equipment for high-pressure experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the precision and safety of your work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the calibration of high-pressure equipment.

Frequently Asked Questions (FAQs)

Pressure Sensor & Transducer Calibration

  • Q1: My pressure transducer is giving inconsistent or fluctuating readings. What should I do?

    • A1: Fluctuating pressure readings can be caused by several factors. First, check for any air trapped in the pump or pressure lines and purge the system if necessary. Inspect for leaks in all connections and seals. A faulty check valve in the pump can also lead to pressure cycling. If the issue persists, the transducer itself may be faulty and require replacement.[1][2]

  • Q2: The pressure reading is slow to respond to changes. What is the cause?

    • A2: A slow response time can be due to a blockage in the pressure port of the transducer or in the connecting tubing. Ensure the lines are clear of any debris or precipitated sample. The transducer's internal diaphragm could also be damaged or fouled.

  • Q3: My pressure readings seem to have drifted over time. Is this normal?

    • A3: Yes, it is normal for pressure sensors to experience some level of drift over time due to factors like mechanical stress, temperature changes, and material fatigue.[3] This is why regular calibration is crucial to maintain accuracy. If the drift is significant and occurs frequently, the sensor may be nearing the end of its operational life.

  • Q4: What is the difference between a zero shift and a span shift calibration error?

    • A4: A zero shift is a consistent error across the entire measurement range, where the output is offset by a constant value. A span shift is an error in the slope of the output, meaning the error changes proportionally with the pressure.[4]

High-Pressure Pump Calibration

  • Q5: My high-pressure pump is not building up to the set pressure. What are the possible causes?

    • A5: This could be due to a number of issues. Check for leaks in the pump seals, fittings, or tubing.[5] Ensure the solvent reservoir is not empty and that the inlet filter is not clogged. Worn pump seals or check valves are also common culprits and may need to be replaced.[1]

  • Q6: I see oil leaking from my high-pressure pump. What should I do?

    • A6: An oil leak often indicates a worn or damaged seal.[1][5] Immediately stop the pump and identify the source of the leak. The specific seal will need to be replaced. Continuing to operate a pump with an oil leak can lead to catastrophic failure.

  • Q7: The pressure from my pump is fluctuating. How can I stabilize it?

    • A7: Pressure fluctuations can be caused by air bubbles in the system, which can be resolved by purging the pump and solvent lines.[2] A faulty or dirty check valve can also cause pressure pulsations and may need cleaning or replacement.[2]

Temperature Sensor Calibration

  • Q8: My temperature readings are inaccurate at high pressures. Why is this happening?

    • A8: High pressures can affect the accuracy of temperature sensors. Ensure your thermocouple is rated for the pressures you are working at. Additionally, temperature gradients within the high-pressure vessel can lead to inaccurate readings. Proper placement of the sensor is critical. Also, the sensor's materials can expand or contract with temperature fluctuations, affecting its output.[6]

  • Q9: How often should I calibrate my thermocouples?

    • A9: The frequency of calibration depends on the operating conditions. For critical applications or when thermocouples are exposed to extreme temperatures, frequent calibration (e.g., before each experiment or weekly) is recommended. For less critical applications, annual calibration may suffice.[7]

  • Q10: What are the signs that a temperature sensor needs recalibration or replacement?

    • A10: Signs include erratic or inconsistent readings, a noticeable drift in measurements over time, and physical damage to the sensor or its sheath.[8] If calibration adjustments do not resolve the inaccuracies, the sensor should be replaced.

Data Presentation

Table 1: Accuracy Classes for Pressure Transducers & Gauges
Accuracy ClassPermissible Error (% of Full Scale)Typical Applications in High-Pressure Experiments
0.1±0.1%High-precision laboratory instruments, reference standards.[9]
0.25±0.25%High-performance liquid chromatography (HPLC), research reactors.
0.5±0.5%General industrial control, process monitoring.[9]
1.0±1.0%Industrial equipment with moderate accuracy requirements.[9]
1.6±1.6%Standard industrial applications.
2.5±2.5%Indicating systems with lower accuracy demands.[9]
Table 2: Pressure and Temperature Limits for Common High-Pressure Seal Materials
MaterialMaximum Pressure (psi)Temperature Range (°C)Chemical Compatibility Notes
PTFE (Teflon)3,000 - 10,000-180 to 260[10]Excellent resistance to most chemicals.
PEEK>10,000-60 to 260Good resistance to a wide range of chemicals, suitable for high-wear applications.
Stainless Steel>25,000-270 to >1000Excellent for high temperatures and pressures, good corrosion resistance.[1]
Inconel>25,000Up to 1100Excellent for extreme temperatures and corrosive environments.[1]
Hastelloy>20,000Up to 1000Excellent resistance to a wide range of corrosive chemicals, especially acids.[11]
Elastomers (e.g., Viton®)Up to 1,500 (higher with backup rings)[12]-20 to 200Good for general purpose use, but limited by pressure, temperature, and chemical compatibility.

Experimental Protocols

Protocol 1: Calibration of a Pressure Transducer (5-Point Calibration)

Objective: To verify and adjust the accuracy of a pressure transducer against a known pressure standard.

Materials:

  • Pressure transducer to be calibrated (Device Under Test - DUT)

  • Calibrated pressure source (e.g., deadweight tester, high-pressure hand pump) with a reference pressure gauge of higher accuracy (typically 4:1 accuracy ratio).

  • Power supply for the transducer.

  • Digital multimeter or data acquisition system to read the transducer's output.

  • Appropriate fittings, tubing, and sealant for high-pressure connections.

Procedure:

  • Setup:

    • Safely connect the DUT and the reference gauge to the pressure source. Ensure all connections are leak-tight.

    • Connect the DUT to its power supply and the multimeter/data acquisition system.

    • Allow the system to stabilize at ambient temperature for at least 30 minutes.

  • Pre-Calibration Check:

    • Apply pressure up to the maximum range of the DUT and hold for one minute. This is to exercise the sensor.

    • Release the pressure and allow the DUT to return to a zero reading.

  • Calibration (Ascending Pressure):

    • Apply pressure to the following points of the DUT's range: 0%, 25%, 50%, 75%, and 100%.

    • At each point, allow the pressure to stabilize for at least 30 seconds before recording the readings from both the reference gauge and the DUT's output.

  • Calibration (Descending Pressure):

    • Decrease the pressure to the same five points in reverse order: 100%, 75%, 50%, 25%, and 0%.

    • Record the readings at each stabilized point. This helps to determine the hysteresis of the sensor.

  • Data Analysis and Adjustment:

    • Calculate the error at each point by comparing the DUT's reading to the reference gauge reading.

    • If the errors are outside the manufacturer's specified tolerance, perform zero and span adjustments as per the transducer's manual.

    • If adjustments are made, repeat the 5-point calibration procedure to verify the new accuracy.

  • Documentation:

    • Record all "as found" and "as left" calibration data, including the date, technician, equipment used, and the calculated errors.

Protocol 2: Calibration of a High-Pressure Pump

Objective: To verify the flow rate accuracy of a high-pressure pump.

Materials:

  • High-pressure pump to be calibrated.

  • Calibrated electronic balance.

  • Beaker or collection vessel.

  • Stopwatch.

  • Solvent (typically the one used in the experiment, e.g., deionized water or methanol).

Procedure:

  • Setup:

    • Prime the pump with the chosen solvent to ensure no air bubbles are in the system.

    • Set the pump to deliver a constant flow rate (e.g., 1.0 mL/min).

    • Place the outlet tubing into a waste container.

  • Measurement:

    • Place a dry, empty beaker on the electronic balance and tare it.

    • Simultaneously start the stopwatch and move the pump outlet tubing into the beaker.

    • Collect the solvent for a precisely measured time (e.g., 5 minutes).

    • Simultaneously stop the stopwatch and remove the outlet tubing from the beaker.

    • Record the final mass of the collected solvent.

  • Calculation:

    • Calculate the actual volume of the solvent delivered using its known density at the recorded temperature (Volume = Mass / Density).

    • Calculate the actual flow rate (Actual Flow Rate = Volume / Time).

  • Comparison and Adjustment:

    • Compare the calculated actual flow rate to the set flow rate on the pump.

    • If the deviation is outside the acceptable range (typically ±1-2%), consult the pump's manual for adjustment procedures.

    • Repeat the calibration at different flow rates to check the pump's linearity.

  • Documentation:

    • Record the set flow rate, measured time, collected mass, calculated actual flow rate, and the percentage error for each calibration point.

Protocol 3: Calibration of a Thermocouple in a High-Pressure Environment (Comparison Method)

Objective: To calibrate a thermocouple against a reference standard in a high-pressure vessel. This protocol is a modification of the general principles outlined in ASTM E220.[13][14][15][16]

Materials:

  • Thermocouple to be calibrated (Test Thermocouple).

  • Calibrated reference thermometer of higher accuracy (e.g., a standard platinum resistance thermometer - SPRT, or a calibrated reference thermocouple).

  • High-pressure vessel with multiple thermowells or ports for sensor insertion.

  • Heating/cooling system for the high-pressure vessel.

  • Data acquisition system to record temperature readings.

  • Pressure source to pressurize the vessel.

Procedure:

  • Setup:

    • Insert both the test thermocouple and the reference thermometer into the high-pressure vessel. Ensure the measuring junctions are in close proximity to each other to minimize temperature gradients.

    • Seal the vessel and connect the pressure source.

    • Connect both sensors to the data acquisition system.

  • Pressurization and Thermal Stabilization:

    • Pressurize the vessel to the desired experimental pressure.

    • Set the temperature control system to the first calibration point.

    • Allow the system to stabilize until both the pressure and temperature readings are constant for an extended period (e.g., 15-30 minutes).

  • Data Acquisition:

    • Record the readings from both the test thermocouple and the reference thermometer. It is recommended to take multiple readings over a short period and average them to reduce noise.

  • Multi-Point Calibration:

    • Repeat steps 2 and 3 for several temperature points across the desired operating range.

  • Data Analysis:

    • Create a calibration curve by plotting the readings of the test thermocouple against the readings of the reference thermometer.

    • Determine the correction factors that need to be applied to the test thermocouple's readings at different temperatures.

  • Documentation:

    • Record all calibration data, including the pressure, the readings from both sensors at each temperature point, and the calculated correction factors.

Mandatory Visualizations

The following diagrams illustrate logical workflows for troubleshooting common calibration issues.

Troubleshooting_Pressure_Transducer start Pressure Transducer Calibration Fails q1 Is the reading consistently high/low (Zero/Span Error)? start->q1 q2 Are the readings erratic or fluctuating? start->q2 q3 Is the response to pressure changes slow? start->q3 q1->q2 No a1 Perform Zero and Span Adjustment q1->a1 Yes q4 Is there a leak in the system? q2->q4 Yes q5 Are there air bubbles in the lines? q2->q5 Check for... q6 Is the pressure port clogged? q3->q6 Yes q4->q5 No a2 Check for leaks at fittings and seals. Tighten or replace as needed. q4->a2 Yes a3 Purge the system to remove air. q5->a3 Yes a5 Replace the transducer. q5->a5 No a4 Clean the pressure port and tubing. q6->a4 Yes q6->a5 No

Troubleshooting workflow for pressure transducer calibration.

Troubleshooting_High_Pressure_Pump start Pump Fails to Reach or Maintain Pressure q1 Is there a visible leak (solvent or oil)? start->q1 q2 Is the pressure fluctuating? start->q2 q3 Is the pump noisy? start->q3 q1->q2 No a1 Identify source of leak and replace the seal/fitting. q1->a1 Yes q4 Are there air bubbles in the solvent line? q2->q4 Yes q5 Are the check valves functioning correctly? q2->q5 No q6 Is the inlet filter clogged? q3->q6 Yes q4->q5 No a2 Purge the pump and solvent lines. q4->a2 Yes a3 Clean or replace the check valves. q5->a3 No a5 Replace the pump. q5->a5 Yes a4 Clean or replace the inlet filter. q6->a4 Yes q6->a5 No

Troubleshooting workflow for high-pressure pump issues.

Troubleshooting_Temperature_Sensor start Inaccurate Temperature Readings at High Pressure q1 Are readings erratic or non-responsive? start->q1 q2 Is there a consistent offset in the reading? start->q2 q4 Is there visible damage to the sensor or sheath? q1->q4 Yes a2 Recalibrate the sensor against a reference standard. q2->a2 Yes q3 Is the sensor properly positioned in the vessel? a3 Adjust sensor placement to be closer to the area of interest. q3->a3 No a4 Replace the temperature sensor. q3->a4 Yes, and issue persists a1 Check for loose connections or electrical noise. q4->a1 No q4->a4 Yes a1->a4 Issue Persists a2->q3 After Recalibration

Troubleshooting workflow for temperature sensor calibration.

References

Technical Support Center: Mitigating Risks in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely conducting experiments with energetic materials.

Frequently Asked Questions (FAQs) & Troubleshooting

General Safety & Handling

  • Q1: What are the primary hazards I should be aware of when working with energetic materials?

    A1: The primary hazards include sensitivity to various stimuli that can lead to rapid decomposition, explosion, or detonation.[1][2][3][4] Key stimuli to control are:

    • Impact and Friction: Mechanical forces can initiate a reaction.[5][6][7]

    • Heat: Elevated temperatures can cause thermal decomposition.[5][8]

    • Electrostatic Discharge (ESD): Static electricity can be a sufficient ignition source.[2][9]

    • Chemical Incompatibility: Mixing with incompatible materials can lead to uncontrolled exothermic reactions.[10][11]

  • Q2: I've synthesized a new compound that might be energetic. What is the first step I should take to assess its risk?

    A2: The first step is to perform a thorough hazard recognition and assessment.[12] This involves:

    • Reviewing the chemical structure for functional groups known to be explosive (e.g., nitro, azide, peroxide).

    • Conducting small-scale thermal analysis, such as Differential Scanning Calorimetry (DSC), to determine thermal stability and decomposition energy.[13][14][15][16]

    • Consulting literature for data on analogous structures.

    • Developing a comprehensive safety plan before proceeding with further experiments.[1]

  • Q3: My material is sensitive to evaporation of a desensitizing solvent. How should I manage this risk?

    A3: Time-sensitive chemicals that can become sensitized through evaporation require a robust management system. This includes clear labeling with synthesis and expiration dates, regular inspection, and protocols for safe disposal or re-desensitization before the material becomes hazardous.[12]

Personal Protective Equipment (PPE)

  • Q4: What is the minimum required PPE for handling energetic materials?

    A4: The minimum PPE includes:

    • Safety glasses or goggles.[17][18]

    • A flame-resistant lab coat.

    • Chemical-resistant gloves (nitrile or neoprene are common choices).[18][19]

    • Long pants and closed-toe shoes.[17][19] Depending on the scale and specific hazards of the experiment, additional PPE such as a face shield, blast shield, and specialized protective clothing may be necessary.[9][20]

  • Q5: How do I select the appropriate gloves for my experiment?

    A5: Glove selection depends on the specific chemical and physical hazards.[19] Consider the following:

    • Chemical Resistance: Ensure the glove material is resistant to the solvents and reagents being used.

    • Task Requirements: For tasks requiring high dexterity, thinner gloves may be necessary, but they may need to be changed more frequently.[19] Double-gloving can provide an additional layer of protection.[19]

    • Static Dissipation: In environments where ESD is a concern, use gloves with static-dissipative properties.

Experimental Troubleshooting

  • Q6: My DSC/TGA results show an unexpected exothermic decomposition at a lower temperature than anticipated. What should I do?

    A6: An unexpected exotherm at a lower temperature is a significant safety concern indicating lower thermal stability.

    • Do not scale up the reaction.

    • Re-evaluate the purity of your sample. Impurities can catalyze decomposition.

    • Check for incompatibility. If the sample was in contact with other materials (e.g., in a specific pan), it may be an incompatibility issue.[10][21]

    • Repeat the analysis with a smaller sample size and at a slower heating rate to get a more accurate decomposition profile.[8]

  • Q7: I observed a color change or gas evolution when mixing my energetic material with another substance. What does this indicate?

    A7: Color change or gas evolution strongly suggests a chemical reaction, which could indicate incompatibility.[10][21] You should immediately:

    • Treat the mixture as potentially unstable.

    • Isolate the material in a safe, shielded location.

    • Conduct a formal compatibility test, such as a Vacuum Stability Test (VST), to quantify the degree of reaction.[10][22]

Experimental Protocols & Data

Thermal Analysis

A crucial aspect of energetic materials research is understanding their thermal behavior. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for assessing thermal stability.[13][15]

Table 1: Typical Parameters for Thermal Analysis of Energetic Materials

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Purpose Measures heat flow to or from a sample as a function of temperature or time. Identifies melting, crystallization, and decomposition temperatures and enthalpies.[13][23]Measures the change in mass of a sample as a function of temperature or time. Determines decomposition temperatures and quantifies mass loss.[8][13]
Typical Sample Size 0.5 - 5 mg1 - 10 mg
Heating Rate 1 - 20 °C/min (Slower rates provide better resolution)1 - 20 °C/min
Atmosphere Inert (N₂, Ar) or Oxidative (Air), depending on the desired information.Inert (N₂, Ar) or Oxidative (Air)
Key Outputs Onset temperature of decomposition, peak exotherm temperature, enthalpy of decomposition (ΔHd).[13]Onset of mass loss, temperature of maximum mass loss rate, residual mass.

Detailed Methodology: Differential Scanning Calorimetry (DSC) for Thermal Stability

  • Sample Preparation: Accurately weigh 0.5-2 mg of the energetic material into a sample pan. Use of hermetically sealed pans is recommended to contain any evolved gases.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition.

    • Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak. This is a critical indicator of thermal stability.[13]

    • Integrate the area under the exotherm to calculate the enthalpy of decomposition (in J/g). A higher value indicates more energy release.[16]

Compatibility Testing

Ensuring that an energetic material is compatible with materials it may contact during storage or use is critical to prevent accidental initiation.[10][11][21] The Vacuum Stability Test (VST) is a common method for this assessment.[22][24]

Table 2: Vacuum Stability Test (VST) Parameters and Interpretation

ParameterValue/Procedure
Apparatus Glass tube connected to a mercury manometer.
Sample Mass 2.5 g of pure substance or 5 g of a 1:1 mixture.[10]
Test Temperature Typically 100 °C (can be adjusted based on material stability).[10]
Test Duration 40 hours at 100 °C.[10]
Measurement Volume of gas evolved (in mL).
Compatibility Criterion A mixture is generally considered incompatible if the volume of gas evolved is significantly greater than the sum of the gases evolved from the individual components. For example, some standards consider >5 mL of gas evolved as an indication of incompatibility.

Detailed Methodology: Vacuum Stability Test (VST)

  • Sample Preparation: Prepare samples of the pure energetic material, the contact material, and a 1:1 mixture of the two.[10]

  • Loading: Place the accurately weighed samples into separate VST tubes.

  • Evacuation: Connect the tubes to a vacuum pump and evacuate to a specified pressure.

  • Heating: Place the tubes in a heating block maintained at a constant temperature (e.g., 100 °C) for the specified duration (e.g., 40 hours).[10]

  • Measurement: After the heating period, allow the tubes to cool to room temperature and record the volume of gas evolved using the manometer.

  • Analysis: Compare the volume of gas from the mixture to the sum of the volumes from the individual components. A significant increase in gas evolution from the mixture indicates incompatibility.

Visualized Workflows

Energetic Material Safety Assessment Workflow

This diagram outlines the logical steps for assessing the safety of a new energetic material.

SafetyAssessment cluster_0 Initial Assessment cluster_1 Hazard Characterization cluster_2 Risk Mitigation & Scaling Start Synthesize New Material (<500mg) StructureAnalysis Analyze Structure for Energetic Moieties Start->StructureAnalysis ThermalScreening Thermal Screening (DSC/TGA) StructureAnalysis->ThermalScreening Sensitivity Sensitivity Testing (Impact, Friction, ESD) ThermalScreening->Sensitivity Decision High Risk? ThermalScreening->Decision Compatibility Compatibility Testing (VST) Sensitivity->Compatibility Decomposition Decomposition Analysis Compatibility->Decomposition DevelopSOP Develop Standard Operating Procedure (SOP) Decomposition->DevelopSOP ScaleUp Controlled Scale-Up with Engineering Controls DevelopSOP->ScaleUp FinalReport Final Safety Report ScaleUp->FinalReport Decision->Sensitivity No Stop Stop/Redesign Synthesis Decision->Stop Yes

Caption: Workflow for safety assessment of new energetic materials.

Troubleshooting Unexpected Exotherm in DSC

This decision tree provides a logical path for troubleshooting an unexpected exothermic event during a DSC experiment.

DSC_Troubleshooting Start Unexpected Exotherm Observed in DSC CheckPurity Is the sample pure? Start->CheckPurity CheckCompatibility Was the sample in contact with reactive materials (e.g., pan)? CheckPurity->CheckCompatibility Yes ImpurityAnalysis Identify and remove impurity CheckPurity->ImpurityAnalysis No RerunAnalysis Repeat DSC with smaller sample and slower heating rate CheckCompatibility->RerunAnalysis No CompatibilityTest Perform specific compatibility test (e.g., VST) CheckCompatibility->CompatibilityTest Yes ReassessSafety Re-assess material's thermal stability RerunAnalysis->ReassessSafety ImpurityAnalysis->RerunAnalysis CompatibilityTest->RerunAnalysis StopWork Halt further experimentation and consult safety officer ReassessSafety->StopWork Still unstable

References

Validation & Comparative

Comparative Analysis of Tetrazete: A Theoretical High-Energy Allotrope of Nitrogen Versus Synthesized Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the theoretical properties of tetrazete (N₄), a hypothetical planar ring molecule of nitrogen, against experimentally validated data from existing high-energy nitrogen compounds. While this compound remains a subject of computational chemistry, its predicted characteristics offer a valuable benchmark for the development of novel high-energy-density materials (HEDMs). This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the frontiers of energetic compounds.

Introduction to this compound

This compound is a predicted, unstable allotrope of nitrogen consisting of a four-membered ring.[1] Along with its more stable isomer, the cage-like tetraazatetrahedrane, it has been the focus of numerous high-level computational studies due to its potential as an exceptionally high-energy-density material.[2][3][4] The energy stored in its strained nitrogen-nitrogen single and double bonds would, upon decomposition, release a massive amount of energy as it forms the highly stable triple bond of dinitrogen (N₂) gas.[5][6] To date, the synthesis of a stable, isolable sample of this compound has not been achieved, and evidence for its existence is limited to theoretical predictions and potential fleeting observations in plasma states.[7]

This guide will compare the in silico predictions for this compound with the in vitro and in vivo (for bioorthogonal applications) experimental data of established classes of high-energy nitrogen compounds, namely tetrazines and azotetrazolates.

Quantitative Data Comparison

The following tables summarize the predicted energetic properties of this compound and its isomer compared to the experimentally determined properties of representative high-energy nitrogen compounds.

Table 1: Theoretical vs. Experimental Energetic Properties

Compound/IsomerFormulaStatusEnthalpy of Formation (kJ/mol)Calculated Detonation Velocity (D, m/s)Calculated Detonation Pressure (P, GPa)
This compound N₄Theoretical+345.2 (G2 Level)[2]Not AvailableNot Available
Tetraazatetrahedrane N₄Theoretical+333.9 (G2 Level)[2]~10,037[8]~40.1[8]
bis-(triaminoguanidinium)-5, 5′-Azotetrazolate C₂H₁₈N₂₂ExperimentalPositive (undetermined value)[9]Not AvailableNot Available
[10][11][12]oxadiazolo[3,4-e][2][9][10][11]-tetrazine-4,6-di-N-dioxide (FTDO) C₂N₈O₄ExperimentalHigh (undetermined value)[13][14]High (undetermined value)[13][14]Not Available
Generic Amine-like Catenated Nitrogen Compounds VariousExperimental882.91–2652.03[15]>9254.00[15]Not Available

Note: Direct comparison is challenging as most performance metrics for N₄ isomers are derived from computational models, whereas data for synthesized compounds come from laboratory measurements.

Methodologies: Theoretical Prediction and Experimental Synthesis

Computational Protocol for this compound Analysis

The properties of this compound and its isomers are predicted using high-level ab initio quantum mechanical methods. A typical workflow involves:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[13][16]

  • Energy Calculation: Single-point energy calculations are performed using more accurate and computationally expensive methods, such as Coupled Cluster (e.g., CCSD(T)) or Gaussian-2 (G2) theory, to determine thermodynamic properties like the enthalpy of formation.[2][4]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure represents a true energy minimum (no imaginary frequencies) and to calculate zero-point vibrational energy.[4]

  • Transition State Search: To determine the stability of the molecule, the energy barrier for its decomposition (e.g., N₄ → 2N₂) is calculated by locating the transition state structure.[6]

Computational Workflow for this compound cluster_input Input cluster_calc Calculation Steps cluster_output Outputs start Initial N4 Geometry geom_opt Geometry Optimization (DFT/MP2) start->geom_opt energy_calc High-Level Energy Calculation (G2, CCSD(T)) geom_opt->energy_calc freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis ts_search Transition State Search geom_opt->ts_search thermo Enthalpy of Formation energy_calc->thermo structure Optimized Structure freq_analysis->structure stability Decomposition Barrier ts_search->stability Experimental Workflow for HEDM Synthesis cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_result Results start Precursors reaction Chemical Reaction start->reaction purification Purification reaction->purification structure_id Structural ID (NMR, IR, X-ray) purification->structure_id thermal_analysis Thermal Analysis (DSC, TGA) purification->thermal_analysis sensitivity_test Impact Sensitivity Test purification->sensitivity_test confirmed_structure Confirmed Structure structure_id->confirmed_structure thermal_stability Thermal Stability Data thermal_analysis->thermal_stability safety_profile Safety Profile sensitivity_test->safety_profile Relative Energy Diagram of N₄ Species cluster_energy 2N2 2 N₂ (Lowest Energy) N4_tetra Tetraazatetrahedrane (+333.9 kJ/mol) TS Transition State (+61 kcal/mol barrier from Td-N4) N4_tetra->TS Decomposition N4_planar This compound (+345.2 kJ/mol) N4_planar->TS Isomerization TS->2N2 Energy Release

References

A Comparative Guide to the Theoretical Landscape of Tetranitrogen (N4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Advanced Materials

This guide provides a comparative analysis of theoretical data for the tetranitrogen molecule (N4), a high-energy-density material. It is important to note that experimental data on neutral N4 is exceptionally scarce due to its inherent instability and the significant challenges in its synthesis.[1][2] Consequently, this document focuses on the comparison of various theoretical and computational predictions regarding its structure, stability, and energetic properties.

Theoretical and Experimental Data Comparison

Due to the limited availability of experimental data for neutral N4, this section primarily compares different theoretical predictions for its properties. The existence of N4 as a metastable gas at room temperature has been suggested, but detailed experimental characterization is lacking.[3]

Molecular Structure and Energetics

Theoretical studies have predominantly focused on two main isomers of N4: a tetrahedral (Td) structure and a planar, rectangular (D2h) form.[4] Computational chemistry predicts that these forms could exist, though they are energetically unfavorable compared to two dinitrogen (N2) molecules.[5][6]

Below is a summary of theoretical data for different N4 isomers from various computational studies.

PropertyTetrahedral N4 (Td)Planar N4 (D2h)Experimental Data
Symmetry TdD2hNot Available
N-N Bond Length (Å) 1.452[1]N-N: 1.509, N=N: 1.220[1]Not Available
Energy Difference vs. 2N2 (kcal/mol) 186[5][6]-Not Available
Barrier to Dissociation (kcal/mol) ~61[5][6]-Not Available
Calculated Density (g/cm3) 1.502[1]-Not Available
Theoretical Specific Impulse (Isp) (s) 409.7[1]410.3[1]Not Available
Enthalpy of Formation (kJ/mol) 756.4[7]-Not Available

Experimental and Computational Methodologies

The theoretical data presented in this guide are derived from advanced computational chemistry methods. As experimental protocols for the synthesis and characterization of neutral N4 are not well-established, this section details the computational approaches used in the cited theoretical studies.

Density Functional Theory (DFT)

Many studies on N4 isomers employ Density Functional Theory (DFT) to predict their structures and energetic properties.

  • Methodology : The molecular optimization and frequency calculations are often performed using the Gaussian suite of programs. A common functional and basis set combination is B3LYP/6-311++G(d,p).[1]

  • Analysis : Following optimization, properties such as molecular electrostatic potential (ESP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are calculated to understand the molecule's reactivity and kinetic stability.[1]

Ab Initio Methods

High-accuracy ab initio methods have been used to determine the energetics of tetrahedral N4.

  • Methodology : Coupled-cluster methods, such as CCSD(T) with large atomic natural orbital (ANO) basis sets, have been utilized to accurately predict the energy difference between tetrahedral N4 and two N2 molecules, as well as the energy barrier for its dissociation.[6][8]

  • Purpose : These high-level calculations provide a more reliable prediction of the stability and potential existence of these high-energy species.

Visualizing Theoretical Models of N4

The following diagrams, generated using the DOT language, illustrate the proposed structures of N4 isomers and a hypothetical decomposition pathway.

N4_Isomers cluster_Td Tetrahedral N4 (Td) cluster_D2h Planar N4 (D2h) N1_Td N N2_Td N N1_Td->N2_Td N3_Td N N1_Td->N3_Td N4_Td N N1_Td->N4_Td N2_Td->N3_Td N2_Td->N4_Td N3_Td->N4_Td N1_D2h N N2_D2h N N1_D2h->N2_D2h double bond N3_D2h N N2_D2h->N3_D2h single bond N4_D2h N N3_D2h->N4_D2h double bond N4_D2h->N1_D2h single bond

Figure 1: Proposed molecular structures of tetrahedral and planar N4 isomers.

N4_Decomposition N4 Tetrahedral N4 TS Transition State N4->TS ΔE ≈ 61 kcal/mol Two_N2 2 x N2 TS->Two_N2 Exothermic ΔE ≈ -186 kcal/mol

Figure 2: Theoretical decomposition pathway of tetrahedral N4 to two N2 molecules.

References

A Comparative Guide to Computational Models for Nitrogen Allotropes: Validation Against Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel nitrogen allotropes, driven by their potential as high-energy-density materials, relies heavily on computational modeling to predict stable structures and properties. The validation of these theoretical models against experimental data is crucial for advancing the field. This guide provides an objective comparison of computational predictions with experimental findings for key nitrogen allotropes, supported by detailed experimental and computational protocols.

Data Presentation: A Comparative Analysis

The performance of computational models is best assessed by directly comparing predicted properties with experimentally measured values. The following tables summarize key structural and vibrational data for two experimentally synthesized polymeric nitrogen allotropes: cubic gauche nitrogen (cg-N) and black phosphorus nitrogen (bp-N).

Table 1: Comparison of Experimental and Computational Data for Cubic Gauche Nitrogen (cg-N)

PropertyExperimental ValueComputational ValueComputational Method
Lattice Constant (a) 3.773 Å (ambient pressure)[1]3.82 Å[2]DFT-GGA[2]
N-N Bond Length -1.40 Å (ambient pressure)[1]DFT
N-N-N Bond Angle -114.0° (ambient pressure)[1]DFT
Raman Active Mode (A) 840 cm⁻¹ (at 110 GPa)[3]Matches well with experimental pressure dependence[3]DFT (Barbee calculations)[3]

Table 2: Comparison of Experimental and Computational Data for Black Phosphorus Nitrogen (bp-N)

PropertyExperimental Value (at 140 GPa)Computational Value (at 140 GPa)Computational Method
Lattice Constant (a) 2.1438(6) Å[3]2.1399 Å[3]DFT[3]
Lattice Constant (b) 6.5554(8) Å[3]6.5577 Å[3]DFT[3]
Lattice Constant (c) 2.8534(3) Å[3]2.8255 Å[3]DFT[3]
N-N Bond Length (zigzag) 1.338(6) Å[4]--
N-N Bond Length (armchair) 1.435(7) Å[4]--
Raman Active Mode (Ag) 1001 cm⁻¹[4]Reproduces experimental spectrum[4]DFT[4]
Raman Active Mode (Ag) 1308 cm⁻¹[4]Reproduces experimental spectrum[4]DFT[4]

Experimental and Computational Protocols

A thorough validation requires a clear understanding of the methodologies employed in both experimental synthesis and characterization, and computational modeling.

Experimental Protocols

Synthesis of Polymeric Nitrogen Allotropes:

High-pressure, high-temperature synthesis is the primary method for producing polymeric nitrogen allotropes.[5][6]

  • Sample Loading: Molecular nitrogen (N₂) is loaded into a diamond anvil cell (DAC).

  • Pressurization: The DAC is used to compress the nitrogen sample to pressures typically exceeding 100 GPa.[6]

  • Laser Heating: A high-power laser is focused on the sample to heat it to temperatures often greater than 2000 K, providing the activation energy for the transition from molecular to polymeric nitrogen.[6][7]

Characterization Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): This is a critical technique for determining the crystal structure of the synthesized allotropes. Synchrotron X-ray sources are often used due to the small sample sizes.[7][8][9] The diffraction patterns provide information on lattice parameters and atomic positions.

  • Raman Spectroscopy: This technique is used to probe the vibrational modes of the nitrogen allotropes. The number, position, and intensity of Raman peaks are characteristic of a specific structure and can be directly compared with computational predictions.[2][3] Experiments are typically performed in situ within the DAC.

Computational Protocols

Density Functional Theory (DFT):

DFT is the most common computational method for modeling nitrogen allotropes.[4][10][11]

  • Software: The Vienna Ab initio Simulation Package (VASP) is a widely used software for these calculations.[11][12]

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for accuracy. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is frequently employed.[11] Dispersion corrections (e.g., DFT-D3) are important for accurately modeling van der Waals interactions.[10]

  • Pseudopotentials: The Projector Augmented Wave (PAW) method is commonly used to describe the interaction between core and valence electrons.[11][12]

  • Plane-Wave Basis Set: The electronic wavefunctions are expanded in a plane-wave basis set with a defined energy cutoff.

  • Property Calculations:

    • Structural Optimization: The atomic positions and lattice parameters are relaxed to find the minimum energy structure.

    • Vibrational Frequencies: Phonon calculations are performed to determine the Raman and infrared active vibrational modes.

    • Cohesive Energy: The cohesive energy is calculated as the difference between the energy of the bulk allotrope and the energy of isolated nitrogen atoms, providing a measure of the material's stability and energy content.

Validation Workflow

The process of validating computational models for nitrogen allotropes follows a logical progression, as illustrated in the workflow diagram below. This iterative process of prediction, experimental verification, and model refinement is essential for advancing the discovery and understanding of new nitrogen allotropes.

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Model Propose Computational Model (e.g., DFT Functional, Basis Set) Predict Predict Properties (Structure, Spectra, Energy) Model->Predict Compare Compare Computational and Experimental Data Predict->Compare Synthesize Synthesize Allotrope (High P, High T) Characterize Characterize Properties (XRD, Raman) Synthesize->Characterize Characterize->Compare Refine Refine Computational Model Compare->Refine Discrepancy Validated Validated Model Compare->Validated Agreement Refine->Model

Workflow for validating computational models of nitrogen allotropes.

References

A Comparative Analysis of Tetrazete and Other High-Energy-Density Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Energetic Materials

In the relentless pursuit of superior energetic materials, researchers continuously explore novel molecules with the potential for unprecedented energy release. Among the theoretical constructs, tetrazete (N₄), a metastable all-nitrogen molecule, stands out as a potential game-changer in the field of high-energy-density materials (HEDMs). This guide provides an objective comparison of the predicted performance of this compound with established HEDMs, namely RDX, HMX, and CL-20, supported by available experimental and computational data.

Quantitative Performance Comparison

The performance of a high-energy-density material is primarily characterized by its density, heat of formation, and detonation velocity. The following table summarizes the key performance parameters of this compound (theoretical values) alongside the experimental values for RDX, HMX, and CL-20.

MaterialChemical FormulaDensity (g/cm³)Heat of Formation (kJ/kg)Detonation Velocity (m/s)
This compound (Td-N₄) N₄~2.20 (predicted)[1]~3228 (predicted)[1]~14,900 (estimated)
RDX C₃H₆N₆O₆1.82[2]+2938750[1]
HMX C₄H₈N₈O₈1.91[3][4]+2979100[5]
CL-20 (ε-polymorph) C₆H₆N₁₂O₁₂2.04[6]+4189500

Note: The detonation velocity for this compound is an estimation based on the Kamlet-Jacobs equations using the predicted density and heat of formation. The experimental realization of condensed-phase this compound has not been achieved.

Experimental and Theoretical Protocols

A critical aspect of evaluating HEDMs is understanding their synthesis and decomposition pathways. While this compound remains a synthetic challenge, established protocols exist for the production of RDX, HMX, and CL-20.

Synthesis of this compound (Theoretical and Gas-Phase Experimental)

The synthesis of bulk, stable this compound has not yet been accomplished. Its existence has been fleetingly observed in the gas phase. Theoretical studies propose several synthetic routes, primarily involving the cycloaddition of two dinitrogen (N₂) molecules under extreme conditions or through the decomposition of other nitrogen-rich precursors.[7]

Tetrazete_Synthesis N2_1 N₂ Intermediate [N₂···N₂] Transition State N2_1->Intermediate N2_2 N₂ N2_2->Intermediate This compound This compound (N₄) Intermediate->this compound Cycloaddition Energy High Energy Input (e.g., plasma, pressure) Energy->Intermediate

Caption: A simplified representation of the theoretical decomposition of this compound.

Synthesis of RDX (Bachmann Process)

The Bachmann process is a widely used industrial method for the synthesis of RDX. It involves the nitrolysis of hexamine with nitric acid in the presence of acetic anhydride (B1165640) and ammonium (B1175870) nitrate (B79036).

Experimental Protocol: Bachmann Process for RDX Synthesis

  • Preparation of the Nitrating Mixture: A mixture of acetic anhydride, nitric acid, and ammonium nitrate is prepared and cooled.

  • Addition of Hexamine: Hexamine is slowly added to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

  • Reaction and Aging: The reaction mixture is stirred for a specific period at a controlled temperature to allow for the complete nitration of hexamine.

  • Precipitation and Filtration: The reaction mixture is then quenched with water, causing the RDX to precipitate. The solid RDX is collected by filtration.

  • Purification: The crude RDX is purified by recrystallization from a suitable solvent, such as acetone, to remove impurities. [8][9] Diagram: Experimental Workflow for RDX Synthesis (Bachmann Process)

RDX_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO₃, Acetic Anhydride, NH₄NO₃) Cooling1 Cool Mixture Nitrating_Mixture->Cooling1 Add_Hexamine Slowly Add Hexamine Cooling1->Add_Hexamine Stirring Stir and Age at Controlled Temperature Add_Hexamine->Stirring Quenching Quench with Water Stirring->Quenching Filtration Filter Precipitated RDX Quenching->Filtration Recrystallization Recrystallize from Acetone Filtration->Recrystallization Final_Product Pure RDX Recrystallization->Final_Product

Caption: A flowchart illustrating the key steps in the Bachmann process for RDX synthesis.

Synthesis of HMX (Modified Bachmann Process)

HMX is often produced as a byproduct of the Bachmann process for RDX synthesis. However, specific conditions can be optimized to favor the formation of HMX. This typically involves adjusting the reactant ratios and reaction times.

Experimental Protocol: HMX Synthesis

  • Reactant Preparation: A solution of hexamine in acetic acid is prepared.

  • Nitration: The hexamine solution is added to a mixture of nitric acid and acetic anhydride, often with the addition of ammonium nitrate as a catalyst.

  • Temperature Control: The reaction temperature is carefully controlled, as higher temperatures tend to favor HMX formation.

  • Aging and Precipitation: The reaction mixture is aged for an extended period, followed by the addition of water to precipitate the crude HMX.

  • Purification: The product is purified by recrystallization, often from dimethylformamide (DMF) or acetone. [10]

Synthesis of CL-20 (Hexanitrohexaazaisowurtzitane)

The synthesis of CL-20 is a multi-step process that starts from benzylamine (B48309) and glyoxal (B1671930). The key step is the formation of the isowurtzitane cage structure, followed by nitration.

Experimental Protocol: CL-20 Synthesis

  • Cage Formation: Benzylamine is reacted with glyoxal to form hexabenzylhexaazaisowurtzitane (HBIW).

  • Debenzylation-Acetylation: The benzyl (B1604629) groups of HBIW are removed and replaced with acetyl groups to form tetraacetyldibenzylhexaazaisowurtzitane (TADBIW).

  • Nitrolysis: TADBIW is treated with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, to replace the acetyl and remaining benzyl groups with nitro groups, yielding CL-20.

  • Purification: The crude CL-20 is purified by recrystallization to obtain the desired high-purity ε-polymorph.

Conclusion

Based on theoretical predictions, this compound (N₄) possesses the potential to be a revolutionary high-energy-density material, with a predicted density and heat of formation that far exceed those of conventional HEDMs like RDX, HMX, and CL-20. This translates to a significantly higher estimated detonation velocity. However, the major hurdle for this compound remains its synthesis and stabilization in a condensed phase.

In contrast, RDX, HMX, and CL-20 are well-established HEDMs with proven performance and mature, albeit complex and hazardous, manufacturing processes. For researchers and drug development professionals exploring novel high-energy compounds, the pursuit of stable, high-nitrogen content materials like this compound represents a frontier with immense potential. Continued advancements in computational chemistry and high-pressure synthesis techniques may one day unlock the extraordinary energetic capabilities of this all-nitrogen molecule. For now, RDX, HMX, and particularly CL-20, remain the benchmarks for high-performance energetic materials in practical applications.

References

Unraveling the Stability of Tetrazete: A Comparative Guide to N4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of theoretical studies provides a comparative look at the stability of tetrazete (N₄) and its isomers, molecules of significant interest to researchers in high-energy-density materials (HEDMs). While the synthesis of a stable, bulk form of this compound remains a formidable challenge, extensive computational research has illuminated the potential and pitfalls of its various structural forms. This guide synthesizes key theoretical data on the stability, thermodynamics, and decomposition pathways of the most prominent N₄ isomers, offering valuable insights for scientists and drug development professionals exploring novel nitrogen-rich compounds.

The allure of polynitrogen compounds like this compound lies in their potential to release vast amounts of energy upon decomposition, with the only byproduct being environmentally benign dinitrogen gas (N₂). The energy release stems from the breaking of high-energy single and double nitrogen-nitrogen bonds to form the exceptionally stable N≡N triple bond. However, this inherent potential is inextricably linked to the kinetic stability of the molecule—a significant barrier is required to prevent premature decomposition.

Comparative Stability: Tetrahedral vs. Planar Isomers

Computational studies have primarily focused on two key isomers of this compound: the three-dimensional tetrahedral (Td) structure and the planar, rectangular (D2h) form. Theoretical calculations consistently point to the tetrahedral isomer as the most promising candidate for a metastable HEDM.

In contrast, the planar D2h isomer, often referred to as cyclobutadiene-like this compound, is predicted to be significantly less stable. While of theoretical interest, its decomposition is believed to face a very low energy barrier, making its isolation under normal conditions highly improbable.

Below is a summary of key quantitative data derived from high-level theoretical calculations:

PropertyTetrahedral N₄ (Td)Rectangular N₄ (D2h)Computational MethodReference(s)
Heat of Formation +180.8 kcal/mol (+756.4 kJ/mol)-Based on atomization reaction[1]
+7.92 kJ/g+12.01 kJ/gDFT (B3LYP/6-311++G(d,p))[2][3]
Decomposition Barrier ~61 kcal/molVery lowAb initio theoretical calculations[4][5]
Symmetry TdD2h--
Structure 3D Cage2D Planar Ring--

Note: The heat of formation for the rectangular N₄ isomer is presented in kJ/g as reported in the cited literature. A direct conversion to kcal/mol requires the molar mass, which is consistent for both isomers.

Decomposition Pathways and Kinetic Stability

The primary decomposition pathway for all N₄ isomers is the highly exothermic release of two molecules of dinitrogen gas (N₂). The kinetic stability of each isomer is determined by the energy barrier that must be overcome for this decomposition to occur.

G cluster_isomers N₄ Isomers (Relative Energy) cluster_products Decomposition Products D2h Rectangular N₄ (D₂h) (Higher Energy) N2 2 N₂ (Ground State) D2h->N2 Low Barrier Td Tetrahedral N₄ (T_d) (Lower Energy) Td->N2 High Barrier (~61 kcal/mol)

Relative stability and decomposition of N₄ isomers.

As the diagram illustrates, the tetrahedral N₄ isomer resides in a deeper potential energy well compared to its planar counterpart. The substantial ~61 kcal/mol decomposition barrier suggests that, if synthesized, tetrahedral N₄ could exist as a metastable molecule, kinetically trapped from releasing its stored energy.[4][5] Conversely, the low decomposition barrier of the rectangular isomer indicates it would readily dissociate into dinitrogen.

Methodologies for Theoretical Investigation

The data presented in this guide are the result of sophisticated computational chemistry techniques, as experimental synthesis and characterization have yet to be achieved. These theoretical "experiments" provide the foundational knowledge of the N₄ system.

Key Computational Protocols:

  • Geometry Optimization: The initial step involves determining the most stable three-dimensional arrangement of atoms for each isomer. This is typically performed using methods like Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p), or ab initio methods like Møller-Plesset perturbation theory (MP2).[2][6]

  • Energy Calculations: Once the geometries are optimized, more accurate single-point energy calculations are often performed to determine the heats of formation and relative energies of the isomers. High-level ab initio methods such as Coupled-Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) and multi-reference methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) are employed for this purpose, often with large basis sets (e.g., aug-cc-pVTZ).[6][7]

  • Transition State Searching: To determine the decomposition barrier, computational methods are used to locate the transition state structure—the highest energy point along the reaction pathway from the isomer to the decomposition products. The energy difference between the isomer and its transition state defines the activation energy barrier.

  • Vibrational Frequency Analysis: These calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).

The workflow for these theoretical investigations can be visualized as follows:

G cluster_energy Energy & Stability Analysis start Propose N₄ Isomer (e.g., Td, D2h) geom_opt Geometry Optimization (DFT, MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (0 Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Not a Minimum high_level_energy High-Level Energy Calculation (CCSD(T), CASPT2) verify_min->high_level_energy Confirmed Minimum ts_search Transition State Search (for Decomposition) high_level_energy->ts_search end Determine Relative Stability & Kinetic Barrier high_level_energy->end verify_ts Verify Transition State (1 Imaginary Frequency) ts_search->verify_ts verify_ts->ts_search Not a TS barrier_calc Calculate Decomposition Barrier verify_ts->barrier_calc Confirmed Transition State barrier_calc->end

Computational workflow for stability analysis.

Conclusion and Future Outlook

The field of polynitrogen chemistry, particularly the study of this compound, is currently dominated by theoretical predictions. These computational studies are indispensable, guiding future synthetic efforts by identifying the most promising candidates for stable HEDMs. The consensus from a wealth of theoretical data is that while several isomers of N₄ can be envisioned, only the tetrahedral form possesses a significant kinetic barrier to decomposition, marking it as a viable, albeit challenging, synthetic target. The development of novel synthetic pathways, possibly involving high-pressure techniques or the stabilization of N₄ units within larger molecular frameworks, will be crucial to unlocking the energetic potential of this fascinating molecule.

References

A Comparative Spectroscopic Analysis of N4 and Other Key Nitrogen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a spectroscopic comparison of tetranitrogen (N4) with other significant nitrogen species, including dinitrogen (N2), the trinitrogen radical (N3), and various nitrogen oxides. This guide is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.

This publication details the spectroscopic properties of the elusive tetranitrogen (N4) molecule and contrasts them with more common nitrogen species. While N4 has been the subject of considerable theoretical interest, its high instability has made experimental characterization challenging. This guide summarizes the available data, including findings from advanced mass spectrometry techniques that have confirmed its existence.

Data Presentation: Spectroscopic Properties of Nitrogen Species

The following table summarizes key spectroscopic data for N4 and other nitrogen species. Due to its transient nature, experimental spectroscopic data for neutral N4 is limited, and thus, theoretical values are included for comparison, with their theoretical nature clearly indicated.

SpeciesFormulaVibrational Frequencies (cm⁻¹)Bond Length (Å)Electronic Transition Highlights
TetranitrogenN₄Theoretically Predicted (Open-chain, C₂h): ~2274, ~1735, ~1265, ~675, ~530, ~340N/ACharacterized primarily by mass spectrometry; neutral molecule has a lifetime >0.8 µs.
DinitrogenN₂2358.6 (Raman)1.098Strong absorption in the vacuum ultraviolet (VUV) region.
Trinitrogen Radical (linear)N₃ν₃ (asymmetric stretch): ~1657~1.181First excited electronic state (A²Σu) is at 4.56 eV.
Trinitrogen Radical (cyclic)N₃Theoretically Predicted: Vibrational states calculated up to 14500 cm⁻¹N/AIdentified via UV photolysis of chlorine azide.
Nitric OxideNO~1876 (IR)1.151Important in atmospheric chemistry and signaling.
Nitrogen DioxideNO₂ν₁ (sym stretch): 1318, ν₂ (bend): 750, ν₃ (asym stretch): 1618 (IR)1.197Key species in air pollution and the formation of acid rain.
Nitrous OxideN₂Oν₁ (sym stretch): 1285, ν₂ (bend): 589, ν₃ (asym stretch): 2224 (IR)N-N: 1.126, N-O: 1.186A significant greenhouse gas.
Dinitrogen TetroxideN₂O₄Multiple IR and Raman active modes due to its dimeric structure.N-N: 1.78Exists in equilibrium with NO₂.
Dinitrogen PentoxideN₂O₅Complex vibrational spectrum due to its structure.N/AImportant in stratospheric chemistry.

Experimental Protocols

A key technique for the detection and characterization of the short-lived N₄ molecule is Neutralization-Reionization Mass Spectrometry (NRMS) .

Methodology for N₄ Detection via NRMS:

  • Ion Generation: N₄⁺ cations are produced in a high-pressure ion source.

  • Mass Selection: The N₄⁺ ions are accelerated and mass-selected using a mass spectrometer.

  • Neutralization: The mass-selected N₄⁺ ion beam is passed through a collision cell containing a neutral gas (e.g., xenon). Charge exchange occurs, neutralizing the N₄⁺ ions to form N₄ molecules.

  • Ion Removal: Any remaining ions are deflected from the beam path by an electric field.

  • Reionization: The neutral N₄ molecules travel into a second collision cell containing another gas (e.g., oxygen). Collisions with this gas reionize the N₄ molecules back into N₄⁺ cations.

  • Mass Analysis: The reionized N₄⁺ cations are then mass-analyzed by a second mass spectrometer to confirm their mass-to-charge ratio, thus confirming the existence of the neutral N₄ intermediate.

Mandatory Visualization

Experimental_Workflow_NRMS cluster_source Ion Source cluster_ms1 First Mass Spectrometer cluster_neutralization Neutralization Cell cluster_deflection Ion Deflection cluster_reionization Reionization Cell cluster_ms2 Second Mass Spectrometer Ion_Generation N₄⁺ Generation Mass_Selection Mass Selection of N₄⁺ Ion_Generation->Mass_Selection N₄⁺ Beam Neutralization Neutralization (N₄⁺ + Xe -> N₄ + Xe⁺) Mass_Selection->Neutralization Ion_Removal Removal of Remaining Ions Neutralization->Ion_Removal N₄ and Ions Reionization Reionization (N₄ + O₂ -> N₄⁺ + O₂⁻) Ion_Removal->Reionization Neutral N₄ Beam Mass_Analysis Mass Analysis of N₄⁺ Reionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Detector Nitrogen_Fixation_Pathway Atmospheric_N2 Atmospheric N₂ Nitrogenase Nitrogenase Enzyme (Fe-Mo cofactor) Atmospheric_N2->Nitrogenase Reduction Ammonia Ammonia (2NH₃) Nitrogenase->Ammonia Fixation Amino_Acids Amino Acids Ammonia->Amino_Acids Assimilation Plant Plant Uptake Ammonia->Plant Proteins Proteins Amino_Acids->Proteins Plant->Amino_Acids

Navigating the Computational Maze: A Guide to Benchmarking Methods for High-Entropy Diboride Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of High-Entropy Diboride Materials (HEDMs), computational modeling is an indispensable tool. This guide provides an objective comparison of the leading computational methods, supported by experimental data, to aid in the selection of the most appropriate techniques for predicting the properties of these novel materials.

High-Entropy Diborides (HEDMs) are a new class of ultra-high temperature ceramics garnering significant interest for their exceptional mechanical properties and stability at extreme temperatures.[1] The vast compositional space of HEDMs, however, makes purely experimental exploration impractical.[2] Computational methods are therefore crucial for accelerating the discovery and design of new HEDMs with tailored properties.[3][4] This guide compares the performance of key computational techniques: Density Functional Theory (DFT), Machine Learning (ML), Molecular Dynamics (MD), and the Calculation of Phase Diagrams (CALPHAD) method.

At a Glance: Comparison of Computational Methods for HEDMs

The selection of a computational method hinges on the desired property prediction, required accuracy, and available computational resources. The following table summarizes the key characteristics of the most prevalent methods.

Computational MethodPredicted PropertiesReported PerformanceInput DataComputational Cost
Density Functional Theory (DFT) Mechanical properties (hardness, elastic moduli), Phase stability, Thermodynamic properties, Melting points.[2][5]High accuracy in predicting mechanical properties and phase formation.[3][5]Atomic composition and crystal structure.High
Machine Learning (ML) Phase stability (single vs. multi-phase), Melting point, Hardness.[4][6][7]k-Nearest Neighbor (kNN) models show ~90-93.75% accuracy in phase prediction.[4][7] Gradient Boosting Regression (GBR) models effectively predict melting points.[6]Datasets from high-throughput DFT calculations or experiments, materials descriptors (e.g., valence electron concentration, atomic radius).[2][6]Low to Medium
Molecular Dynamics (MD) Thermo-mechanical properties, Structural and mechanical properties at various temperatures.[6][8]Machine Learning Interatomic Potentials (MLIPs) show remarkable accuracy and transferability for both equimolar and non-equimolar HEDM systems.[6]Interatomic potentials (often derived from DFT or ML), initial atomic positions, and velocities.Medium to High
CALPHAD Phase diagrams, Phase stability, Prediction of synthesizability.[3][9]Good accuracy in predicting synthesizability when integrated with ML and compared to DFT.[3]Thermodynamic data from experiments and first-principles calculations.Medium

In-Depth Methodologies

A deeper understanding of the underlying protocols is essential for effectively applying these computational methods.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of HEDMs, high-throughput DFT calculations are employed to build large databases of material properties.[2][5]

Experimental Protocol:

  • Structural Modeling: The disordered nature of HEDMs is often modeled using Special Quasirandom Structures (SQS).[10] These are supercells designed to mimic the random atomic arrangement of the high-entropy material.

  • Calculation: Ab-initio, spin-polarized DFT calculations are performed to determine properties such as elastic constants, moduli, thermal expansion, hardness, and fracture toughness.[5]

  • Property Prediction: For example, hardness can be estimated using physically informed models based on calculated properties like valence electron concentration and atomic radius.[2]

Machine Learning (ML)

ML models are increasingly used to accelerate the design and discovery of new HEDMs by learning from existing data.[4][7]

Experimental Protocol:

  • Data Acquisition: A comprehensive dataset is compiled from high-throughput DFT calculations or experimental results.[2][4]

  • Feature Engineering: A set of physically relevant descriptors is selected. These can include atomic radii, valence electron concentrations, and thermodynamic parameters.[2][6]

  • Model Training: Various ML algorithms, such as k-Nearest Neighbor (kNN) for classification (e.g., predicting single-phase vs. multi-phase) or Gradient Boosting Regression (GBR) for regression (e.g., predicting melting point), are trained on the dataset.[6][7]

  • Validation: The model's predictive accuracy is evaluated using techniques like cross-validation.[11][12]

Molecular Dynamics (MD)

MD simulations are used to study the time evolution of a system of interacting atoms, providing insights into thermo-mechanical properties.

Experimental Protocol:

  • Interatomic Potential Development: The accuracy of MD simulations heavily relies on the quality of the interatomic potential. Machine Learning Interatomic Potentials (MLIPs), such as Moment Tensor Potentials (MTPs), are trained on DFT data to accurately describe the interactions between atoms in HEDMs.[6][8]

  • Simulation: The MD simulation is run with the developed potential to model the behavior of the HEDM under specific conditions (e.g., high temperature).

  • Property Calculation: Properties like structural and mechanical characteristics are then calculated from the simulation trajectories.[6]

CALPHAD (Calculation of Phase Diagrams)

The CALPHAD method is a computational approach for predicting phase diagrams and thermodynamic properties of multi-component systems.[13][14]

Experimental Protocol:

  • Thermodynamic Database Development: Thermodynamic descriptions of the constituent binary and ternary systems are developed based on experimental data and first-principles calculations.

  • Gibbs Energy Minimization: The Gibbs free energy of the multi-component system is modeled, and the equilibrium phases are predicted by minimizing the total Gibbs free energy.

  • Phase Diagram Calculation: This process is repeated over a range of temperatures and compositions to construct the phase diagram, which is crucial for predicting the synthesizability of single-phase HEDMs.[9]

Visualizing the Computational Workflow

The various computational methods can be integrated into a logical workflow to efficiently screen for and design new HEDMs with desired properties.

HEDM_Computational_Workflow cluster_0 High-Throughput Screening cluster_1 Machine Learning Acceleration cluster_2 In-Depth Analysis of Promising Candidates cluster_3 Experimental Validation DFT High-Throughput DFT Calculations ML_Model Train ML Model (e.g., kNN, GBR) DFT->ML_Model CALPHAD CALPHAD Phase Diagram Prediction CALPHAD->ML_Model ML_Screening Rapid Screening of Large Compositional Space ML_Model->ML_Screening MD_Sim Molecular Dynamics with ML Interatomic Potentials ML_Screening->MD_Sim Promising Candidates Synthesis Synthesis and Characterization MD_Sim->Synthesis Optimized Compositions

Computational workflow for designing High-Entropy Diboride Materials.

Conclusion

The computational design and analysis of High-Entropy Diboride Materials is a multi-faceted endeavor that benefits from a synergistic application of various modeling techniques. High-throughput DFT and CALPHAD methods provide the foundational data for building robust Machine Learning models, which in turn enable the rapid screening of vast compositional spaces. For the most promising candidates, Molecular Dynamics simulations with advanced Machine Learning Interatomic Potentials can offer deep insights into their thermo-mechanical behavior. By understanding the strengths and limitations of each method, researchers can strategically navigate the computational landscape to accelerate the discovery of next-generation materials for extreme environments.

References

Distinguishing Tetrazete from Other Nitrogen Clusters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various nitrogen clusters is paramount for advancing energetic materials and novel chemical synthesis. This guide provides a detailed comparison of the theoretical nitrogen allotrope Tetrazete (planar cyclic N₄) with other key nitrogen clusters, supported by available theoretical and experimental data.

This publication aims to objectively compare the structural and energetic properties of this compound with its tetrahedral isomer (Td N₄), the well-established 5-aminotetrazole (B145819), and the versatile 1,2,4,5-tetrazine. By presenting quantitative data, detailed methodologies, and clear visualizations, this guide serves as a valuable resource for navigating the landscape of high-nitrogen compounds.

Comparative Analysis of Nitrogen Clusters

The following table summarizes the key properties of this compound and other selected nitrogen clusters, offering a clear, quantitative comparison.

PropertyThis compound (planar N₄)Tetrahedral N₄ (Td N₄)5-Aminotetrazole1,2,4,5-Tetrazine
Molecular Formula N₄N₄CH₃N₅C₂H₂N₄
Molecular Weight ( g/mol ) 56.02756.02785.07082.06
Nitrogen Content (%) 10010082.368.3
Structure Cyclic, planar (D₂h symmetry)Tetrahedral (Td symmetry)5-membered aromatic ring with an amino group6-membered aromatic ring
Calculated Density (g/cm³) ~1.441[1]~1.502 - 1.81[1][2]1.502[3]~1.5308[4]
Heat of Formation (kJ/g) High (Theoretical)~7.92 - 16.60 (Theoretical)[1]HighHigh
Stability Highly unstable, short lifetime[5]Metastable (Theoretical)[6]Stable at room temperature, decomposes at 201–205 °C[3][7]Stable solid at room temperature, melting point 55 °C[4]
Synthetic Accessibility Theoretical; proposed synthesis via reduction of N₄⁺ cation[6]Theoretical; has resisted laboratory synthesis[8][9]Synthesizable via established methods[2][3][8][10]Synthesizable via established methods[11][12][13][14][15]
Key Feature Predicted high energy release upon decomposition to 2N₂[5]Predicted to be a high-energy-density material[1][8][9]Used as a gas generant and precursor for energetic materials[3][16][17]Versatile building block in bioorthogonal chemistry and for energetic materials[11][13][15][18]

Visualizing the Structures and Decomposition of Nitrogen Clusters

The following diagrams, generated using the DOT language, illustrate the molecular structures of the compared nitrogen clusters and the theoretical decomposition pathway of this compound.

Figure 1: Molecular structures of selected nitrogen clusters.

Theoretical Decomposition of this compound This compound This compound (N₄) TransitionState Transition State This compound->TransitionState Decomposition Dinitrogen 2 x Dinitrogen (2N₂) TransitionState->Dinitrogen Large Energy Release

Figure 2: Decomposition pathway of this compound.

Experimental and Theoretical Methodologies

Synthesis Protocols

5-Aminotetrazole: A common and efficient one-pot synthesis involves the treatment of cyanamide (B42294) with hydrazine (B178648) hydrochloride to form aminoguanidine (B1677879) hydrochloride. This intermediate is then diazotized, and subsequent heat-induced cyclization in the presence of a base like ammonia (B1221849) or sodium hydroxide (B78521) yields the anhydrous product.[3] Another method involves the reaction of dicyandiamide (B1669379) with sodium azide (B81097) in the presence of an acid reagent with a pKa between 3 and 7, at an elevated temperature.[2]

1,2,4,5-Tetrazine: A general synthesis procedure involves the reaction of a nitrile with hydrazine to form a dihydrotetrazine intermediate. This intermediate is then oxidized, for example with sodium nitrite (B80452) in an acidic aqueous solution, to yield the final tetrazine product.[11][15] The Pinner synthesis, which utilizes iminoesters as starting materials, is another established route to 3,6-disubstituted 1,2,4,5-tetrazines.[12]

Theoretical and Observational Methods

This compound (planar N₄) and Tetrahedral N₄ (Td N₄): As these are primarily theoretical molecules, their properties are investigated using computational quantum chemistry methods. Density Functional Theory (DFT) and high-level ab initio methods such as Coupled-Cluster (CCSD and CCSD(T)) are employed to calculate their structures, energies, heats of formation, and vibrational frequencies.[1][8][9][19][20] For the fleeting experimental observation of this compound, techniques like neutralization-reionization mass spectrometry have been used.[6]

Characterization Techniques

The characterization of synthesized nitrogen clusters relies on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure of organic-substituted nitrogen heterocycles like 5-aminotetrazole and 1,2,4,5-tetrazines.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and provides information about the bonding within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • X-ray Crystallography: This technique provides definitive information about the solid-state structure of crystalline compounds, including bond lengths and angles.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition temperatures of these energetic materials.

This guide provides a foundational understanding of the key differences between this compound and other significant nitrogen clusters. For researchers in the field, this comparative analysis can inform the design of new high-energy-density materials and the exploration of novel chemical pathways.

References

Synthesis of Tetrazete: A Review of a Scientific Pursuit

Author: BenchChem Technical Support Team. Date: December 2025

To date, there is no peer-reviewed evidence describing the successful synthesis of a stable, isolable tetrazete (N₄) molecule under ambient conditions. This all-nitrogen molecule, a potential high-energy density material, has been a subject of intense theoretical interest for decades, but its experimental creation remains an unsolved challenge in chemistry.[1]

While various synthetic routes have been proposed based on computational models, none have resulted in an observable yield of the molecule.[1] The primary obstacle is the inherent instability of the N₄ structure, which readily decomposes into two highly stable dinitrogen (N₂) molecules in a process that releases a significant amount of energy, approximately 800 kJ/mol.[1][2]

Transient Detection in the Gas Phase

The closest approach to a synthesis was reported in 2002, where a gaseous N₄ molecule was detected following the one-electron reduction of a gaseous N₄⁺ cation using a specialized technique called neutralization-reionization mass spectrometry.[1] However, the detected molecule was extremely short-lived, with a lifetime on the order of a few microseconds, precluding its isolation or further experimental study.[1] This transient existence does not constitute a practical synthesis for creating a substance that can be handled, characterized, or utilized.

Theoretical Studies and Proposed Pathways

The quest for this compound has led to numerous theoretical investigations into its structure, stability, and potential synthetic pathways. Computational chemistry predicts that the ground state of the molecule is not a stable ring or tetrahedron but rather a bent, linear chain.[2] Proposed, yet unproven, synthesis strategies have included:

  • The reaction of a nitrogen atom with an azide (B81097) (N₃) radical.[1]

  • The binding of two excited N₂ molecules.[1]

  • The extrusion of N₄ from larger, unstable polycyclic precursor molecules.[1]

These avenues remain theoretical and have not been successfully demonstrated in a laboratory setting to produce stable this compound.

Conclusion: An Elusive Target

The synthesis of this compound is a significant challenge in the field of high-energy-density materials. Due to the lack of successful and reproducible synthesis methods in peer-reviewed literature, a comparison of different synthetic routes, quantitative data, or detailed experimental protocols is not possible at this time. The scientific community's understanding of this compound is currently confined to theoretical predictions and the fleeting observation of a highly transient species in the gas phase. Therefore, a guide comparing practical synthesis methodologies cannot be constructed.

To illustrate the conceptual challenge, the logical workflow for investigating a hypothetical synthesis is presented below.

G cluster_0 Phase 1: Theoretical & Computational Analysis cluster_1 Phase 2: Experimental Attempts cluster_2 Phase 3: Outcome Analysis T1 Quantum Chemical Calculations T2 Predict Stability & Spectroscopic Signatures T1->T2 T3 Propose Synthetic Pathways T2->T3 E1 Synthesize Precursor Molecules T3->E1 Guide Experiment E2 Attempt N4 Formation (e.g., Photolysis, Pyrolysis) E1->E2 E3 Detection & Characterization (Mass Spectrometry, etc.) E2->E3 O1 Stable N4 Isolated? E3->O1 Analyze Data O2 No (Current Status) O1->O2 Decomposition to 2N2 O3 Yes O1->O3

Caption: Logical workflow for the investigation of this compound synthesis.

References

A Researcher's Guide to Replicating N4-Acetylcytidine (ac4C) Detection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of N4-Acetylcytidine (ac4C) Detection Methodologies

N4-acetylcytidine (ac4C) is a crucial RNA modification involved in a variety of cellular processes, including the regulation of mRNA stability and translation. Its detection and quantification are vital for understanding its role in health and disease. This guide provides an objective comparison of current methodologies for ac4C detection, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Comparison of N4-Acetylcytidine (ac4C) Detection Methods

The accurate detection of ac4C can be achieved through several distinct methods, each with its own set of advantages and limitations. The primary approaches can be categorized as antibody-based immunoprecipitation followed by sequencing (acRIP-seq) and sequencing-based methods that rely on chemical modification (ac4C-seq, RedaC:T-seq, and the enhanced RetraC:T).

Method Principle Resolution Quantitative Advantages Limitations
acRIP-seq Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.Low (Region-specific)Semi-quantitativeGood sensitivity and specificity due to antibody affinity; signal amplification is possible.[1][2]Resolution is limited to the size of RNA fragments (typically 100-200 nt); antibody specificity can be a concern.
ac4C-seq Chemical reduction of ac4C to a tetrahydro-ac4C adduct using sodium cyanoborohydride (NaCNBH₃), leading to C-to-T transitions during reverse transcription.[3]Single-nucleotideYesProvides single-base resolution, allowing for precise mapping of ac4C sites.[3]The use of NaCNBH₃ can lead to RNA degradation.[2]
RedaC:T-seq Chemical reduction of ac4C using sodium borohydride (B1222165) (NaBH₄), which also induces C-to-T mismatches at modified sites during reverse transcription.Single-nucleotideYesOffers single-base resolution for ac4C mapping.Relatively low efficiency, with less than 20% of C-to-T mismatches at fully modified sites.
RetraC:T An enhanced version of RedaC:T-seq that incorporates a modified dNTP (2-amino-dATP) during reverse transcription to increase the efficiency of C-to-T mismatches at reduced ac4C sites.Single-nucleotideYesSignificantly improves the detection efficiency of ac4C compared to RedaC:T-seq.Requires specialized reagents (modified dNTPs).

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of results. Below are summaries of the methodologies for the key ac4C detection techniques.

acRIP-seq (Acetylated RNA Immunoprecipitation and Sequencing)
  • RNA Isolation and Fragmentation: Isolate total RNA from the cells or tissues of interest. Purify poly(A) RNA to enrich for mRNA. Fragment the RNA to a size of approximately 100-200 nucleotides.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for N4-acetylcytidine. This antibody will bind to the RNA fragments containing the ac4C modification.

  • Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA. Elute the bound RNA from the antibody.

  • Library Preparation and Sequencing: Construct a sequencing library from the enriched RNA fragments. Perform high-throughput sequencing to identify the ac4C-containing RNA regions.

ac4C-seq (N4-acetylcytidine sequencing)
  • RNA Treatment: Treat the total RNA with sodium cyanoborohydride (NaCNBH₃) under acidic conditions. This chemically reduces ac4C to a tetrahydro-N4-acetylcytidine adduct.

  • Reverse Transcription: Perform reverse transcription on the treated RNA. The reduced ac4C will cause the reverse transcriptase to misincorporate a thymine (B56734) (T) instead of a guanine (B1146940) (G) opposite the modified cytosine (C).

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA. High-throughput sequencing will reveal C-to-T transitions at the locations of ac4C modifications.

RedaC:T-seq (Reduction and C-to-T sequencing)
  • RNA Reduction: Treat total RNA with sodium borohydride (NaBH₄). This reduces ac4C to a tetrahydro-ac4C derivative.

  • Reverse Transcription: During reverse transcription, the reduced base will be read as a thymine (T).

  • Sequencing and Analysis: Sequence the cDNA library and analyze the data for C-to-T mutations to identify ac4C sites.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in N4-acetylcytidine metabolism and its detection is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_sequencing Sequencing-Based Detection cluster_antibody Antibody-Based Detection RNA Sample RNA Sample Chemical Reduction Chemical Reduction RNA Sample->Chemical Reduction NaCNBH3 (ac4C-seq) or NaBH4 (RedaC:T-seq) Reverse Transcription Reverse Transcription Chemical Reduction->Reverse Transcription C to T mismatch Library Preparation Library Preparation Reverse Transcription->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Bioinformatic Analysis Bioinformatic Analysis High-Throughput Sequencing->Bioinformatic Analysis Identify C>T transitions RNA Sample 2 RNA Sample RNA Fragmentation RNA Fragmentation RNA Sample 2->RNA Fragmentation Immunoprecipitation Immunoprecipitation RNA Fragmentation->Immunoprecipitation anti-ac4C Antibody Library Preparation 2 Library Preparation 2 Immunoprecipitation->Library Preparation 2 Library Preparation High-Throughput Sequencing 2 High-Throughput Sequencing 2 Library Preparation 2->High-Throughput Sequencing 2 High-Throughput Sequencing Bioinformatic Analysis 2 Bioinformatic Analysis 2 High-Throughput Sequencing 2->Bioinformatic Analysis 2 Identify enriched regions

Overview of N4-acetylcytidine detection workflows.
NAT10-Mediated Wnt/β-catenin Signaling Pathway

N-acetyltransferase 10 (NAT10) is the enzyme responsible for writing the ac4C modification. It has been shown to play a role in the Wnt/β-catenin signaling pathway, a critical pathway in development and disease. NAT10 can mediate the ac4C modification of KIF23 mRNA, leading to its stabilization and subsequent activation of the Wnt/β-catenin pathway.[4][5]

Wnt_pathway NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification (stabilization) KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein Translation GSK3B GSK-3β KIF23_protein->GSK3B Inhibition beta_catenin β-catenin GSK3B->beta_catenin Phosphorylation (degradation) nucleus Nucleus beta_catenin->nucleus Translocation TCF_LEF TCF/LEF nucleus->TCF_LEF target_genes Target Gene Expression TCF_LEF->target_genes Activation

NAT10's role in the Wnt/β-catenin signaling pathway.
PARP-Dependent Recruitment of ac4C RNA to DNA Damage Sites

Recent studies have implicated ac4C in the DNA damage response. Upon DNA damage, Poly (ADP-ribose) polymerase (PARP) is activated and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit DNA repair proteins. The recruitment of ac4C-containing RNA to these damage sites is dependent on PARP activity, suggesting a role for acetylated RNA in DNA repair.[6]

DNA_damage_pathway DNA_damage DNA Damage (e.g., Single-Strand Break) PARP1 PARP1 DNA_damage->PARP1 Activation PAR_chains PAR Chains PARP1->PAR_chains Synthesis DDR_proteins DNA Damage Response Proteins PAR_chains->DDR_proteins Recruitment ac4C_RNA ac4C RNA PAR_chains->ac4C_RNA Recruitment Chromatin_remodeling Chromatin Remodeling DDR_proteins->Chromatin_remodeling ac4C_RNA->Chromatin_remodeling DNA_repair DNA Repair Chromatin_remodeling->DNA_repair

PARP-dependent recruitment of ac4C RNA in DNA repair.
NAT10 and NF-κB Signaling

The expression of the N4-acetylcytidine writer, NAT10, can be regulated by the NF-κB signaling pathway. The p65 subunit of NF-κB can directly bind to the promoter of the NAT10 gene, leading to its transcriptional activation. This creates a feedback loop where inflammatory signals can influence the epitranscriptome.[5][7]

NFkB_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NAT10_promoter NAT10 Promoter Nucleus->NAT10_promoter p65 binds to NAT10_transcription NAT10 Transcription NAT10_promoter->NAT10_transcription Activation

Regulation of NAT10 expression by the NF-κB pathway.

References

The Quest for Tetrazete (N₄): A Comparative Overview of Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazete (N₄), a high-energy allotrope of nitrogen, has garnered significant interest from the scientific community due to its potential as an environmentally friendly high-energy-density material (HEDM).[1] Composed solely of nitrogen atoms, its decomposition would yield only nitrogen gas, making it a theoretically ideal "green" energetic material. However, the synthesis of stable, bulk this compound under ambient conditions remains a formidable challenge in synthetic chemistry.[1] This guide provides a comparative analysis of the theoretical and experimental methods explored for the synthesis of this compound, alongside a practical comparison of established synthetic routes for the closely related and more stable 1,2,4,5-tetrazine (B1199680) ring system, a key structural motif in various functional molecules.

The Elusive Nature of this compound (N₄)

Numerous theoretical studies have investigated the structure and stability of this compound, predicting a high degree of instability.[1][2] The molecule readily dissociates into two molecules of dinitrogen (N₂), a process that is highly exothermic, releasing approximately 800 kJ/mol of energy.[2]

Experimental efforts to synthesize and observe this compound have been limited and have not yielded stable, isolable quantities. Key approaches that have been investigated include:

  • Gas-Phase Synthesis by Neutralization-Reionization Mass Spectrometry: In 2002, a significant breakthrough was the synthesis of gaseous N₄ molecules through the one-electron reduction of the gaseous N₄⁺ cation using neutralization-reionization mass spectrometry. However, the resulting this compound molecule exhibited a very short lifetime of only a few microseconds at room temperature.[1]

  • Nitrogen Plasma Discharge: Researchers have explored the generation of nitrogen plasma through microwave or electrical discharge in gaseous N₂ followed by quenching on a cold window (6.2–35 K). While some infrared spectroscopic data from these experiments have been tentatively attributed to the formation of tetrahedral N₄, this method has not led to the isolation of the compound.[1]

  • Proposed but Unsuccessful Routes: Other proposed synthetic pathways, such as the reaction of a nitrogen atom with a N₃ radical, the combination of two excited N₂ molecules, and the extrusion of N₄ from polycyclic precursors, have been considered but have not resulted in an observable yield of this compound.[1]

Due to the transient nature of this compound and the lack of robust, reproducible synthesis methods yielding isolable product, a direct comparative analysis of different synthetic protocols with quantitative data is not currently feasible.

A Practical Alternative: Comparative Synthesis of 1,2,4,5-Tetrazines

In contrast to the instability of this compound, the 1,2,4,5-tetrazine core is a stable aromatic heterocyclic system that is a crucial component in materials science, coordination chemistry, and bioorthogonal chemistry.[3][4] The synthesis of substituted 1,2,4,5-tetrazines is well-established. Below is a comparative analysis of two common methods for the synthesis of the 1,2,4,5-tetrazine ring.

Comparative Data of 1,2,4,5-Tetrazine Synthesis Methods
ParameterMethod 1: Pinner-type Synthesis from Formamidinium Acetate (B1210297)Method 2: Metal-Catalyzed Synthesis from Nitriles
Starting Materials Formamidinium acetate, Hydrazine (B178648) hydrate (B1144303), Sodium nitrite (B80452), Acetic acidAlkyl or Aromatic Nitriles, Hydrazine, Lewis Acid Catalyst (e.g., Ni(OTf)₂, Zn(OTf)₂)
Key Steps 1. Formation of dihydro-1,2,4,5-tetrazine2. Oxidation to 1,2,4,5-tetrazineOne-pot reaction
Reaction Conditions Step 1: 0 °C, 1 hStep 2: 0 °C, 3.5 hVaries with substrate, typically elevated temperatures
Reported Yield Up to 26% for unsubstituted 1,2,4,5-tetrazine[5]24% to 95% for various substituted tetrazines[3]
Catalyst Required NoYes (e.g., Ni(OTf)₂, Zn(OTf)₂)
Substrate Scope Primarily for unsubstituted or symmetrically substituted tetrazinesBroad scope including alkyl and aromatic nitriles, allowing for symmetric and asymmetric products[3]
Advantages Utilizes simple starting materials.High yields, broad substrate scope, one-pot procedure.[3]
Disadvantages Lower yields, multi-step process, isolation can be difficult due to sublimation.[5]Requires a metal catalyst, may require optimization for different substrates.

Experimental Protocols

Method 1: Synthesis of Unsubstituted 1,2,4,5-Tetrazine from Formamidinium Acetate

This two-step methodology involves the formation of an intermediate dihydro-1,2,4,5-tetrazine, which is subsequently oxidized.[5]

Step 1: Formation of Dihydro-1,2,4,5-tetrazine

  • Formamidinium acetate and hydrazine hydrate are reacted in a suitable solvent such as methylene (B1212753) chloride or methanol.

  • The reaction mixture is maintained at 0 °C for 1 hour.[5]

  • The intermediate dihydro-1,2,4,5-tetrazine is isolated.

Step 2: Oxidation to 1,2,4,5-Tetrazine

  • The isolated intermediate is dissolved in glacial acetic acid.

  • An equimolar amount of sodium nitrite is added to the solution at 0 °C.

  • The reaction is allowed to proceed for 3.5 hours.[5]

  • The final product, 1,2,4,5-tetrazine, is isolated as dark red crystals.[5]

Method 2: Metal-Catalyzed One-Pot Synthesis of 3,6-Disubstituted-1,2,4,5-Tetrazines from Nitriles

This method provides a direct route to symmetrically and asymmetrically substituted 1,2,4,5-tetrazines from nitriles and hydrazine, catalyzed by Lewis acids like nickel or zinc triflate.[3]

General Procedure:

  • The chosen nitrile (or a mixture of two different nitriles for asymmetric tetrazines) is combined with hydrazine.

  • A catalytic amount (e.g., 5 mol %) of a Lewis acid catalyst, such as Ni(OTf)₂ or Zn(OTf)₂, is added to the reaction mixture.[3]

  • The reaction is stirred, often at an elevated temperature, until completion.

  • The resulting 3,6-disubstituted-1,2,4,5-tetrazine is isolated and purified, typically by silica (B1680970) flash chromatography.[3]

Visualizing the Synthesis Pathways

Pinner_Synthesis formamidinium Formamidinium Acetate dihydro Dihydro-1,2,4,5-tetrazine formamidinium->dihydro 0 °C, 1h hydrazine Hydrazine Hydrate hydrazine->dihydro 0 °C, 1h tetrazine 1,2,4,5-Tetrazine dihydro->tetrazine Oxidation 0 °C, 3.5h oxidant NaNO₂ / Acetic Acid oxidant->tetrazine Oxidation 0 °C, 3.5h

Caption: Pinner-type synthesis of 1,2,4,5-tetrazine.

Metal_Catalyzed_Synthesis nitrile1 R₁-CN amidrazone Amidrazone Intermediate nitrile1->amidrazone One-pot reaction nitrile2 R₂-CN nitrile2->amidrazone One-pot reaction hydrazine_cat Hydrazine hydrazine_cat->amidrazone One-pot reaction catalyst Ni(OTf)₂ or Zn(OTf)₂ catalyst->amidrazone Catalyst tetrazine_sub 3,6-Disubstituted-1,2,4,5-Tetrazine amidrazone->tetrazine_sub

Caption: Metal-catalyzed one-pot synthesis of substituted 1,2,4,5-tetrazines.

References

A Comparative Analysis of Tetrazole-Based Energetic Materials and Traditional Explosives

Author: BenchChem Technical Support Team. Date: December 2025

The field of energetic materials is continuously evolving, driven by the demand for compounds with superior performance, enhanced safety, and reduced environmental impact. High-nitrogen tetrazole-based compounds have emerged as a promising class of energetic materials, offering significant advantages over traditional explosives like 2,4,6-trinitrotoluene (B92697) (TNT), 1,3,5-trinitro-1,3,5-triazinane (RDX), and 1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX).[1] This guide provides a detailed comparison of the performance characteristics of tetrazole derivatives against these conventional materials, supported by experimental data and methodologies.

The primary advantages of tetrazole-based energetic materials stem from their unique chemical structure. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, imparts several desirable properties:

  • High Nitrogen Content: This leads to a high heat of formation and the release of a large amount of energy upon detonation, primarily forming environmentally benign nitrogen gas.[2][3]

  • High Heats of Formation: The endothermic nature of the tetrazole ring contributes significantly to the overall energy output of the material.[3][4]

  • Good Thermal Stability: Many tetrazole derivatives exhibit acceptable thermal stability, a critical factor for safe handling and storage.[2][5]

  • Reduced Sensitivity: Through molecular modification, tetrazole compounds can be designed to be less sensitive to mechanical stimuli like impact and friction compared to some traditional explosives.[2][6]

  • Structural Versatility: The tetrazole ring can be functionalized with various energetic groups (e.g., -NO2, -N3) or linked to other heterocyclic rings to fine-tune the energetic properties.[4][7]

Quantitative Performance Comparison

The following table summarizes the key performance parameters of selected tetrazole-based energetic materials compared to traditional explosives. The data is compiled from various research publications and computational studies.

Compound Name/AcronymChemical FormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
Traditional Energetic Materials
TNTC₇H₅N₃O₆1.656.9019.015353
RDXC₃H₆N₆O₆1.828.7534.07.5120
HMXC₄H₈N₈O₈1.919.1039.07.4120
Tetrazole-Based Energetic Materials
H₃TTTC₆H₃N₁₃1.737.4322.4>40>360
[N₂H₅]₃[TTT]C₆H₁₅N₁₉1.758.0624.8>40>360
TMTC₄H₇N₁₁1.658.42->40>360
3-β (a methylene-bridged tetrazole)C₃H₄N₁₀O₄1.888.8533.51.5-3168
TKX-50C₂H₈N₁₀O₄1.929.6942.150360

Experimental Protocols

The characterization and performance evaluation of energetic materials involve a series of standardized experimental and computational methods.

1. Synthesis and Characterization:

  • Synthesis: Tetrazole-based energetic materials are typically synthesized through multi-step organic reactions. A common final step involves a [2+3] dipolar cycloaddition of an azide (B81097) with a nitrile.[8] The synthesized compounds are then purified, often by recrystallization.

  • Structural Characterization: The chemical structure of the new compounds is confirmed using various spectroscopic techniques, including:

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To determine the precise arrangement of atoms in the molecule.[4][10]

    • Elemental Analysis: To confirm the elemental composition.

    • Single-Crystal X-ray Diffraction: To determine the exact three-dimensional molecular structure and crystal packing, which is crucial for density calculations.[10]

2. Physicochemical and Energetic Properties Determination:

  • Density Measurement: The crystal density is typically measured using a gas pycnometer at a controlled temperature (e.g., 25°C).[11]

  • Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature (Tdec), which is a key indicator of thermal stability.[2][8]

  • Heat of Formation (HOF): The heat of formation can be determined experimentally using bomb calorimetry or calculated using computational chemistry methods like Gaussian.[4][9]

  • Detonation Performance Calculation: The detonation velocity (Vdet) and detonation pressure (Pdet) are often calculated using specialized software like EXPLO5 or Cheetah, which utilize the compound's density and heat of formation as inputs.[9][10] These calculations are based on thermodynamic principles and equations of state for the detonation products. The Kamlet-Jacobs equations are also a common method for estimating detonation properties.[12][13]

  • Sensitivity Testing:

    • Impact Sensitivity (IS): Determined using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) standard method. The result is given as the energy in Joules (J) at which a 50% probability of explosion occurs.[9]

    • Friction Sensitivity (FS): Measured using a friction apparatus, also often following BAM standards. The result is the force in Newtons (N) at which a 50% probability of explosion is observed.[6]

Visualizing Energetic Material Relationships

The following diagrams illustrate key concepts in the comparison of energetic materials.

Energetic_Material_Properties_Trade_off cluster_performance Performance cluster_safety Safety cluster_tetrazoles Tetrazole Advantages Detonation_Velocity Detonation Velocity Low_Impact_Sensitivity Low Impact Sensitivity Detonation_Velocity->Low_Impact_Sensitivity often inversely related Detonation_Pressure Detonation Pressure Low_Friction_Sensitivity Low Friction Sensitivity Detonation_Pressure->Low_Friction_Sensitivity often inversely related Density High Density Density->Detonation_Velocity increases Density->Detonation_Pressure increases High_Thermal_Stability High Thermal Stability High_Nitrogen_Content High Nitrogen Content High_Nitrogen_Content->Detonation_Velocity improves High_Heat_of_Formation High Heat of Formation High_Heat_of_Formation->Detonation_Pressure improves

Caption: Relationship between properties of energetic materials.

The diagram above illustrates the general trade-off between performance and safety in energetic materials. High performance characteristics, such as detonation velocity and pressure, are often associated with higher sensitivity. The advantages of tetrazoles, such as high nitrogen content and high heat of formation, contribute directly to their enhanced performance.

Experimental_Workflow Synthesis Synthesis of Tetrazole Compound Characterization Structural Characterization (NMR, IR, X-ray Diffraction) Synthesis->Characterization Properties Physicochemical Property Measurement (Density, Thermal Stability) Characterization->Properties Calculation Computational Performance Prediction (EXPLO5, Gaussian) Properties->Calculation Sensitivity Mechanical Sensitivity Testing (Impact, Friction) Properties->Sensitivity Evaluation Comparative Evaluation Calculation->Evaluation Sensitivity->Evaluation

Caption: Workflow for developing and evaluating new energetic materials.

This flowchart outlines the typical experimental and computational workflow for the development and characterization of new energetic materials, from initial synthesis to final performance evaluation.

References

Cross-Validation of Characterization Methods: SEC and DLS for Protein Aggregation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In biopharmaceutical development, ensuring the stability and quality of protein therapeutics is paramount.[1][2] Protein aggregation is a critical quality attribute that must be closely monitored as it can impact the safety and efficacy of a drug.[3][4] Because no single analytical method can fully capture the complexity of protein aggregation, regulatory bodies emphasize the use of orthogonal techniques for comprehensive characterization.[1][5][6] This guide compares two widely used methods for analyzing protein size variants: Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[7] Larger molecules, such as aggregates, elute first, while smaller monomers are retained longer.[5][7] SEC is considered a gold standard for the quantitative analysis of protein aggregates and fragments.[8]

Dynamic Light Scattering (DLS) is a non-invasive technique that measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[9][10] This information is used to determine the hydrodynamic size distribution of the particles.[10] DLS is highly sensitive to the presence of large aggregates, even at very low concentrations.[6][11][12]

Comparative Analysis

Cross-validation of SEC and DLS provides a more complete picture of a protein sample's aggregation state.[8] SEC offers high-resolution separation and quantification of different species (monomers, dimers, higher-weight species), while DLS provides a rapid assessment of the overall size distribution and is particularly sensitive to the formation of large aggregates that might be filtered out by an SEC column.[8][13]

Quantitative Data Comparison

The following table summarizes typical data obtained from analyzing a monoclonal antibody (mAb) sample containing aggregates using both SEC-UV and DLS.

ParameterSEC-UVDLSMethod Principle
Monomer 98.5%99.0% (by Mass)Chromatographic Separation
Dimer 1.2%< 1.0% (by Mass)Light Scattering
High Molecular Weight Species (HMWS) 0.3%DetectedMeasures size distribution
Mean Hydrodynamic Radius (Rh) Not Directly Measured5.5 nmBased on hydrodynamic volume
Polydispersity Index (PDI) Not Applicable0.15Indicates breadth of size distribution

This table represents illustrative data and actual results will vary based on the sample and specific experimental conditions.

Experimental Protocols

1. High-Performance Size-Exclusion Chromatography (HP-SEC)

This protocol is a standard method for the analysis of monoclonal antibody aggregation.

Objective: To separate and quantify monomer, dimer, and higher molecular weight species (HMWS) of a purified monoclonal antibody.

Materials:

  • System: An HPLC or UHPLC system with a UV detector (280 nm).

  • Column: ACQUITY Premier Protein SEC (250 Å, 1.7 µm, 4.6 x 150 mm) or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.[4][7]

  • Sample: Monoclonal antibody sample, diluted to 1.0 mg/mL in the mobile phase.

  • Standards: Protein standard mix for molecular weight calibration (e.g., γ-globulin, ovalbumin, myoglobin).[3]

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the molecular weight standard solution to calibrate the column and determine the retention times for known species.[3]

  • Sample Preparation: Centrifuge the mAb sample at 14,000 x g for 5 minutes to remove any large, insoluble particles. Dilute the supernatant to a final concentration of 1.0 mg/mL using the mobile phase.

  • Sample Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm for approximately 15 minutes.

  • Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and HMWS. Calculate the relative percentage of each species based on the peak area.

2. Dynamic Light Scattering (DLS)

This protocol outlines the measurement of protein size distribution and detection of aggregates.

Objective: To determine the hydrodynamic radius and polydispersity of a protein sample in its native solution state.

Materials:

  • System: A DLS instrument (e.g., Zetasizer Nano or similar).[13]

  • Cuvette: Low-volume disposable or quartz cuvette.[14]

  • Sample: Monoclonal antibody sample at a concentration of 1.0 mg/mL.

  • Buffer: The same buffer used for the SEC mobile phase or the protein's formulation buffer.

Procedure:

  • Instrument Setup: Set the instrument temperature to 25°C. Enter the solvent viscosity and refractive index parameters into the software.

  • Sample Preparation: Filter the protein sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to a final volume of approximately 50 µL.[14]

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate for at least 3 minutes.[14]

  • Data Acquisition: Perform the measurement using an appropriate acquisition time (e.g., 300 seconds).[14] The instrument software will collect the scattered light intensity data and generate an autocorrelation function.

  • Data Analysis: The software will analyze the autocorrelation function to calculate the Z-average hydrodynamic radius and the Polydispersity Index (PDI).[10] The intensity distribution can be converted to a mass or volume distribution to estimate the relative abundance of different species.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for cross-validating protein characterization using SEC and DLS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_dls DLS Analysis cluster_comp Data Comparison cluster_conclusion Conclusion ProteinSample Protein Sample SEC Size-Exclusion Chromatography ProteinSample->SEC DLS Dynamic Light Scattering ProteinSample->DLS SEC_Data Quantitative Data (% Monomer, % Aggregate) SEC->SEC_Data Compare Compare Results SEC_Data->Compare DLS_Data Size Distribution (Rh, PDI) DLS->DLS_Data DLS_Data->Compare Conclusion Comprehensive Aggregation Profile Compare->Conclusion

Caption: Workflow for orthogonal characterization of protein aggregation.

By employing both SEC and DLS, researchers can gain a more robust and reliable understanding of protein aggregation, leveraging the quantitative, high-resolution power of SEC and the high sensitivity of DLS to large aggregates. This orthogonal approach is crucial for ensuring the quality and safety of biopharmaceutical products.[1][6]

References

A Critical Evaluation of Tetrazete (N₄) Synthesis Claims

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of a stable, neutral allotrope of nitrogen has been a "holy grail" in the field of high-energy-density materials. Among the hypothetical candidates, tetrazete (N₄), a four-membered nitrogen ring, has garnered significant theoretical interest. However, a critical review of the scientific literature reveals that claims of its synthesis are limited to the detection of a transient, gaseous species, a far cry from the creation of a stable, isolable material. This guide provides a comprehensive comparison of the evidence for N₄ with successfully synthesized polynitrogen alternatives, offering researchers a clear perspective on the current state of the field.

The Elusive this compound: An Overview of Synthesis Claims

The most significant experimental claim for the existence of neutral this compound (N₄) comes from neutralization-reionization mass spectrometry (NRMS) experiments. This technique involves the generation of a beam of N₄⁺ cations, which are then neutralized by a collision gas to form the short-lived neutral N₄ molecule. This neutral species is then reionized for detection by the mass spectrometer.

While these experiments provide evidence for the existence of a gaseous N₄ molecule with a lifetime on the order of microseconds, it is crucial to understand that this does not constitute a synthesis in the conventional sense. The N₄ molecule was not isolated in bulk, and its extreme instability prevents any practical application.

Comparative Analysis of Polynitrogen Compounds

To contextualize the challenges associated with this compound, it is instructive to compare it with other polynitrogen compounds that have been successfully synthesized and characterized. The following table summarizes key data for N₄, cyclo-pentazolate (cyclo-N₅⁻) salts, and cubic-gauche polymeric nitrogen (cg-N).

Compound/IonFormSynthesis MethodStability/DecompositionKey Characterization
This compound (N₄) Gaseous MoleculeNeutralization-Reionization Mass SpectrometryLifetime of ~1 µsMass Spectrometry
Cyclo-Pentazolate (cyclo-N₅⁻) Salts Crystalline SolidsChemical synthesis from organic precursorsStable at room temperature; decomposition temperatures typically >100°CX-ray Diffraction, NMR, IR Spectroscopy
Cubic-Gauche Polymeric Nitrogen (cg-N) SolidHigh-pressure, high-temperature treatment of N₂ or chemical synthesis from azidesMetastable at ambient conditionsRaman Spectroscopy, X-ray Diffraction

Experimental Protocols: A Closer Look

Neutralization-Reionization Mass Spectrometry for N₄ Detection

The experimental setup for the detection of N₄ via NRMS is a sophisticated, multi-stage process occurring under high vacuum. The following is a generalized protocol based on published experiments:

  • Ion Generation: A precursor gas, such as a mixture of N₂ and a noble gas, is introduced into an ion source. Electron impact ionization leads to the formation of various nitrogen cluster cations, including N₄⁺.

  • Mass Selection: The generated ions are accelerated and guided into a mass selector (e.g., a magnetic sector), which isolates a beam of ions with a specific mass-to-charge ratio (m/z) corresponding to N₄⁺.

  • Neutralization: The mass-selected N₄⁺ ion beam is directed into a collision cell containing a neutral gas (e.g., xenon). Charge exchange between the N₄⁺ ions and the neutral gas results in the formation of neutral N₄ molecules.

  • Ion Deflection: The remaining ions in the beam are removed by an electric field, allowing only the neutral N₄ molecules to proceed.

  • Reionization: The beam of neutral N₄ molecules is passed through a second collision cell containing another gas (e.g., oxygen). Collisions with this gas strip an electron from the N₄ molecules, regenerating N₄⁺ ions.

  • Mass Analysis and Detection: The reionized N₄⁺ ions are then analyzed by a second mass spectrometer and detected, confirming the transient existence of the neutral N₄ molecule.

Synthesis of a Stable cyclo-N₅⁻ Salt: A Representative Protocol

The synthesis of stable pentazolate salts represents a significant breakthrough in polynitrogen chemistry. A general procedure for the synthesis of a non-metallic cyclo-N₅⁻ salt is as follows:

  • Precursor Synthesis: An arylpentazole precursor is synthesized through the reaction of an appropriate aryl azide (B81097) with a cyclopentadienyl (B1206354) anion source.

  • Cleavage of the C-N Bond: The arylpentazole is treated with a strong oxidizing agent (e.g., m-chloroperoxybenzoic acid) in a suitable solvent. This cleaves the carbon-nitrogen bond, releasing the cyclo-N₅⁻ anion into the solution.

  • Metathesis Reaction: A salt containing the desired cation (e.g., an ammonium (B1175870) or hydrazinium (B103819) salt) is added to the solution. A metathesis (ion exchange) reaction occurs, leading to the precipitation of the desired cyclo-N₅⁻ salt.

  • Isolation and Characterization: The solid product is isolated by filtration, washed, and dried. The structure and purity are confirmed by single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis.

Visualizing the Landscape of Polynitrogen Synthesis

The following diagrams illustrate the experimental workflow for N₄ detection and the logical hierarchy of polynitrogen compound stability.

NRMS_Workflow cluster_0 Ion Generation and Selection cluster_1 Neutralization and Purification cluster_2 Reionization and Detection Ion_Source Ion Source (N₂ gas) Mass_Selector Mass Selector Ion_Source->Mass_Selector Formation of N₄⁺ Neutralization_Cell Neutralization Cell (Xe gas) Mass_Selector->Neutralization_Cell Isolated N₄⁺ beam Ion_Deflector Ion Deflector Neutralization_Cell->Ion_Deflector N₄ and residual ions Reionization_Cell Reionization Cell (O₂ gas) Ion_Deflector->Reionization_Cell Neutral N₄ beam Mass_Analyzer Mass Analyzer Reionization_Cell->Mass_Analyzer Reionized N₄⁺ Detector Detector Mass_Analyzer->Detector Detection

Figure 1: Experimental Workflow for N₄ Detection via NRMS.

Polynitrogen_Stability cluster_0 Classes of Polynitrogen Species cluster_1 Key Characteristics Transient Transient Gaseous Species (e.g., N₄) Lifetime Short Lifetime (µs) Not Isolable Transient->Lifetime Characterized by Stable_Salts Stable Ionic Salts (e.g., cyclo-N₅⁻ salts) Isolable Isolable Crystalline Solids Thermally Stable Stable_Salts->Isolable Characterized by Polymeric Polymeric Materials (e.g., cg-N) Metastable Metastable Solid High Energy Density Polymeric->Metastable Characterized by

Figure 2: Logical Hierarchy of Polynitrogen Compound Stability.

Conclusion: A Promising but Distant Goal

The detection of gaseous N₄ is a significant scientific achievement that confirms the existence of this long-sought-after molecule. However, the extreme conditions required for its generation and its fleeting existence underscore the immense challenge of synthesizing a stable, bulk form of this compound. In contrast, the successful synthesis of stable cyclo-N₅⁻ salts and the ongoing progress in producing polymeric nitrogen provide more immediate and promising avenues for the development of next-generation high-energy-density materials. For researchers and drug development professionals, it is essential to distinguish between the observation of a transient species and the synthesis of a viable compound. While the pursuit of this compound will undoubtedly continue to drive theoretical and experimental innovation, the current evidence suggests that its practical realization remains a distant goal.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tetrazene

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Tetrazene is a primary explosive and requires specialized handling and disposal. DO NOT attempt to neutralize or dispose of this material in the laboratory.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals regarding the proper management and disposal of Tetrazene (also referred to as 1-(5-tetrazolyl)-3-guanyl tetrazene hydrate). Due to its extreme sensitivity to shock, friction, and heat, in-lab disposal or neutralization is strictly prohibited. Adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel and compliance with regulatory standards.

Core Safety and Handling Precautions

Before initiating any procedure involving Tetrazene waste, it is imperative to consult the material's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office. The following are minimum personal protective equipment (PPE) and handling requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles or a face shield.

  • Handling: Conduct all manipulations of Tetrazene in a designated area, away from heat sources, sparks, and areas of potential friction or impact. Use non-sparking tools. It is critical to avoid subjecting the material to mechanical shock.[1]

  • Storage: Store Tetrazene waste in a dedicated, clearly labeled, and compatible container, away from incompatible materials. The storage location should be cool, dry, and well-ventilated.[1]

Procedural Steps for Segregation and Collection of Tetrazene Waste

All materials contaminated with Tetrazene must be treated as explosive waste. This includes residual product, contaminated labware (e.g., spatulas, weighing paper, vials), and contaminated PPE.

  • Waste Segregation: Designate a specific hazardous waste container for all Tetrazene-contaminated materials. This container must be compatible with energetic materials and approved by your institution's EHS office.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Explosive Waste," and the full chemical name, "Tetrazene."

  • Collection of Solid Waste: Carefully place all solid waste, including any unreacted Tetrazene and contaminated items, into the designated waste container.

  • Aqueous Solutions: While Tetrazene decomposes in boiling water, this is not a recommended disposal method for laboratory settings.[2] Any aqueous solutions containing Tetrazene should be collected as hazardous aqueous waste in a separate, appropriately labeled container. Do not mix with other waste streams.

  • Secure Storage: Once the waste is collected, securely close the container and store it in the designated hazardous waste accumulation area, following all institutional guidelines.

Mandatory Professional Disposal

The disposal of energetic materials such as Tetrazene must be carried out by a licensed and qualified hazardous waste disposal company with expertise in handling explosives.

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office to inform them of the Tetrazene waste.

  • Arrange for Pickup: The EHS office will coordinate with a specialized explosive waste contractor for the safe removal and disposal of the material.

  • Documentation: Ensure all necessary waste disposal paperwork is completed accurately and in a timely manner, as required by your institution and local regulations.

Quantitative Data Summary

The following table summarizes key physical and explosive properties of Tetrazene that underscore the critical need for specialized handling and disposal.

PropertyValue/Description
Appearance Pale yellow or colorless crystalline solid
Shock Sensitivity High; more sensitive than mercury fulminate[2]
Friction Sensitivity High[2]
Thermal Stability Decomposes at approximately 90°C; explodes at 160°C[2][3]
Impact of Pressure Sensitivity can be reduced or destroyed by pressing (dead pressing)[2]

Experimental Protocols

Note: No in-lab experimental protocols for the neutralization or disposal of Tetrazene are provided, as this is deemed unsafe. The established and required protocol is the safe segregation and transfer of waste to qualified professionals.

Logical Workflow for Tetrazene Disposal

The following diagram illustrates the mandatory workflow for the safe and compliant disposal of Tetrazene waste.

TetrazeneDisposalWorkflow cluster_lab Laboratory Procedures cluster_professional Professional Disposal start Generation of Tetrazene Waste ppe Wear Appropriate PPE (Flame-retardant coat, gloves, goggles) start->ppe segregate Segregate Waste into Designated Explosive Waste Container ppe->segregate label_container Label Container Correctly ("Explosive Waste", "Tetrazene") segregate->label_container secure_storage Store Securely in Hazardous Waste Area label_container->secure_storage contact_ehs Contact Institutional EHS Office secure_storage->contact_ehs ehs_action EHS Coordinates with Explosive Waste Vendor contact_ehs->ehs_action documentation Complete Waste Manifest ehs_action->documentation pickup Scheduled Pickup by Licensed Vendor documentation->pickup disposal Proper Disposal via Specialized Methods pickup->disposal

Tetrazene Waste Disposal Workflow

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that this hazardous material is managed responsibly and in accordance with all applicable regulations.

References

Essential Safety and Logistical Framework for Handling Tetrazete

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide furnishes critical safety and logistical information for the handling and disposal of Tetrazete. Given the absence of a specific Safety Data Sheet (SDS) for this compound (N4), the following protocols are based on the chemical properties of analogous nitrogen-rich, potentially high-energy materials and established best practices for handling hazardous compounds. These procedures are designed to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to mitigate potential exposure and ensure personal safety when working with this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety Goggles & Face ShieldChemical splash goggles that provide a snug fit are essential to protect against splashes and dust. A full-face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant splash risk.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Due to the potential for high reactivity, consider double-gloving. Always inspect gloves for any signs of damage before use and change them frequently to prevent cross-contamination.[1] For compounds that are highly reactive with water, butyl rubber or Viton™ gloves are suitable.[2]
Body Protection Laboratory Coat & ApronA flame-retardant, chemical-resistant lab coat should be worn buttoned and with long sleeves.[1][2] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Fume HoodAll handling of this compound powder and the preparation of any solutions must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in any laboratory setting to protect feet from spills and falling objects.[1]

Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe operational workflow.

1. Pre-Handling Preparations:

  • Information Review: Before commencing any work, thoroughly review all available safety information for analogous compounds.

  • Emergency Preparedness: Ensure that an emergency plan is in place. Locate and verify the functionality of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.

  • Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and free of incompatible materials.

  • PPE Inspection: Inspect all personal protective equipment for integrity before use.

2. Step-by-Step Handling Procedure:

  • Work within a Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Controlled Dispensing: When weighing the solid compound, use the smallest feasible quantities. Avoid generating dust by handling the material carefully.

  • Solution Preparation: If preparing solutions, slowly add the this compound to the solvent. Be aware of potential exothermic reactions.

  • Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.

  • Immediate Cleanup: Clean any spills immediately according to established laboratory procedures for hazardous materials.

3. Post-Handling Decontamination:

  • Surface Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid contaminating skin or clothing. Dispose of single-use PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3] Do not eat, drink, or smoke in the laboratory area.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All waste containing this compound should be treated as hazardous chemical waste.[4]

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a chemically resistant material and have a secure, tight-fitting lid.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Waste this compound," and any other institutionally required hazard warnings.[4]

  • Solid Waste: Collect unused or expired solid this compound, contaminated labware (e.g., pipette tips, weighing paper), and contaminated PPE in a designated solid hazardous waste container.[4]

  • Liquid Waste: Collect any solutions containing this compound in a labeled hazardous organic or aqueous waste container, as appropriate.[4]

2. Storage and Disposal:

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Tetrazete_Safety_Workflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Disposal A Review Safety Data B Verify Emergency Equipment A->B C Designate & Clean Work Area B->C D Inspect Personal Protective Equipment C->D E Don Appropriate PPE D->E F Work in Chemical Fume Hood E->F G Handle Small Quantities F->G H Perform Experimental Work G->H I Decontaminate Surfaces & Equipment H->I J Segregate & Label Hazardous Waste I->J K Remove & Dispose of PPE J->K L Wash Hands Thoroughly K->L M Store Waste for EHS Pickup L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.